molecular formula C26H48NNaO9S B14795222 Taurocholic acid sodium

Taurocholic acid sodium

カタログ番号: B14795222
分子量: 573.7 g/mol
InChIキー: GYRLGILDCKQBJF-DLOVWNKMSA-M
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Taurocholic acid sodium is a useful research compound. Its molecular formula is C26H48NNaO9S and its molecular weight is 573.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C26H48NNaO9S

分子量

573.7 g/mol

IUPAC名

sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonate;dihydrate

InChI

InChI=1S/C26H45NO7S.Na.2H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;2*1H2/q;+1;;/p-1/t15?,16?,17?,18?,19?,20?,21?,22?,24?,25-,26+;;;/m0.../s1

InChIキー

GYRLGILDCKQBJF-DLOVWNKMSA-M

異性体SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.O.O.[Na+]

正規SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O.[Na+]

製品の起源

United States

Foundational & Exploratory

The Role of Taurocholic Acid Sodium in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurocholic acid (TCA), a primary conjugated bile acid, plays a multifaceted role in lipid metabolism. Beyond its classical function as a biological detergent facilitating the digestion and absorption of dietary fats and fat-soluble vitamins, TCA acts as a potent signaling molecule, modulating complex metabolic pathways. This technical guide provides an in-depth exploration of the mechanisms by which TCA influences lipid homeostasis. It details its role in emulsification and micelle formation, and its intricate signaling functions mediated through the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). This document summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for investigating the effects of TCA on lipid metabolism, and presents visual diagrams of the core signaling pathways and experimental workflows.

Introduction

Taurocholic acid is a bile acid formed in the liver through the conjugation of cholic acid with the amino acid taurine.[1] As a major component of bile in many species, its primary role has historically been attributed to its amphipathic nature, which is crucial for the emulsification of dietary fats into smaller droplets in the intestine.[1] This process increases the surface area for the action of pancreatic lipases, enabling the breakdown of triglycerides into fatty acids and monoglycerides (B3428702) for absorption.[1]

Recent research has unveiled a more complex role for TCA as a metabolic regulator. It is now understood that TCA and other bile acids are signaling molecules that activate nuclear receptors and cell surface receptors, thereby influencing the transcription of genes involved in lipid and glucose metabolism.[2][3] This guide will delve into both the digestive and signaling functions of taurocholic acid, providing a comprehensive overview for researchers in metabolism and drug development.

Role in Lipid Digestion and Absorption

The initial and most well-understood function of taurocholic acid is its direct participation in the digestion and absorption of dietary lipids in the small intestine.

Emulsification and Micelle Formation

Dietary fats, being hydrophobic, are immiscible in the aqueous environment of the small intestine. Taurocholic acid, with its amphipathic properties, surrounds large fat globules, breaking them down into smaller emulsion droplets.[1] This emulsification process dramatically increases the surface area accessible to water-soluble digestive enzymes, particularly pancreatic lipase.[1]

Following the enzymatic hydrolysis of triglycerides into monoglycerides and free fatty acids, taurocholic acid is essential for the formation of mixed micelles.[4] These are small, water-soluble aggregates that incorporate the products of lipid digestion, allowing them to be transported through the aqueous layer to the surface of the enterocytes for absorption.[4]

Signaling Role in Lipid Metabolism

Taurocholic acid exerts significant control over lipid metabolism by activating key receptors that regulate gene expression: the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled Receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Activation

FXR is a nuclear receptor highly expressed in the liver and intestine, and it is a primary sensor of bile acid levels.[2] Taurocholic acid is a natural agonist for FXR.[2] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

The activation of FXR by taurocholic acid initiates a cascade of events that collectively regulate lipid homeostasis:

  • Inhibition of Bile Acid Synthesis: FXR activation in hepatocytes induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[6] This negative feedback loop is crucial for maintaining the appropriate size of the bile acid pool.

  • Regulation of Lipoprotein Metabolism: FXR activation has complex effects on lipoprotein metabolism. It has been shown to decrease the expression of apolipoprotein A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL), in humanized apoA-I transgenic mice.[7] Conversely, FXR activation can also influence triglyceride metabolism by inducing the expression of genes involved in triglyceride clearance.[2]

  • Inhibition of Hepatic Triglyceride Synthesis: FXR activation can lead to a reduction in hepatic triglyceride synthesis by inhibiting the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis.[8]

FXR_Signaling cluster_nucleus Nucleus TCA Taurocholic Acid FXR FXR TCA->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE Binds to SHP SHP Gene FXRE->SHP Induces Expression SREBP1c SREBP-1c Gene SHP->SREBP1c Inhibits CYP7A1 CYP7A1 Gene SHP->CYP7A1 Inhibits Triglyceride\nSynthesis Triglyceride Synthesis SREBP1c->Triglyceride\nSynthesis Bile Acid\nSynthesis Bile Acid Synthesis CYP7A1->Bile Acid\nSynthesis

Figure 1: Farnesoid X Receptor (FXR) Signaling Pathway.

Takeda G protein-coupled Receptor 5 (TGR5) Activation

TGR5 is a cell surface receptor expressed in various tissues, including the gallbladder, intestine, and certain immune cells.[9] Taurocholic acid can activate TGR5, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels.[9] This signaling cascade has several metabolic consequences:

  • Energy Expenditure: TGR5 activation in brown adipose tissue and skeletal muscle can increase energy expenditure by promoting the conversion of thyroid hormone T4 to the more active T3.

  • GLP-1 Secretion: In the intestine, TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. GLP-1 is an incretin (B1656795) hormone that enhances glucose-stimulated insulin (B600854) secretion, slows gastric emptying, and promotes satiety.

  • Anti-inflammatory Effects: TGR5 signaling in macrophages can suppress inflammatory responses.[9]

TGR5_Signaling cluster_cell Cell TCA Taurocholic Acid TGR5 TGR5 Receptor TCA->TGR5 Binds to G_protein G Protein (Gs) TGR5->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Transcription\n(e.g., Energy Metabolism) Gene Transcription (e.g., Energy Metabolism) CREB->Gene Transcription\n(e.g., Energy Metabolism)

Figure 2: TGR5 Signaling Pathway.

Quantitative Data on the Effects of Taurocholic Acid on Lipid Metabolism

The following tables summarize quantitative data from various studies investigating the effects of taurocholic acid and related compounds on key parameters of lipid metabolism.

Table 1: Effects of Taurocholic Acid on Gene and Protein Expression

ParameterModel SystemTreatmentFold Change / % ChangeReference
apoA-I Expression Human apoA-I transgenic miceTaurocholic acid feeding↓ 51-81%[7]
SHP Expression Male miceTaurocholic acid feedingNo significant change[7]
CYP7A1 Activity Bile fistula ratsTaurocholic acid infusion↓ 60%[1]
CYP7A1 Mass Bile fistula ratsTaurocholic acid infusion↓ 61%[1]
CYP7A1 mRNA Chronic biliary diverted ratsTaurocholic acid infusion↓ 74%[6]
LDL Receptor mRNA C57BL/6 mice on a cholesterol-rich dietTaurocholic acid in diet[2]

Table 2: Effects of Tauro-conjugated Bile Acids on Lipid Profiles

ParameterModel SystemTreatment% Change / ResultReference
Plasma Triglycerides Wild-type miceTaurocholic acid supplementation[7]
Biliary Cholesterol Saturation Humans with gallstonesTauroursodeoxycholic acid (3.5-16.6 mg/kg/day)Linear decrease (r = 0.59, p < 0.001)[10]
Biliary Cholesterol Secretion HumansTaurohyodeoxycholic acid infusion↑ (0.098 µmol/µmol bile acid)[11]
Biliary Phospholipid Secretion HumansTaurohyodeoxycholic acid infusion↑ (0.451 µmol/µmol bile acid)[11]
Serum LDL Cholesterol Healthy humans (with cholesterol co-administration)Taurine administration (increasing tauro-conjugation)[12]
Total Plasma Cholesterol HamstersTaurocholic acid treatmentNo significant change[7]
HDL Cholesterol HamstersTaurocholic acid treatmentNo significant change[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of taurocholic acid in lipid metabolism.

In Vitro FXR Activation Reporter Assay

This assay measures the ability of taurocholic acid to activate FXR-mediated gene transcription.

Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of a promoter with FXREs. Activation of FXR by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Detailed Protocol:

  • Cell Culture: Culture HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Seed cells in a 96-well plate. Co-transfect with an FXR expression plasmid, an RXR expression plasmid, and a reporter plasmid (e.g., pGL4.27[luc2P/BSEP-FXRE/Hygro]).

  • Treatment: After 24 hours, replace the medium with a medium containing various concentrations of taurocholic acid (e.g., 1-100 µM) or a known FXR agonist (e.g., GW4064) as a positive control. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Plot the fold induction of luciferase activity relative to the vehicle control.

FXR_Assay_Workflow Start Start Cell_Culture Culture HEK293T or HepG2 cells Start->Cell_Culture Transfection Co-transfect with FXR, RXR, and FXRE-luciferase plasmids Cell_Culture->Transfection Treatment Treat with Taurocholic Acid Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Analysis Data Analysis: Fold Induction Luminescence->Analysis End End Analysis->End

Figure 3: Experimental Workflow for an FXR Reporter Assay.

In Vivo Lipid Absorption Assay

This protocol is designed to measure the effect of taurocholic acid on the absorption of dietary fats in a mouse model.

Principle: Radiolabeled fatty acids are administered orally to mice with or without taurocholic acid. The amount of radioactivity appearing in the blood over time is a measure of lipid absorption.

Detailed Protocol:

  • Animal Model: Use male C57BL/6 mice, fasted for 4-6 hours.

  • Oral Gavage Solution: Prepare an olive oil emulsion containing a radiolabeled fatty acid (e.g., [³H]oleic acid) and a non-absorbable marker (e.g., [¹⁴C]sucrose). Prepare two versions of the emulsion: one with and one without a physiological concentration of sodium taurocholate.

  • Administration: Administer the oral gavage solution to the mice (e.g., 200 µL per mouse).

  • Blood Sampling: Collect blood samples via tail vein at multiple time points (e.g., 0, 30, 60, 90, and 120 minutes) after gavage.

  • Radioactivity Measurement: Determine the amount of ³H and ¹⁴C radioactivity in the plasma using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of the administered ³H dose that appears in the plasma at each time point, corrected for the amount of the non-absorbable marker. Compare the absorption profiles between the groups with and without taurocholic acid.

Quantification of Hepatic Lipid Content

This protocol describes the extraction and quantification of lipids from liver tissue.

Principle: Lipids are extracted from liver homogenates using the Folch method. The extracted lipids are then quantified using enzymatic colorimetric assays.

Detailed Protocol:

  • Tissue Homogenization: Homogenize a known weight of liver tissue in a chloroform:methanol (2:1, v/v) solution.

  • Lipid Extraction (Folch Method):

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • Lipid Quantification:

    • Resuspend the dried lipids in a suitable solvent (e.g., isopropanol (B130326) with 10% Triton X-100).

    • Use commercial enzymatic colorimetric assay kits to quantify the levels of triglycerides, total cholesterol, and free fatty acids according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader.

  • Data Analysis: Calculate the lipid concentrations in the liver tissue (e.g., in mg/g of liver tissue) based on a standard curve.

Conclusion

Taurocholic acid sodium is a critical regulator of lipid metabolism, acting through both direct physicochemical mechanisms in the gut and complex signaling pathways in various tissues. Its ability to facilitate fat digestion and absorption is complemented by its role as a ligand for the nuclear receptor FXR and the G protein-coupled receptor TGR5. Through these receptors, taurocholic acid influences a broad spectrum of metabolic processes, including bile acid synthesis, lipoprotein metabolism, hepatic triglyceride production, and energy expenditure. A thorough understanding of these dual functions is essential for researchers and professionals in the fields of metabolic disease and drug development, as targeting bile acid signaling pathways holds significant therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a valuable resource for further investigation into the intricate role of taurocholic acid in maintaining lipid homeostasis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Taurocholic Acid Sodium: Core Biological Functions and Pathways

Introduction

Taurocholic acid (TCA), commonly found as its sodium salt, is a primary conjugated bile acid synthesized in the liver from the conjugation of cholic acid with the amino acid taurine[1][2][3]. As an amphipathic molecule, it possesses both a hydrophobic steroid nucleus and a hydrophilic taurine (B1682933) conjugate, making it a powerful biological detergent[4][5]. Beyond its classical role in facilitating the digestion and absorption of dietary lipids and fat-soluble vitamins, taurocholic acid is now recognized as a critical signaling molecule that modulates a complex network of metabolic and inflammatory pathways[4][6][7]. Its functions are mediated through interactions with nuclear receptors and G protein-coupled receptors, influencing bile acid homeostasis, glucose metabolism, and immune responses[8][9]. This guide provides a comprehensive overview of the biological functions, signaling pathways, and quantitative parameters of taurocholic acid, along with detailed experimental protocols relevant to its study.

Core Biological Functions

Emulsification and Absorption of Lipids

The primary and most well-understood function of taurocholic acid is its role as a detergent in the small intestine[1][10][11]. It acts to emulsify dietary fats into smaller micelles, increasing the surface area for enzymatic digestion by pancreatic lipases[6][11]. This process is essential for the absorption of fatty acids, monoglycerides, and fat-soluble vitamins (A, D, E, and K) across the intestinal epithelium[6]. Impaired production or secretion of bile acids like TCA can lead to fat malabsorption and deficiencies in these essential nutrients[6].

Choleretic and Cholagogue Activity

Taurocholic acid stimulates the secretion of bile from the liver (a choleretic effect) and promotes its discharge from the gallbladder into the duodenum (a cholagogue effect)[1][2][11]. This function is integral to the enterohepatic circulation and the efficient removal of cholesterol from the body, as bile acid synthesis is a major pathway for cholesterol catabolism[4].

Immunomodulation

Recent studies have highlighted the immunoregulatory effects of taurocholic acid. It has been shown to decrease the proportion of CD3+CD8+ T cells and Natural Killer (NK) cells and reduce the secretion of inflammatory cytokines like IFN-γ and TNF-α[8]. This suggests a role in modulating the immune response in conditions such as chronic hepatitis B[8].

Role in Pathophysiology

While essential for normal physiology, dysregulation of taurocholic acid is implicated in several pathological conditions.

  • Liver Fibrosis: Elevated levels of TCA are associated with the progression of liver cirrhosis[12]. TCA can directly activate hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, promoting their transformation into myofibroblasts that secrete extracellular matrix proteins like collagen[12].

  • Acute Pancreatitis: Retrograde infusion of sodium taurocholate into the pancreatic duct is a widely used experimental model to induce severe necrotizing pancreatitis in animals, mimicking the events of clinical biliary pancreatitis[1][10][13].

  • Colon Cancer: The metabolism of taurocholic acid by gut microbiota can produce hydrogen sulfide (B99878) (a genotoxin) and deoxycholic acid (a tumor promoter), linking high-fat, high-protein diets with an increased risk of colorectal cancer[4][11].

Metabolic Pathways

The metabolism of taurocholic acid is dominated by its synthesis in the liver and its subsequent enterohepatic circulation.

  • Synthesis: In hepatocytes, cholic acid, a primary bile acid synthesized from cholesterol, is conjugated with taurine to form taurocholic acid[4].

  • Secretion and Function: TCA is secreted into the bile and stored in the gallbladder. Upon food intake, it is released into the duodenum to aid in digestion[6].

  • Intestinal Reabsorption: In the terminal ileum, the majority (~95%) of bile acids, including TCA, are actively reabsorbed into the portal circulation via the Apical Sodium-dependent Bile salt Transporter (ASBT)[14].

  • Hepatic Uptake: The reabsorbed TCA returns to the liver, where it is efficiently taken up from the portal blood by the Na+/taurocholate cotransporting polypeptide (NTCP)[14]. This cycle, known as the enterohepatic circulation, occurs multiple times a day.

  • Microbial Biotransformation: A small fraction of TCA escapes reabsorption and enters the large intestine, where it is deconjugated by gut bacteria back to cholic acid. This can be further metabolized by bacteria into the secondary bile acid, deoxycholic acid (DCA)[4][15].

Enterohepatic Circulation of Taurocholic Acid cluster_0 Liver cluster_1 Biliary System cluster_2 Intestine cluster_3 Circulation Liver Hepatocyte Cholesterol Cholesterol Cholic_Acid Cholic Acid Cholesterol->Cholic_Acid CYP7A1 TCA_Synth Taurocholic Acid (TCA) Cholic_Acid->TCA_Synth Taurine Taurine Taurine->TCA_Synth Bile_Duct Bile Duct TCA_Synth->Bile_Duct BSEP Gallbladder Gallbladder (Storage) Bile_Duct->Gallbladder Duodenum Duodenum (Emulsification) Gallbladder->Duodenum CCK Signal Ileum Terminal Ileum (Reabsorption via ASBT) Duodenum->Ileum Colon Colon Ileum->Colon ~5% to Colon Portal_Vein Portal Vein (Return to Liver via NTCP) Ileum->Portal_Vein ~95% Reabsorbed Colon->Portal_Vein Portal_Vein->Liver

Fig. 1: Enterohepatic circulation of taurocholic acid.

Signaling Pathways

Taurocholic acid exerts many of its systemic effects by acting as a ligand for specific receptors.

Farnesoid X Receptor (FXR) Signaling

The Farnesoid X Receptor (FXR) is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose metabolism[14]. The role of TCA as a direct FXR agonist is complex. While some studies show that high concentrations of TCA can activate FXR-dependent gene expression, other biochemical assays suggest it has very low or no direct binding affinity for the receptor[4][14]. It is proposed that conjugated bile acids like TCA may require other cellular factors to activate FXR, or that their effects are mediated by their conversion to unconjugated forms, which are more potent FXR agonists[2][4].

When activated, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR Response Elements (FXREs) in the promoter regions of target genes. Key outcomes include:

  • Repression of Bile Acid Synthesis: FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This is a critical negative feedback mechanism[14].

  • Regulation of Bile Acid Transport: FXR stimulates the expression of transporters involved in bile acid efflux from hepatocytes, such as the Bile Salt Export Pump (BSEP)[16].

FXR Signaling Pathway cluster_0 TCA Taurocholic Acid (TCA) (low affinity/indirect) FXR FXR TCA->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP (Small Heterodimer Partner) FXR_RXR->SHP Induces Transcription BSEP BSEP (Bile Salt Export Pump) FXR_RXR->BSEP Induces Transcription CYP7A1 CYP7A1 Gene SHP->CYP7A1 Inhibits Transcription Nucleus Nucleus TGR5 Signaling Pathway Cell Membrane TCA Taurocholic Acid (TCA) TGR5 TGR5 Receptor TCA->TGR5 Binds G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NFkB NF-κB Inhibition (Macrophage) PKA->NFkB GLP1 GLP-1 Secretion (Intestinal L-Cell) CREB->GLP1 Promotes LC-MS/MS Workflow Start Serum Sample (100 µL) Step1 Add Internal Standard (e.g., d4-TCA) Start->Step1 Step2 Protein Precipitation (Ice-cold Acetonitrile) Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Inject into LC-MS/MS Step4->Step5 Step6 Chromatographic Separation (C18 Column) Step5->Step6 Step7 Ionization (ESI-) & MRM Detection (m/z 514.3 -> 80.0) Step6->Step7 End Quantification vs. Calibration Curve Step7->End FXR Reporter Assay Workflow Start Seed HepG2 cells in 96-well plate Step1 Co-transfect with: 1. FXR expression plasmid 2. FXRE-luciferase plasmid 3. Renilla control plasmid Start->Step1 Step2 Incubate 4-6 hours Step1->Step2 Step3 Replace medium with TCA (various concentrations) Step2->Step3 Step4 Incubate 18-24 hours Step3->Step4 Step5 Lyse cells Step4->Step5 Step6 Measure Firefly & Renilla Luminescence Step5->Step6 End Calculate Normalized Fold Induction Step6->End

References

Taurocholic Acid Sodium: A Technical Guide to its Natural Sources and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurocholic acid, a conjugated bile acid, plays a pivotal role in the digestion and absorption of fats and fat-soluble vitamins in vertebrates.[1] Its sodium salt is a primary component of bile in many mammals.[2] Beyond its physiological functions in digestion, taurocholic acid is gaining increasing attention in biomedical research for its potential therapeutic applications, including its role as a signaling molecule and its anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of taurocholic acid, its biosynthesis, and various methods for its chemical synthesis, tailored for professionals in research and drug development.

Natural Sources and Extraction of Taurocholic Acid

Taurocholic acid is predominantly found in the bile of mammals.[2] Commercially, the primary sources for extraction are the biles of cattle (ox) and sheep, which are readily available as byproducts of the meat industry.[2] Bear bile also contains taurocholic acid, though its use is ethically contentious and subject to legal restrictions in many regions.[3] The concentration of taurocholic acid can vary between species.

Extraction from Animal Bile

The extraction of taurocholic acid from animal bile is a multi-step process aimed at isolating and purifying the compound from a complex mixture of bile acids, cholesterol, pigments, and proteins. While specific protocols may vary, the general workflow involves the following key stages:

  • Protein Precipitation: The initial step involves the removal of proteins from the crude bile. This is typically achieved by adding a solvent such as ethanol (B145695) or acetonitrile, which causes the proteins to precipitate out of the solution.[4]

  • Depigmentation: The resulting supernatant, which contains the bile acids, is often colored by bile pigments like bilirubin. Activated carbon is commonly used to adsorb these pigments, resulting in a decolorized solution.[5]

  • Isolation and Purification: Further purification is often achieved through column chromatography.[4] This technique separates taurocholic acid from other bile acids and impurities based on their differential adsorption to a stationary phase.

The yield and purity of the extracted taurocholic acid are dependent on the specific methods and parameters employed in the extraction and purification process.

Biosynthesis of Taurocholic Acid

In the liver, taurocholic acid is synthesized from cholesterol through a series of enzymatic reactions known as the "classic" or "neutral" pathway of bile acid synthesis.[6] This pathway is crucial for cholesterol homeostasis. The key steps are outlined below:

  • Initiation: The pathway begins with the conversion of cholesterol to 7α-hydroxycholesterol. This reaction is catalyzed by cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting enzyme in this pathway.[6]

  • Ring Modifications: A series of enzymatic modifications to the steroid nucleus of 7α-hydroxycholesterol occur, ultimately leading to the formation of cholic acid.

  • Side Chain Oxidation and Conjugation: The aliphatic side chain of cholic acid is activated by coenzyme A (CoA) to form cholyl-CoA. Subsequently, the cholyl-CoA is conjugated with the amino acid taurine (B1682933) in a reaction catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT). This final step yields taurocholic acid.[7]

The biosynthesis of taurocholic acid is a tightly regulated process, ensuring a sufficient supply for digestive needs while preventing the accumulation of cytotoxic levels of bile acids.

Biosynthesis_of_Taurocholic_Acid Cholesterol Cholesterol Hydroxycholesterol 7α-hydroxycholesterol Cholesterol->Hydroxycholesterol CYP7A1 (rate-limiting) Cholic_Acid Cholic Acid Hydroxycholesterol->Cholic_Acid Multiple enzymatic steps Cholyl_CoA Cholyl-CoA Cholic_Acid->Cholyl_CoA Bile acid-CoA ligase (BACL) Taurocholic_Acid Taurocholic Acid Cholyl_CoA->Taurocholic_Acid Bile acid-CoA:amino acid N-acyltransferase (BAAT) Taurine Taurine

Biosynthesis of Taurocholic Acid from Cholesterol.

Chemical Synthesis of Taurocholic Acid Sodium

The chemical synthesis of this compound salt typically involves the coupling of cholic acid and taurine. Various synthetic methodologies have been developed to achieve this amide bond formation efficiently. One common approach involves the activation of the carboxylic acid group of cholic acid to facilitate its reaction with the amino group of taurine.

A general synthetic scheme is as follows:

  • Activation of Cholic Acid: Cholic acid is reacted with a coupling agent to form an activated intermediate. A common method involves the use of ethyl chloroformate in the presence of an organic base like triethylamine (B128534). This forms a mixed anhydride, which is more reactive towards nucleophilic attack.

  • Coupling with Taurine: The activated cholic acid derivative is then reacted with taurine in an aqueous or mixed solvent system. The pH of the reaction is typically maintained in the basic range to ensure the amino group of taurine is deprotonated and thus nucleophilic.

  • Purification: The resulting taurocholic acid is then purified, often through crystallization, to yield the final product with high purity.

The yield and purity of the synthesized this compound are highly dependent on the reaction conditions, including the choice of solvents, coupling agents, and purification methods.

Chemical_Synthesis_of_Taurocholic_Acid Cholic_Acid Cholic Acid Activated_Cholic_Acid Activated Cholic Acid (Mixed Anhydride) Cholic_Acid->Activated_Cholic_Acid Taurocholic_Acid Taurocholic Acid Activated_Cholic_Acid->Taurocholic_Acid Taurine Taurine Reagents1 Ethyl Chloroformate, Triethylamine Reagents2 Aqueous Base

General Workflow for Chemical Synthesis.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the concentration of taurocholic acid in natural sources and the reported yields and purity from various synthesis and extraction methods.

Natural SourceTaurocholic Acid ConcentrationReference
Asiatic Bear Bile212.6 ± 154.1 µg/mL[3]
Cow BileMajor Bile Acid Component[8]
Sheep BileMajor Bile Acid Component[5]
MethodStarting MaterialReported YieldReported PurityReference
Chemical SynthesisCholic Acid & Taurine24.9 kg from 20 kg Cholic Acid99.52%[9]
ExtractionSheep BileHighHigh[4]
Enzymatic SynthesisTaurochenodeoxycholic acid>72% conversion-[10]

Experimental Protocols

Protocol 1: Extraction of Taurocholic Acid from Sheep Bile[5]

Materials:

  • Fresh sheep bile

  • Double-layer gauze

  • Ethanol or Acetonitrile

  • Activated carbon

  • Centrifuge

  • Column chromatography setup (e.g., silica (B1680970) gel)

Methodology:

  • Filtration: Filter fresh sheep bile through a double-layer gauze.

  • Protein Precipitation: To the filtrate, add 3 volumes of ethanol or acetonitrile. Stir the mixture and then centrifuge to pellet the precipitated proteins. Collect the supernatant.

  • Depigmentation: Add activated carbon to the supernatant (e.g., 10g per 100mL). Heat the mixture (e.g., to 40°C) and then cool. Centrifuge to remove the activated carbon and collect the decolorized supernatant.

  • Column Chromatography: Concentrate the supernatant and apply it to a pre-equilibrated chromatography column. Elute with an appropriate solvent system to separate taurocholic acid from other components.

  • Isolation: Collect the fractions containing taurocholic acid and evaporate the solvent to obtain the purified product.

Protocol 2: Chemical Synthesis of Taurocholic Acid[9]

Materials:

Methodology:

  • Activation of Cholic Acid: Dissolve cholic acid in acetone and cool the mixture. Add triethylamine and stir. Slowly add ethyl chloroformate while maintaining a low temperature. After the reaction, filter the mixture to remove any solids.

  • Coupling Reaction: Prepare a solution of taurine in water. Add the filtrate from the previous step to the taurine solution. Adjust the pH to the basic range with an organic base and allow the reaction to proceed.

  • Acidification and Extraction: After the reaction is complete, acidify the mixture with hydrochloric acid. Concentrate the solution under vacuum. Dissolve the residue in methanol.

  • Crystallization: Add acetone to the methanol solution to induce crystallization. Cool the mixture to facilitate complete crystallization.

  • Purification: Filter the crystals, wash with acetone, and dry under vacuum to obtain pure taurocholic acid.

Signaling Pathways Involving Taurocholic Acid

Taurocholic acid is not only a digestive aid but also a signaling molecule that interacts with specific receptors to modulate various cellular processes.

TGR5 Signaling Pathway

Taurocholic acid is an agonist for the Takeda G protein-coupled receptor 5 (TGR5).[11] Activation of TGR5 by taurocholic acid initiates a downstream signaling cascade with diverse physiological effects.

TGR5_Signaling_Pathway TCA Taurocholic Acid TGR5 TGR5 Receptor TCA->TGR5 Binds to G_Protein Gαs Protein TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates targets

TGR5 Activation by Taurocholic Acid.

Upon binding of taurocholic acid, TGR5 activates a Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[11] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, influencing processes such as energy metabolism and inflammation.[12]

Inhibition of TNF-α Signaling

Taurocholic acid has been shown to exert anti-inflammatory effects by inhibiting the signaling of tumor necrosis factor-alpha (TNF-α).[13] This inhibition is mediated, at least in part, through a PI3K-dependent pathway.

TNFa_Inhibition_Pathway cluster_cell Cellular Response TCA Taurocholic Acid PI3K PI3K Pathway TCA->PI3K Activates TNFa TNF-α Inflammation Pro-inflammatory Response TNFa->Inflammation Induces Cell Cell PI3K->Inflammation Inhibits

TCA Inhibition of TNF-α Induced Inflammation.

By activating the PI3K pathway, taurocholic acid can suppress the pro-inflammatory cascade initiated by TNF-α, thereby reducing the expression of inflammatory cytokines and protecting cells from inflammation-induced damage.[13] This mechanism highlights the therapeutic potential of taurocholic acid in inflammatory conditions.

References

Taurocholic Acid Sodium: A Comprehensive Technical Guide on Physiological Concentrations and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physiological concentrations of taurocholic acid sodium across various species, detailed experimental protocols for its quantification, and insights into its key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physiological Concentrations of Taurocholic Acid

Taurocholic acid (TCA), a primary conjugated bile acid, plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins.[1] Its concentration in biological fluids is a key indicator of liver function and bile acid metabolism.[2] The physiological concentrations of TCA vary significantly across different species and biological matrices. The following tables summarize the reported concentrations in humans, rats, mice, and dogs.

Table 1: Physiological Concentration of Taurocholic Acid in Human Plasma/Serum
AnalyteConcentration Range (nmol/L)Sample TypeCommentsReference
Taurocholic Acid (TCA)Median values are typically low in healthy individuals, but can be significantly elevated in patients with liver cirrhosis. One study noted that TCA was the most significantly changed bile acid in cirrhotic patients compared to healthy volunteers.SerumConcentrations are positively correlated with the severity of liver disease, such as Drug-Induced Liver Injury (DILI) and liver cirrhosis.[3][4][3][4]
Table 2: Physiological Concentration of Taurocholic Acid in Rat Plasma, Liver, and Bile
AnalyteConcentrationSample TypeCommentsReference
Taurocholic Acid (TCA)Constitutes a significant portion of the bile acid pool.[5]Plasma, Liver, BileTaurine-conjugated bile acids, including TCA, are predominant in the liver and bile, accounting for over 90% of the bile acids in these compartments.[5] TCA can serve as an early and sensitive marker for cholestatic liver injury in rats.[6][5][6]
Table 3: Physiological Concentration of Taurocholic Acid in Mouse Serum
AnalyteConcentration Range (µg/L)Sample TypeCommentsReference
Taurocholic Acid (TCA)The calibration curve for HPLC-MS/MS analysis is linear over a range of 10-10,000 µg/L.[7]SerumIn rodents, the primary bile acids formed are cholic acid and muricholic acid, which are then conjugated with taurine.[8][7][8]
Table 4: Physiological Concentration of Taurocholic Acid in Dog Serum/Plasma
AnalyteConcentration (µmol/L)Sample TypeCommentsReference
Taurocholic Acid (TCA)Taurine-conjugated bile acids are predominant in the serum and plasma of both adult dogs (74-75%) and pups (68%).[9][10]Serum, PlasmaTotal bile acid concentrations in adult dogs are approximately 29.62 µmol/L in serum and 26.50 µmol/L in plasma.[9][10] Pups have notably lower total bile acid concentrations.[9][10][9][10]

Experimental Protocols for Taurocholic Acid Quantification

Accurate quantification of taurocholic acid is essential for research and clinical diagnostics. The following sections detail the methodologies for the most commonly employed analytical techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to measure multiple bile acids simultaneously.[7][11][12]

Sample Preparation (Serum/Plasma):

  • Protein Precipitation: To 100 µL of serum or plasma, add 400 µL of ice-cold methanol (B129727) (or acetonitrile) containing an appropriate internal standard (e.g., d4-Taurocholic acid).[13]

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.[14] Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[13]

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent, such as a 50:50 methanol/water mixture, for LC-MS/MS analysis.[13]

LC-MS/MS Conditions:

  • Chromatographic Separation: A reverse-phase C18 column is typically used for separation.[7][14] The mobile phase often consists of a gradient of water and methanol or acetonitrile, with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[7][13]

  • Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).[13][15] The specific precursor-to-product ion transitions for taurocholic acid and the internal standard are monitored for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with various detectors can also be used for bile acid analysis, though it may require derivatization to enhance detection.[7][16]

Methodology:

  • Sample Extraction: Similar to LC-MS/MS, samples are first subjected to protein precipitation and extraction.

  • Derivatization (Optional): For detection methods like fluorescence, bile acids may be derivatized. For instance, they can be enzymatically oxidized and then derivatized with a fluorescent tag like dansyl hydrazine.[16]

  • Chromatographic Separation: Separation is achieved on a reverse-phase column.[17]

  • Detection: Common detectors include Ultraviolet (UV) detectors or Evaporative Light Scattering Detectors (ELSD).[11][17]

Enzymatic Assays

Enzymatic assays provide a method for measuring total bile acids and are often used in clinical settings due to their simplicity and automation capabilities.[18][19]

Principle:

These assays are typically based on the activity of the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[18][20]

  • Oxidation-Reduction Reaction: In the presence of NAD+, 3α-HSD oxidizes the 3α-hydroxyl group of bile acids, leading to the formation of NADH.

  • Colorimetric Detection: The rate of NADH formation is measured spectrophotometrically at a specific wavelength (e.g., 340 nm), which is proportional to the total bile acid concentration in the sample. Some assays employ a second reaction where the produced NADH reduces a chromogen, resulting in a colored product that can be measured at a different wavelength (e.g., 405 nm).[18]

It is important to note that enzymatic assays can sometimes underestimate total bile acid concentrations, especially in samples with an atypical bile acid profile, as the enzyme may have different efficiencies for different bile acids.[20]

Signaling Pathways Involving Taurocholic Acid

Taurocholic acid is not only involved in digestion but also acts as a signaling molecule, primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[21][22][23]

Bile Acid Synthesis and Regulation

The synthesis of primary bile acids, including the precursor to taurocholic acid (cholic acid), occurs in the liver from cholesterol.[8][24][25] This process is tightly regulated to maintain bile acid homeostasis.

Bile Acid Synthesis Bile Acid Synthesis Pathway Cholesterol Cholesterol Primary_Bile_Acids Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) Cholesterol->Primary_Bile_Acids CYP7A1 (Rate-limiting step) Conjugation Conjugation (with Taurine or Glycine) Primary_Bile_Acids->Conjugation Taurocholic_Acid Taurocholic Acid Conjugation->Taurocholic_Acid Intestine Intestine Taurocholic_Acid->Intestine Secreted in Bile Enterohepatic_Circulation Enterohepatic Circulation Intestine->Enterohepatic_Circulation Reabsorption Liver Liver Enterohepatic_Circulation->Liver Liver->Cholesterol FXR Signaling Pathway FXR Signaling Pathway TCA Taurocholic Acid FXR FXR (Farnesoid X Receptor) TCA->FXR Binds and Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR Target_Genes Target Gene Expression (e.g., SHP) FXR_RXR->Target_Genes Binds to DNA Inhibition Inhibition of Bile Acid Synthesis Target_Genes->Inhibition Experimental Workflow LC-MS/MS Experimental Workflow for TCA Quantification Sample_Collection 1. Sample Collection (Serum, Plasma, etc.) Sample_Preparation 2. Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation 3. LC Separation (C18 Column) Sample_Preparation->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis Results Results (TCA Concentration) Data_Analysis->Results

References

The Role of Taurocholic Acid Sodium as a Detergent for Solubilizing Fats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurocholic acid, predominantly found as its sodium salt, is a primary conjugated bile acid synthesized in the liver from cholic acid and taurine (B1682933).[1][2][3] As a key component of bile in many species, particularly carnivores, it plays a fundamental physiological role in the digestion and absorption of dietary fats and fat-soluble vitamins.[1][4][5] Its amphipathic nature, possessing both hydrophobic and hydrophilic regions, allows it to act as a powerful biological detergent.[6] This guide provides an in-depth technical overview of the mechanisms, quantitative aspects, and experimental methodologies related to the fat-solubilizing properties of taurocholic acid sodium. Furthermore, it delves into the signaling pathways modulated by taurocholic acid, which are of significant interest in metabolic research and drug development.

Mechanism of Action: Micellar Solubilization

The primary mechanism by which this compound solubilizes fats is through the formation of micelles. Above a specific concentration, known as the critical micelle concentration (CMC), individual taurocholate molecules aggregate to form these microscopic structures.[7][8] The hydrophobic steroid nucleus of the taurocholate molecules orients towards the insoluble fat molecule, while the hydrophilic taurine conjugate and hydroxyl groups face the aqueous environment. This arrangement effectively encapsulates the lipid within the micelle's core, rendering it soluble in the aqueous intestinal milieu.[6]

Taurocholic acid on its own can form simple micelles; however, in a physiological context, it readily incorporates dietary lipids such as fatty acids, monoglycerides, and cholesterol to form mixed micelles.[4][9] This process of mixed micelle formation is crucial for the efficient transport of digested fats to the intestinal wall for absorption.[4]

Key Properties of this compound
PropertyValueReference
Molecular Formula C26H44NNaO7S[7]
Molecular Weight 537.68 g/mol [10]
Critical Micelle Concentration (CMC) 3-11 mM[7]
pKa ~1.4[7]

Quantitative Analysis of Fat Solubilization

The efficiency of fat solubilization by taurocholic acid is dependent on its concentration, the pH of the medium, and the presence of other lipids that can form mixed micelles.

Lipid SolubilizedTaurocholate ConcentrationKey FindingsReference
Cholesterol 10 mMIn vitro studies demonstrated that taurocholate solubilizes cholesterol, and its efficiency is influenced by pH and the presence of oleic acid. Compared to tauroursodeoxycholate, taurocholate showed superior cholesterol solubilizing capacity.[11]
Oleic Acid 10 mMTaurocholate effectively solubilizes oleic acid. Its solubilization capacity for oleic acid is less than that of taurochenodeoxycholate under the same conditions.[11]
Monoolein and Cholesterol (Mixed Micelles) Not specifiedThe size of mixed micelles containing taurocholate, monoolein, and cholesterol is dependent on the degree of saturation with monoolein. At low cholesterol concentrations, taurocholate-containing micelles lead to the greatest rates of cholesterol uptake in vitro.[9]
Fatty Acids (general) Not specifiedThe solubility of various fatty acids in the presence of bile salts, including taurocholate, follows the order: linoleic > oleic > elaidic > palmitic > stearic.[12]

Experimental Protocols

In Vitro Fat Solubilization Assay

This protocol provides a general framework for assessing the ability of this compound to solubilize a model fatty acid.

Materials:

  • This compound salt

  • Oleic acid (or other fatty acid of interest)

  • Phosphate (B84403) buffered saline (PBS), pH 7.4

  • Scintillation vials

  • Radio-labeled fatty acid (e.g., [14C]oleic acid) for quantification (optional)

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Taurocholic Acid Solutions: Prepare a stock solution of this compound in PBS. From this stock, create a series of dilutions to test a range of concentrations (e.g., 0, 2, 5, 10, 15, 20 mM).

  • Addition of Fatty Acid: To a set of scintillation vials, add a fixed amount of the fatty acid to be tested. If using a radio-labeled fatty acid, a known amount of radioactivity should be added.

  • Incubation: Add the different concentrations of the taurocholic acid solutions to the vials containing the fatty acid.

  • Equilibration: Vortex the vials vigorously for 2-5 minutes to ensure thorough mixing and allow them to incubate at 37°C for 1-2 hours to reach equilibrium.

  • Separation of Solubilized and Unsolubilized Fractions: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the unsolubilized fatty acid.

  • Quantification:

    • Radiolabeling Method: Carefully collect an aliquot of the supernatant and measure the radioactivity using a scintillation counter. The amount of radioactivity in the supernatant corresponds to the amount of solubilized fatty acid.

    • Chromatographic Method: Analyze an aliquot of the supernatant using HPLC to determine the concentration of the solubilized fatty acid. A standard curve for the fatty acid should be generated for accurate quantification.

  • Data Analysis: Plot the amount of solubilized fatty acid against the concentration of taurocholic acid to determine the solubilization capacity.

Analysis of Bile Acid Conjugates by HPLC

This protocol outlines a method for the analysis of conjugated bile acids, such as taurocholic acid, from biological samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer

  • This compound salt standard

  • Biological sample (e.g., gallbladder aspirate)

Procedure:

  • Sample Preparation:

    • Pool gallbladder aspirates.

    • Perform a protein precipitation step if necessary (e.g., with acetonitrile or methanol).

    • Centrifuge the sample to remove any precipitate.

    • Filter the supernatant through a 0.22 µm filter before injection into the HPLC.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and phosphate buffer is typically used. The exact gradient will depend on the specific column and bile acids being analyzed.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

    • Detection: UV detection at 205 nm (for the amide bond in conjugated bile acids).[6]

  • Standard Curve: Prepare a series of known concentrations of the taurocholic acid standard in the mobile phase to generate a standard curve.

  • Analysis: Inject the prepared sample and standards into the HPLC system.

  • Quantification: Identify the taurocholic acid peak in the sample chromatogram based on the retention time of the standard. Quantify the amount of taurocholic acid in the sample by comparing its peak area to the standard curve.[6]

Signaling Pathways and Logical Relationships

Taurocholic acid is not merely a digestive aid; it also functions as a signaling molecule that regulates lipid and glucose metabolism primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[7][13][14]

Farnesoid X Receptor (FXR) Signaling Pathway

Activation of FXR in the liver and intestine by bile acids, including taurocholic acid, plays a central role in maintaining lipid homeostasis.

FXR_Signaling TCA Taurocholic Acid FXR FXR Activation (in Enterocytes) TCA->FXR FGF15_19 FGF15/19 Secretion FXR->FGF15_19 Hepatocyte Hepatocyte FGF15_19->Hepatocyte Enters Portal Circulation CYP7A1 CYP7A1 Expression Hepatocyte->CYP7A1 Inhibition BileAcid_Synthesis Bile Acid Synthesis CYP7A1->BileAcid_Synthesis Rate-limiting enzyme TGR5_Signaling TCA Taurocholic Acid TGR5 TGR5 Activation (on Enteroendocrine L-cells) TCA->TGR5 AC Adenylate Cyclase TGR5->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA GLP1 GLP-1 Secretion PKA->GLP1 Insulin Insulin Secretion (from Pancreas) GLP1->Insulin Glucose_Homeostasis Improved Glucose Homeostasis Insulin->Glucose_Homeostasis Experimental_Workflow Prep Prepare Taurocholic Acid and Fatty Acid Solutions Incubate Incubate Solutions at 37°C Prep->Incubate Separate Centrifuge to Separate Phases Incubate->Separate Quantify Quantify Solubilized Fatty Acid in Supernatant Separate->Quantify Analyze Data Analysis and Determination of Solubilization Capacity Quantify->Analyze

References

Taurocholic acid sodium in the enterohepatic circulation of bile acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enterohepatic circulation of taurocholic acid sodium, a primary conjugated bile acid critical to lipid digestion and metabolic signaling. This document details the transport mechanisms, regulatory pathways, and key experimental methodologies relevant to the study of this vital physiological process.

Introduction to the Enterohepatic Circulation of Bile Acids

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a constant supply for digestive and signaling functions.[1] Hepatocytes synthesize primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol.[1] These are then conjugated with amino acids, primarily taurine (B1682933) or glycine, to form conjugated bile acids like taurocholic acid, increasing their water solubility.[1][2]

Secreted into the bile, these bile acids travel to the gallbladder for storage and are released into the duodenum upon food intake.[1] In the intestine, they facilitate the emulsification and absorption of dietary fats and fat-soluble vitamins.[3] Approximately 95% of bile acids are reabsorbed in the terminal ileum and returned to the liver via the portal vein, completing the circuit.[1][4] This recycling occurs multiple times a day, with only a small fraction of the bile acid pool lost in feces daily.[2]

This compound: Transport and Regulation

Taurocholic acid, as a sodium salt, is a key player in this circulatory system. Its movement across cellular membranes is tightly regulated by a series of transporters, primarily the Na+-taurocholate cotransporting polypeptide (NTCP) in the liver and the apical sodium-dependent bile acid transporter (ASBT) in the ileum.

Key Transporters
  • Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1): Located on the basolateral membrane of hepatocytes, NTCP is responsible for the sodium-dependent uptake of conjugated bile acids from the portal blood into the liver.[5][6] This process is electrogenic, with a probable stoichiometry of 2 Na+ ions for every bile acid molecule.[6]

  • Apical sodium-dependent bile acid transporter (ASBT; SLC10A2): Found on the apical membrane of enterocytes in the terminal ileum, ASBT mediates the active reabsorption of conjugated bile acids from the intestinal lumen.[5][6]

  • Bile Salt Export Pump (BSEP; ABCB11): Situated on the canalicular membrane of hepatocytes, BSEP is an ATP-binding cassette (ABC) transporter that actively secretes bile salts from the hepatocyte into the bile canaliculus.[7]

The coordinated action of these transporters ensures the efficient circulation and maintenance of the bile acid pool.

Farnesoid X Receptor (FXR): The Master Regulator

The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that acts as a key sensor of bile acid levels and orchestrates their homeostasis.[8] When intracellular bile acid concentrations rise, they bind to and activate FXR, triggering a cascade of transcriptional events that regulate bile acid synthesis, transport, and detoxification.[8]

Activated FXR in the liver induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[9] In the intestine, FXR activation leads to the production of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which travels to the liver and also suppresses CYP7A1 expression.[10] Furthermore, FXR upregulates the expression of BSEP to promote bile acid efflux from hepatocytes and downregulates NTCP to reduce their uptake.[9]

Quantitative Data on Bile Acid Concentrations

The concentration of taurocholic acid and other bile acids varies significantly throughout the enterohepatic circulation. The following table summarizes representative quantitative data from human studies. It is important to note that these values can be influenced by factors such as fasting/fed state, diet, and individual health status.

CompartmentTotal Bile Acids (µmol/L)Taurocholic Acid (as % of Total or specific concentration)SpeciesConditionCitation
Portal Vein (Fasting) 12.9 ± 1.5~4% of total unsulfated lithocholic acidHumanNormal Liver Function[11][12]
Portal Vein (Postprandial) 43.04 ± 6.12-HumanGallstone Disease[13]
Systemic Venous Serum (Fasting) 4.8 ± 0.5-HumanNormal Liver Function[12]
Systemic Venous Serum (Postprandial) 5.22 ± 0.74-HumanGallstone Disease[13]
Liver Tissue 80 (relative to systemic serum)-HumanNormal Liver Function[12]
Hepatic Bile 2600 (relative to systemic serum)-HumanNormal Liver Function[12]

Experimental Protocols

Quantification of Bile Acids using UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple bile acid species in biological samples.[14][15][16]

Sample Preparation (General Protocol): [15][16]

  • Internal Standard Spiking: To a known volume of sample (e.g., serum, plasma, tissue homogenate), add a mixture of deuterated bile acid internal standards.

  • Protein Precipitation: Add 3-4 volumes of cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas and reconstitute the residue in a suitable solvent (e.g., 50% methanol in water) for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis: [5][15]

  • Chromatographic Separation: Utilize a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18) with a gradient elution program using mobile phases typically consisting of water with a small amount of formic acid and ammonium (B1175870) acetate, and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify specific bile acid transitions.

In Vivo Studies of Enterohepatic Circulation in Animal Models

Genetically modified mice (e.g., Fxr-null, Asbt-deficient) are invaluable tools for studying the in vivo roles of specific genes in bile acid homeostasis.[4]

Experimental Design for Investigating the Effect of a Compound on Bile Acid Homeostasis: [4][17]

  • Animal Model: Select an appropriate animal model (e.g., C57BL/6J mice).

  • Acclimation: Allow animals to acclimate to the housing conditions for at least one week.

  • Treatment Groups: Randomly assign animals to different treatment groups (e.g., vehicle control, compound-treated).

  • Dosing: Administer the test compound via an appropriate route (e.g., oral gavage) for a specified duration.

  • Sample Collection: At the end of the study, euthanize the animals and collect relevant samples from the enterohepatic circulation, including:

    • Blood (from portal vein and systemic circulation)

    • Liver tissue

    • Gallbladder bile

    • Intestinal contents (from different segments)

    • Feces

  • Analysis: Analyze the collected samples for bile acid composition and concentration using UPLC-MS/MS. Gene and protein expression of key transporters and enzymes can be assessed by qRT-PCR and Western blotting, respectively.

Determination of Bile Acid Pool Size

The total bile acid pool size can be determined by summing the bile acid content in the liver, gallbladder, and small intestine.[18]

Protocol for Mouse Bile Acid Pool Size Determination: [18]

  • Tissue Collection: Euthanize the mouse and collect the entire liver, gallbladder, and small intestine.

  • Homogenization: Homogenize the tissues in a suitable solvent (e.g., 75% ethanol).

  • Extraction: Extract the bile acids from the homogenate, often with the aid of a radiolabeled internal standard like [14C]taurocholic acid to account for extraction efficiency.

  • Analysis: Analyze the bile acid content in the extracts using methods such as HPLC with refractive index detection or UPLC-MS/MS.

  • Calculation: Sum the total bile acid content from each organ to determine the total pool size, typically expressed as micromoles per 100g of body weight.

Visualizing the System: Signaling Pathways and Workflows

Enterohepatic Circulation of Taurocholic Acid

Enterohepatic_Circulation cluster_liver Liver cluster_intestine Intestine Hepatocyte Hepatocyte BileCanaliculus Bile Canaliculus Hepatocyte->BileCanaliculus BSEP SystemicCirculation Systemic Circulation Hepatocyte->SystemicCirculation Spillover Gallbladder Gallbladder BileCanaliculus->Gallbladder Storage Duodenum Duodenum Ileum Ileum (Enterocyte) Duodenum->Ileum Transit PortalVein Portal Vein Ileum->PortalVein ASBT (95% Reabsorption) Feces Feces (5% Loss) Ileum->Feces PortalVein->Hepatocyte NTCP Gallbladder->Duodenum Secretion SystemicCirculation->PortalVein

Caption: The enterohepatic circulation of taurocholic acid.

FXR-Mediated Regulation of Bile Acid Synthesis

FXR_Signaling cluster_liver Hepatocyte cluster_intestine Enterocyte FXR_L FXR SHP SHP FXR_L->SHP Induces CYP7A1 CYP7A1 SHP->CYP7A1 Inhibits Cholesterol Cholesterol CYP7A1->Cholesterol Catalyzes PrimaryBAs Primary Bile Acids Cholesterol->PrimaryBAs Synthesis FXR_I FXR FGF19 FGF19 FXR_I->FGF19 Induces PortalVein Portal Vein BileAcids_L High Bile Acids BileAcids_L->FXR_L Activate BileAcids_I High Bile Acids BileAcids_I->FXR_I Activate PortalVein->CYP7A1 Inhibits

Caption: FXR signaling pathway in the liver and intestine.

Conclusion

The enterohepatic circulation of this compound is a complex and highly regulated process essential for maintaining lipid and metabolic homeostasis. Understanding the intricate interplay of transporters and signaling pathways, particularly the central role of FXR, is crucial for researchers and professionals in drug development. The methodologies outlined in this guide provide a framework for investigating this system, offering insights that can lead to the development of novel therapeutics for a range of metabolic and liver diseases.

References

The Immunomodulatory Landscape of Sodium Taurocholate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium taurocholate (TCA), a primary conjugated bile acid, is increasingly recognized for its significant immunomodulatory activities. Beyond its classical role in lipid digestion, TCA actively engages with various immune cells, influencing inflammatory responses and cellular signaling cascades. This technical guide provides an in-depth analysis of the core immunomodulatory effects of TCA, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development, facilitating further investigation into the therapeutic potential of this endogenous molecule.

Introduction

Taurocholic acid is a bile acid formed in the liver through the conjugation of cholic acid with taurine (B1682933) and is found as a sodium salt in the bile of many species.[1] While its primary function is the emulsification and absorption of fats, a growing body of evidence highlights its role as a signaling molecule with potent immunomodulatory properties.[2] TCA has been shown to exert anti-inflammatory effects by modulating the function of key immune cells, including T lymphocytes, natural killer (NK) cells, and macrophages.[3][4] These effects are mediated through interactions with specific receptors, such as the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5), as well as through the modulation of critical inflammatory signaling pathways like NF-κB.[1][5][6] This guide synthesizes the current understanding of TCA's immunomodulatory landscape, providing a technical overview for the scientific community.

Effects on Immune Cell Populations and Cytokine Secretion

Taurocholic acid has been demonstrated to exert significant effects on various immune cell populations and their cytokine secretion profiles. The following tables summarize the quantitative data from key studies, showcasing the dose-dependent immunomodulatory impact of TCA.

T-Lymphocytes and NK Cells

TCA has been shown to modulate the populations of cytotoxic T-lymphocytes and Natural Killer (NK) cells, which are crucial for anti-viral and anti-tumor immunity.

Table 1: Effect of Taurocholic Acid on T-Lymphocyte and NK Cell Populations

Cell TypeSpeciesConcentrationEffectReference
CD3+CD8+ T CellsHuman100 µMDecreased proportion of cells[4]
NK CellsHuman100 µMDecreased proportion of cells[4]
CD4+/CD8+ RatioMurine0.125 g/kg & 0.25 g/kg (in vivo)Increased ratio[7]
Macrophages and Pro-inflammatory Cytokines

TCA demonstrates potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines from macrophages, often in the context of stimulation by bacterial components like lipopolysaccharide (LPS).

Table 2: Inhibitory Effects of Taurocholic Acid on Pro-Inflammatory Cytokine Production in Macrophages

CytokineCell LineStimulantTCA Concentration% Inhibition / Fold ChangeReference
TNF-αRAW 264.7LPS10 µg/mLSignificant reduction[8][9]
TNF-αRAW 264.7LPS20 µg/mLSignificant reduction[8][9]
TNF-αPeritoneal MacrophagesAdjuvant Arthritis150-200 µg/mLMarked decrease[5]
IL-6RAW 264.7LPS10 µg/mLSignificant reduction[8][9]
IL-6RAW 264.7LPS20 µg/mLSignificant reduction[8][9]
IL-6Peritoneal MacrophagesAdjuvant Arthritis150-200 µg/mLMarked decrease[5]
IL-1βPeritoneal MacrophagesAdjuvant Arthritis150-200 µg/mLMarked decrease[5]
IL-1α, IL-1β, IL-6RAW 264.7SalivaNot specifiedLowered expression[3][10]
IL-1β, IL-6, IL-8Gingival Fibroblasts, HSC-2IL-1β, TNF-αNot specifiedConsiderably reduced expression[10]

Key Signaling Pathways in TCA-Mediated Immunomodulation

The immunomodulatory effects of Taurocholic acid are orchestrated through its interaction with specific cellular receptors and the subsequent modulation of downstream signaling cascades. The primary pathways implicated are the Farnesoid X Receptor (FXR) pathway, the G-protein coupled bile acid receptor 1 (GPBAR1) pathway, and the NF-κB signaling cascade.

Farnesoid X Receptor (FXR) Signaling

TCA is an agonist of the nuclear receptor FXR.[11] Activation of FXR in immune cells, particularly macrophages, leads to the trans-repression of pro-inflammatory genes. This is a key mechanism behind TCA's anti-inflammatory properties.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCA Taurocholic Acid FXR FXR TCA->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR SHP SHP FXR_RXR->SHP Induces Expression ABCG1 ABCG1 FXR_RXR->ABCG1 Induces Expression ApoA1 ApoA1 FXR_RXR->ApoA1 Induces Expression NFkB NF-κB FXR_RXR->NFkB Inhibits nucleus Nucleus ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB->ProInflammatory_Genes Activates GPBAR1_Signaling_Pathway cluster_membrane Cell Membrane TCA Taurocholic Acid GPBAR1 GPBAR1 (TGR5) TCA->GPBAR1 Binds G_Protein G-Protein GPBAR1->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates NFkB NF-κB PKA->NFkB Inhibits Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response Promotes NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates to NFkB_IkB->NFkB Releases ProInflammatory_Genes Pro-inflammatory Gene Transcription nucleus->ProInflammatory_Genes TCA Taurocholic Acid TCA->IKK Inhibits TCA->NFkB Inhibits Translocation Experimental_Workflow start Start: Culture RAW 264.7 Macrophage Cells seed_cells Seed Cells into Multi-well Plates start->seed_cells pre_treat Pre-treat with various concentrations of TCA seed_cells->pre_treat stimulate Stimulate with LPS (e.g., 100 ng/mL) pre_treat->stimulate incubate Incubate for a defined period (e.g., 24 hours) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant collect_cells Collect Cells incubate->collect_cells elisa Measure Cytokine Levels (e.g., TNF-α, IL-6) by ELISA collect_supernatant->elisa rt_pcr Analyze Gene Expression (e.g., Tnf-α, Il-6) by RT-PCR collect_cells->rt_pcr end End: Data Analysis elisa->end rt_pcr->end

References

Methodological & Application

Application Notes and Protocols for Taurocholic Acid Sodium in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Taurocholic acid sodium (TCA), a primary conjugated bile acid, in various cell culture applications. This document details its mechanism of action, key signaling pathways, and provides explicit protocols for assessing its effects on cell viability, apoptosis, and specific cellular signaling events.

Taurocholic acid is a bile salt formed in the liver through the conjugation of cholic acid with taurine (B1682933) and is involved in the emulsification of lipids.[1] In cell culture, it is a valuable tool for studying bile acid signaling, cholestatic liver injury, and drug-induced hepatotoxicity.

Data Presentation

The following tables summarize the effective concentrations and observed effects of this compound in different cell lines as reported in the literature.

Table 1: Effective Concentrations of this compound in Various Cell Lines

Cell LineConcentration RangeIncubation TimeObserved EffectReference
HTR-8/SVneo10 - 100 µM6 hoursInduction of apoptosis[2]
LX-2Not SpecifiedNot SpecifiedIncreased expression of α-SMA, type I collagen, and TLR4[3]
Rat HepatocytesNot SpecifiedNot SpecifiedModest stimulation of proliferation in vitro[4]
Human Hepatocytes (fetal and adult)5 - 100 µMNot SpecifiedInhibition of taurocholate efflux[5]

Table 2: Solubility of this compound

SolventSolubilityReference
Water100 mg/mL[6]
DMSO100 mg/mL[2][7]
Ethanol~2 mg/mL[8]
Dimethyl formamide (B127407) (DMF)~25 mg/mL[8]
PBS (pH 7.2)~3 mg/mL[8]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound salt hydrate (B1144303) (e.g., Sigma-Aldrich, Selleck Chemicals)[2][6]

  • Sterile, nuclease-free water, DMSO, or appropriate solvent

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • 0.22 µm sterile filter

Protocol:

  • Based on the desired final concentration and solvent compatibility with your cell line, weigh the appropriate amount of this compound powder.

  • Dissolve the powder in the chosen solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution (e.g., 100 mM).[2]

  • Vortex the solution until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.[2]

Cell Viability and Cytotoxicity Assays

This protocol is adapted from standard MTT assay procedures and is designed to assess the effect of this compound on cell viability.[1][9][10][11]

Materials:

  • Cells of interest (e.g., HepG2, Caco-2) plated in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 200, 500 µM). Include a vehicle control (medium with the same amount of solvent used for the stock solution).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate in the dark for at least 2 hours at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating cytotoxicity.[12][13][14][15]

Materials:

  • Cells of interest plated in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available kits provide necessary reagents)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with a range of this compound concentrations and a vehicle control.

  • Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired duration.

  • Following the manufacturer's instructions, transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture to each well and incubate for the recommended time at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on a method used for HTR-8/SVneo cells and can be adapted for other cell lines to detect apoptosis.[2][16][17][18]

Materials:

  • Cells of interest (e.g., HTR-8/SVneo) plated in 6-well plates

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and culture overnight.[2]

  • Treat the cells with different concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified time (e.g., 6 hours).[2]

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

This protocol provides a general framework for investigating the effect of this compound on protein expression in signaling pathways like the cAMP-Epac-AMPK or TLR4 pathways.[3][19][20]

Materials:

  • Cells of interest (e.g., hepatocytes, LX-2)

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., phospho-AMPK, AMPK, TLR4, α-SMA) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Plate and treat cells with this compound as described in previous protocols.

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways

Taurocholic_Acid_Hepatocyte_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response TCA Taurocholic Acid Receptor Bile Acid Receptor (e.g., TGR5) TCA->Receptor cAMP cAMP Receptor->cAMP Epac Epac cAMP->Epac Rap1 Rap1 Epac->Rap1 MEK MEK Rap1->MEK LKB1 LKB1 MEK->LKB1 AMPK AMPK LKB1->AMPK Response Canalicular Network Formation AMPK->Response

Caption: Taurocholic acid signaling in hepatocytes.

Taurocholic_Acid_HSC_Signaling cluster_membrane_hsc Cell Membrane cluster_cytoplasm_hsc Cytoplasm cluster_nucleus_hsc Nucleus TCA_HSC Taurocholic Acid TLR4 Toll-like Receptor 4 (TLR4) TCA_HSC->TLR4 Signaling_Cascade Downstream Signaling TLR4->Signaling_Cascade Gene_Expression Gene Expression (α-SMA, Collagen) Signaling_Cascade->Gene_Expression

Caption: Taurocholic acid signaling in hepatic stellate cells.

Experimental Workflow

Experimental_Workflow cluster_assays Cellular Assays Start Start Prepare_Stock Prepare Taurocholic Acid Stock Solution Start->Prepare_Stock Cell_Culture Seed and Culture Cells (e.g., HepG2, LX-2) Prepare_Stock->Cell_Culture Treatment Treat Cells with Varying TCA Concentrations Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/LDH) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Signaling_Assay Signaling Pathway Analysis (Western Blot) Treatment->Signaling_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow.

References

Application Notes and Protocols for Solubilization of Membrane Proteins Using Taurocholic Acid Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The solubilization of integral membrane proteins is a critical first step for their purification, characterization, and use in drug development. Taurocholic acid sodium, an anionic bile salt detergent, offers an effective method for extracting these proteins from their native lipid bilayer environment. Its amphipathic nature, with a rigid steroidal backbone, allows it to disrupt membrane integrity and form mixed micelles with membrane proteins and lipids, thereby bringing them into solution. This document provides detailed application notes and protocols for the use of this compound in the solubilization of membrane proteins.

This compound is characterized by its relatively high critical micelle concentration (CMC), which facilitates its removal during downstream purification steps. As an ionic detergent, it possesses strong solubilization capabilities, though care must be taken to optimize conditions to maintain the structural and functional integrity of the target protein.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for designing effective solubilization protocols.

PropertyValueReference
Molecular Weight 537.68 g/mol [1]
Classification Anionic, Bile Salt[2]
Critical Micelle Concentration (CMC) 3 - 11 mM[1]
Aggregation Number ~4[1]
pKa ~1.9

General Considerations for Membrane Protein Solubilization

The successful solubilization of a membrane protein is a balance between achieving sufficient extraction from the membrane and preserving its native conformation and activity. Several factors should be considered when developing a protocol:

  • Detergent Concentration: The concentration of this compound should be above its CMC to ensure the formation of micelles necessary for solubilization. A general starting point is a concentration of 1-2% (w/v), which should be optimized for each specific protein.

  • Protein-to-Detergent Ratio: The ratio of detergent to protein is a critical parameter. A detergent-to-protein ratio of 1:1 to 3:1 (w/w) is a common starting point, but this may need to be adjusted based on the specific protein and membrane preparation.

  • Buffer Composition: The choice of buffer, pH, and ionic strength can significantly impact solubilization efficiency and protein stability. A buffer with a pH that is 1-2 units away from the protein's isoelectric point (pI) is often recommended to enhance solubility. Additives such as glycerol (B35011), salts, and protease inhibitors can also be beneficial.

  • Temperature and Incubation Time: Solubilization is typically performed at low temperatures (e.g., 4°C) to minimize proteolytic degradation and maintain protein stability. Incubation times can range from 30 minutes to several hours and should be optimized.

  • Membrane Preparation: The quality and purity of the initial membrane preparation will directly affect the success of the solubilization.

Experimental Protocols

The following are generalized protocols for the solubilization of membrane proteins using this compound. These should be considered as starting points and will likely require optimization for specific target proteins.

Protocol 1: Small-Scale Screening for Optimal Solubilization Conditions

This protocol is designed to screen for the optimal concentration of this compound for solubilizing a target membrane protein.

Materials:

  • Membrane preparation containing the target protein

  • This compound salt

  • Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol)

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

  • Ultracentrifuge

Procedure:

  • Prepare a stock solution of this compound: Prepare a 10% (w/v) stock solution of this compound in the solubilization buffer.

  • Set up screening reactions: In separate microcentrifuge tubes, prepare a series of solubilization reactions with varying final concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v). Keep the total protein concentration constant across all reactions.

  • Add membrane preparation: Add the membrane preparation to each tube to a final protein concentration of 1-5 mg/mL.

  • Incubate: Incubate the samples on a rotator at 4°C for 1-2 hours.

  • Centrifuge to remove insoluble material: Centrifuge the samples at 100,000 x g for 60 minutes at 4°C.

  • Analyze the supernatant: Carefully collect the supernatant, which contains the solubilized proteins. Analyze the supernatant by SDS-PAGE and Western blotting to determine the solubilization efficiency of the target protein at each detergent concentration.

Protocol 2: Preparative-Scale Solubilization of a Membrane Protein

This protocol is for larger-scale solubilization of a membrane protein once optimal conditions have been determined.

Materials:

  • Membrane pellet

  • Optimized Solubilization Buffer (containing the optimal concentration of this compound, salts, and other additives)

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Resuspend the membrane pellet: Resuspend the membrane pellet in the optimized solubilization buffer at a protein concentration of 5-10 mg/mL.

  • Homogenize: Homogenize the suspension using a Dounce homogenizer with several strokes to ensure complete resuspension.

  • Incubate: Incubate the homogenate with gentle agitation at 4°C for the optimized time (e.g., 2 hours).

  • Clarify the lysate: Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet any unsolubilized material.

  • Collect the supernatant: The supernatant contains the solubilized membrane proteins and is ready for subsequent purification steps such as affinity chromatography.

Data Presentation: Comparison with Other Detergents

The choice of detergent can significantly impact the solubilization efficiency and the preservation of the target protein's activity. The following table provides a qualitative and quantitative comparison of this compound with other commonly used detergents.

DetergentTypeCMC (mM)Properties and Common ApplicationsSolubilization EfficiencyProtein Activity Preservation
This compound Anionic, Bile Salt3 - 11Strong solubilizing agent, can be denaturing at high concentrations. Useful for initial extraction.HighVariable, optimization required
CHAPS Zwitterionic8 - 10Milder than ionic detergents, less denaturing. Often used for preserving protein function.[3]Moderate to HighGood
Triton (B1239919) X-100 Non-ionic0.2 - 0.9Mild detergent, good for maintaining protein structure and function.[4]ModerateVery Good
Digitonin Non-ionic<0.1Very mild steroid-based detergent, often used for solubilizing sensitive proteins like GPCRs.Low to ModerateExcellent

Mandatory Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key conceptual workflows in membrane protein solubilization.

Membrane_Protein_Solubilization_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization cluster_purification Purification & Analysis cluster_downstream Downstream Applications CellCulture Cell Culture/ Tissue Homogenization CellLysis Cell Lysis CellCulture->CellLysis MembraneIsolation Membrane Isolation (Ultracentrifugation) CellLysis->MembraneIsolation DetergentScreening Detergent Screening (this compound) MembraneIsolation->DetergentScreening Optimization Optimization of Concentration & Buffer DetergentScreening->Optimization SolubilizationStep Solubilization Optimization->SolubilizationStep Clarification Clarification (Ultracentrifugation) SolubilizationStep->Clarification Purification Purification (e.g., Affinity Chromatography) Clarification->Purification Analysis Analysis (SDS-PAGE, Western Blot) Purification->Analysis ActivityAssay Functional Assays Analysis->ActivityAssay StructuralStudies Structural Studies Analysis->StructuralStudies DrugScreening Drug Screening Analysis->DrugScreening

Caption: Experimental workflow for membrane protein solubilization.

Detergent_Action_Mechanism cluster_membrane Lipid Bilayer p1 p2 p3 p4 p5 p6 p7 p8 MembraneProtein Membrane Protein DetergentMonomers Taurocholic Acid Monomers cluster_membrane cluster_membrane DetergentMonomers->cluster_membrane > CMC MixedMicelle Protein-Detergent Mixed Micelle cluster_membrane->MixedMicelle Solubilization

Caption: Mechanism of membrane protein solubilization by detergents.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Solubilization Yield Insufficient detergent concentration.Increase the concentration of this compound in increments.
Inappropriate buffer conditions (pH, ionic strength).Screen a range of pH values and salt concentrations.
Inefficient membrane disruption.Ensure complete cell lysis and membrane isolation.
Protein Aggregation Detergent concentration is too high or too low.Optimize the detergent-to-protein ratio.
Protein is unstable in the chosen buffer.Add stabilizing agents like glycerol or specific lipids.
Loss of Protein Activity Denaturation by the detergent.Decrease the detergent concentration or incubation time. Try a milder detergent for comparison.
Absence of essential lipids.Add back specific lipids to the solubilization buffer.
Interference in Downstream Applications High concentration of residual detergent.Perform detergent removal steps such as dialysis, gel filtration, or hydrophobic adsorption chromatography.

Conclusion

This compound is a powerful tool for the solubilization of membrane proteins. Its effectiveness is highly dependent on the careful optimization of experimental conditions for each specific protein of interest. By systematically screening and refining parameters such as detergent concentration, buffer composition, and incubation time, researchers can achieve efficient extraction while preserving the structural and functional integrity of the target protein, thereby enabling a wide range of downstream applications in research and drug development.

References

Application of Taurocholic Acid Sodium in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium taurocholate, a primary bile salt, has emerged as a versatile excipient in drug delivery, primarily owing to its biocompatibility and surfactant properties. Its ability to enhance the absorption of poorly permeable drugs, improve the solubility of hydrophobic compounds, and act as a component in advanced drug delivery systems like liposomes and nanoparticles makes it a valuable tool in pharmaceutical formulation. This document provides detailed application notes and experimental protocols for the utilization of sodium taurocholate in various drug delivery strategies.

Sodium Taurocholate as a Permeation Enhancer

Sodium taurocholate is widely recognized for its ability to reversibly open the tight junctions between epithelial cells, thereby enhancing the paracellular transport of drugs that otherwise exhibit poor membrane permeability. This mechanism is particularly beneficial for the oral and pulmonary delivery of macromolecules like peptides and proteins.

Quantitative Data on Permeability Enhancement
DrugModel SystemSodium Taurocholate ConcentrationObserved EffectReference
Insulin (B600854)Inhaled (Beagle Dogs)32 mM~9-fold increase in absolute bioavailability (from 2.6% to 23.2%)[1]
InsulinCaco-2 cell monolayers20-25 mMIncreased permeability, decreased transepithelial electrical resistance (TEER)[2]
Cefquinome (B211414)Caco-2 cell monolayers2 mmol/LSignificant increase in absorption[3]
CefquinomeRats (oral administration)10 mmol/LIncreased absorption from 0.26 µg/mL to 0.57 µg/mL[3]
CefquinomeRats (oral administration)20 mmol/LIncreased absorption from 0.26 µg/mL to 0.78 µg/mL[3]
Signaling Pathway for Tight Junction Modulation

Sodium taurocholate is believed to modulate tight junctions through a mechanism involving an increase in intracellular calcium concentration, which in turn activates Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK). This signaling cascade leads to the contraction of the perijunctional actomyosin (B1167339) ring and rearrangement of tight junction proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NaT Sodium Taurocholate Receptor Membrane Interaction/ Receptor? NaT->Receptor Binds/Interacts Ca_channel Calcium Channel Receptor->Ca_channel Activates Ca_influx Increased Intracellular Ca²⁺ Ca_channel->Ca_influx Ca²⁺ Influx PKC Protein Kinase C (PKC) Ca_influx->PKC Activates MLCK Myosin Light Chain Kinase (MLCK) Ca_influx->MLCK Activates TJ_disruption Tight Junction Modulation PKC->TJ_disruption Phosphorylates TJ Proteins MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actomyosin Actomyosin Contraction pMLC->Actomyosin Actomyosin->TJ_disruption Pulls on TJ complex

Proposed signaling pathway for sodium taurocholate-mediated tight junction modulation.

Application in Liposomal Drug Delivery

Sodium taurocholate can be incorporated into liposomal formulations to create more flexible and fusogenic vesicles, often referred to as "transfersomes" or deformable liposomes. These modified liposomes can enhance the penetration of encapsulated drugs through biological membranes.

Quantitative Data for Liposomal Formulations
DrugLiposome (B1194612) CompositionParticle Size (nm)Entrapment Efficiency (%)Key FindingReference
TacrolimusPhosphatidylcholine, Cholesterol, Sodium Taurocholate~100>90%3-4 fold increase in corneal transport compared to conventional liposomes[4]
Experimental Protocol: Preparation of Drug-Loaded Liposomes by Thin-Film Hydration

This protocol describes the preparation of drug-loaded liposomes incorporating sodium taurocholate using the thin-film hydration method.

Materials:

  • Drug of interest

  • Phospholipid (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine)

  • Cholesterol

  • Sodium Taurocholate

  • Organic solvent system (e.g., Chloroform:Methanol (B129727), 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline pH 7.4)

Equipment:

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional)

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipid, cholesterol, drug, and sodium taurocholate in the organic solvent system in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipid.

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

    • Continue to dry the film under vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-warmed to the same temperature as the water bath) to the flask containing the lipid film.

    • Rotate the flask gently to allow the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Size Reduction (Sonication/Extrusion):

    • Sonication: To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator (intermittently on ice to prevent overheating) or a bath sonicator until the suspension becomes translucent.

    • Extrusion (Optional but Recommended): For a more uniform size distribution, pass the liposome suspension through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes).

  • Purification:

    • To remove the unencapsulated drug, the liposome suspension can be purified by dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency (see protocol below).

G Start Start Dissolve Dissolve Lipids, Drug, & Sodium Taurocholate in Organic Solvent Start->Dissolve Evaporate Form Thin Lipid Film (Rotary Evaporation) Dissolve->Evaporate Hydrate Hydrate Film with Aqueous Buffer Evaporate->Hydrate Size_Reduction Size Reduction (Sonication/Extrusion) Hydrate->Size_Reduction Purify Purify Liposomes Size_Reduction->Purify Characterize Characterize Liposomes Purify->Characterize End End Characterize->End

Workflow for preparing liposomes by thin-film hydration.

Use in Nanoparticle Formulations

Sodium taurocholate can be used as a stabilizer or co-surfactant in the preparation of polymeric nanoparticles, enhancing drug loading and modifying release characteristics. The solvent evaporation method is a common technique for preparing such nanoparticles.

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles by Solvent Evaporation

This protocol outlines the preparation of drug-loaded nanoparticles using sodium taurocholate as a stabilizer via the oil-in-water (o/w) single emulsion solvent evaporation method.

Materials:

  • Drug of interest

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Organic solvent (e.g., Dichloromethane, Ethyl acetate)

  • Aqueous phase containing Sodium Taurocholate as a stabilizer (e.g., 1% w/v solution)

Equipment:

  • High-speed homogenizer or probe sonicator

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer (optional)

Procedure:

  • Organic Phase Preparation:

    • Dissolve the polymer and the drug in the organic solvent.

  • Emulsification:

    • Add the organic phase to the aqueous phase containing sodium taurocholate while homogenizing at high speed or sonicating. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess sodium taurocholate and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential.

    • Calculate the encapsulation efficiency and drug loading.

G Start Start Organic_Phase Prepare Organic Phase: Dissolve Polymer & Drug Start->Organic_Phase Aqueous_Phase Prepare Aqueous Phase: Dissolve Sodium Taurocholate Start->Aqueous_Phase Emulsify Form O/W Emulsion (Homogenization/Sonication) Organic_Phase->Emulsify Aqueous_Phase->Emulsify Evaporate Solvent Evaporation Emulsify->Evaporate Collect Collect & Wash Nanoparticles (Centrifugation) Evaporate->Collect Lyophilize Lyophilize (Optional) Collect->Lyophilize End End Lyophilize->End

Workflow for nanoparticle preparation by solvent evaporation.

Improving Drug Solubility and Stability

Sodium taurocholate, being an amphiphilic molecule, can form micelles in aqueous solutions above its critical micelle concentration (CMC), thereby increasing the solubility of poorly water-soluble drugs. It can also be used to create co-amorphous systems, which enhance both the dissolution rate and physical stability of drugs.[5][6]

Quantitative Data on Solubility Enhancement
DrugSystemSodium Taurocholate ConcentrationObserved EffectReference
Griseofulvin, Cyclosporin A, PentazocineAqueous solutionVariousPredicted solubilities within 10% of experimental values[4]
Phenytoin, Diazepam15 mM Sodium Taurocholate15 mMSolubility overpredicted by a factor of 1.33 and 1.62, respectively[4]
Carbamazepine, Indomethacin, Mefenamic acidCo-amorphous systems with NaTC1:1 mole ratioSignificant dissolution advantages over crystalline drugs[7]

Experimental Protocols for Characterization

In Vitro Permeability Assay using Caco-2 Cells

This protocol is designed to assess the effect of sodium taurocholate on the permeability of a drug across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 12- or 24-well plates, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test drug

  • Sodium Taurocholate

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical standards

Equipment:

  • Cell culture incubator (37°C, 5% CO₂)

  • TEER meter

  • Shaker

  • LC-MS/MS or HPLC for drug quantification

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells and seed them onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).

    • Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Study:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution containing the test drug and sodium taurocholate to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plates on a shaker at 37°C.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the donor chamber.

  • Sample Analysis:

    • Analyze the concentration of the drug in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor chamber.

In Vitro Drug Release Study using Dialysis Bag Method

This method is suitable for assessing the drug release profile from nanoparticles or liposomes.

Materials:

  • Drug-loaded nanoparticle/liposome suspension

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS pH 7.4, simulated gastric/intestinal fluid)

  • Magnetic stirrer and stir bars

Equipment:

  • Beakers or flasks

  • Thermostatically controlled water bath or shaker

  • Analytical instrument for drug quantification

Procedure:

  • Preparation:

    • Soak the dialysis tubing in the release medium to remove any preservatives.

    • Place a known volume of the drug-loaded formulation into the dialysis bag and seal both ends.

  • Release Study:

    • Immerse the dialysis bag in a beaker containing a known volume of the release medium.

    • Place the beaker in a water bath at 37°C with constant stirring.

  • Sampling:

    • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis:

    • Determine the concentration of the released drug in the samples using a suitable analytical method.

    • Calculate the cumulative percentage of drug released over time.

Determination of Encapsulation Efficiency

Procedure:

  • Separate the unencapsulated ("free") drug from the nanoparticle/liposome formulation using a suitable method such as ultracentrifugation or size exclusion chromatography.

  • Quantify the amount of free drug in the supernatant or eluate.

  • Disrupt the nanoparticles/liposomes (e.g., by adding a suitable solvent like methanol or Triton X-100) to release the encapsulated drug and quantify the total amount of drug.

  • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] * 100

Conclusion

Sodium taurocholate is a multifaceted excipient with significant potential in modern drug delivery. Its roles as a permeation enhancer, solubility aid, and formulation component for nanoparticles and liposomes are well-documented. The protocols and data presented here provide a foundation for researchers and formulation scientists to effectively utilize sodium taurocholate to overcome challenges in drug delivery and enhance the therapeutic efficacy of a wide range of pharmaceutical compounds. Careful optimization and characterization are crucial for the successful application of sodium taurocholate in any drug delivery system.

References

Application Notes and Protocols: Preparation of Taurocholic Acid Sodium Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taurocholic acid (TCA), a primary conjugated bile acid, plays a crucial role in the emulsification and absorption of fats. Beyond its digestive functions, TCA acts as a significant signaling molecule, modulating various cellular processes through receptors like the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).[1][2] Its sodium salt is frequently utilized in in vitro studies to investigate liver function, drug transport, cell proliferation, and signaling pathways.[3][4]

Proper preparation of TCA sodium solutions is critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols for the preparation, storage, and handling of TCA sodium solutions for various in vitro applications, supported by solubility and stability data.

Product Information and Properties

  • Chemical Name: 2-[[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic acid, monosodium salt

  • Synonyms: Sodium taurocholate, TCA[5]

  • Molecular Formula: C₂₆H₄₄NNaO₇S[5]

  • Molecular Weight: 537.7 g/mol [5]

  • Physical Form: Crystalline solid[5]

  • pKa: ~1.4 - 1.9[3]

  • Critical Micelle Concentration (CMC): 3-11 mM[3]

Quantitative Data Summary

Solubility Data

The solubility of taurocholic acid sodium salt varies significantly depending on the solvent. It is highly soluble in aqueous solutions and polar organic solvents.

SolventSolubilityReference
Water>25 mg/mL[6]
Water100 mg/mL[3][7]
Phosphate-Buffered Saline (PBS), pH 7.2~3 mg/mL[5]
Dimethyl Sulfoxide (DMSO)~20 - 148 mg/mL[5][7][8][9]
Dimethylformamide (DMF)~25 mg/mL[5]
Ethanol~2 - 12.5 mg/mL[5][7]
MethanolSoluble[6]
AcetoneSoluble[6]

Note: For organic solvents, it is recommended to use fresh, anhydrous grades as absorbed moisture can reduce solubility.[7][8]

Stability and Storage Conditions

Proper storage is essential to maintain the integrity of this compound salt in both solid and solution forms.

FormStorage TemperatureStability/RecommendationsReference
Solid -20°C≥ 4 years[5]
Organic Stock Solution (e.g., in DMSO) -80°C6 months - 1 year[8][10][11]
-20°C1 month[8][10][11]
Aqueous Solution (e.g., in PBS) 2-8°CUnstable; prepare fresh. Do not store for more than one day.[5]

Note: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[8][11]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Organic Stock Solution (e.g., 100 mM in DMSO)

This protocol is recommended for preparing a concentrated stock that can be stored for an extended period and diluted into aqueous buffers for experiments.

Materials:

  • This compound salt (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Inert gas (e.g., nitrogen or argon) - Optional but recommended

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound salt powder in a sterile tube. For 1 mL of a 100 mM solution, weigh 53.77 mg.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the final desired concentration.

  • Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) or sonication can be used to aid dissolution.[10]

  • Inert Gas Purge (Optional): To enhance stability, briefly purge the headspace of the vial with an inert gas before sealing.[5]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[8][10][11]

Protocol 2: Preparation of an Aqueous Working Solution

This method is suitable for applications where the presence of organic solvents is not permissible. Due to lower stability, these solutions should be prepared fresh before each experiment.

Materials:

  • This compound salt (crystalline solid)

  • Aqueous buffer of choice (e.g., PBS pH 7.2, cell culture medium)

  • Sterile conical tubes or flasks

Procedure:

  • Weighing: Weigh the required amount of this compound salt directly into a sterile tube or flask.

  • Solvent Addition: Add the desired volume of the pre-warmed (e.g., to 37°C) aqueous buffer.

  • Dissolution: Vigorously vortex or stir the solution. Sonication may be required to fully dissolve the compound, especially when approaching its solubility limit in the buffer (e.g., ~3 mg/mL in PBS).[5][10]

  • pH Adjustment (if necessary): Check the pH of the final solution and adjust if needed, as bile acids can alter the pH of unbuffered or weakly buffered solutions.

  • Sterilization (if for cell culture): If the solution is for use in sterile cell culture, filter it through a 0.22 µm syringe filter.

  • Use Immediately: Use the freshly prepared aqueous solution promptly. It is not recommended to store aqueous solutions for more than one day.[5]

Protocol 3: Preparation of Working Solution for Cell-Based Assays

This is the most common method for in vitro cell-based assays, involving the dilution of a high-concentration organic stock into cell culture medium. Typical final concentrations for cell-based assays range from 10 µM to 150 µM.[4][8]

Materials:

  • High-concentration organic stock solution (from Protocol 1)

  • Pre-warmed, complete cell culture medium

Procedure:

  • Thaw Stock: Thaw an aliquot of the concentrated organic stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your culture medium.

    • Example: To prepare 10 mL of medium with a final TCA concentration of 100 µM from a 100 mM DMSO stock:

      • (100 µM) x (10 mL) = (100,000 µM) x (V_stock)

      • V_stock = (100 µM * 10 mL) / 100,000 µM = 0.01 mL = 10 µL

  • Dilution: Add the calculated volume of the stock solution (10 µL in the example) to the pre-warmed cell culture medium (10 mL).

  • Mixing: Immediately vortex or invert the medium gently to ensure the TCA is evenly dispersed.

  • Solvent Control: It is critical to prepare a vehicle control by adding the same volume of the organic solvent (e.g., DMSO) to an equal volume of culture medium. This ensures that any observed effects are due to the TCA and not the solvent.[5] The final concentration of DMSO should typically be kept below 0.1% to avoid cytotoxicity.

  • Application: Add the TCA-containing medium (and vehicle control medium) to the cells as per the experimental design.

Visualizations

Experimental Workflow

G cluster_solid Solid Compound cluster_prep Solution Preparation cluster_storage Storage cluster_final Final Application solid TCA Sodium Salt (Crystalline Solid) stock_prep Protocol 1: Dissolve in Anhydrous Organic Solvent (e.g., DMSO) solid->stock_prep aqueous_prep Protocol 2: Dissolve Directly in Aqueous Buffer (e.g., PBS) solid->aqueous_prep stock_sol High-Concentration Stock Solution stock_prep->stock_sol assay In Vitro Assay aqueous_prep->assay Use Fresh storage Store Aliquots -20°C (1 mo) / -80°C (1 yr) stock_sol->storage Store dilution Protocol 3: Dilute Stock into Culture Medium storage->dilution Thaw working_sol Final Working Solution (with Vehicle Control) dilution->working_sol working_sol->assay

Caption: Workflow for preparing Taurocholic Acid (TCA) solutions.

TCA Signaling in Hepatic Stellate Cells (HSCs)

Taurocholic acid has been shown to promote the activation of hepatic stellate cells, a key event in liver fibrosis, through the S1PR2/p38 MAPK/YAP signaling pathway.[12]

G tca Taurocholic Acid (TCA) s1pr2 S1PR2 Receptor tca->s1pr2 Binds p38 p38 MAPK s1pr2->p38 Activates yap YAP (Yes-associated protein) p38->yap Activates nucleus Nucleus yap->nucleus Translocates to activation HSC Activation (Proliferation, Migration, Fibrogenesis) nucleus->activation Promotes Gene Transcription

Caption: TCA-induced signaling pathway in hepatic stellate cells.

References

Taurocholic acid sodium as a component of microbiological media like MacConkey agar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurocholic acid sodium, a primary conjugated bile salt, is a critical component in various selective microbiological media, most notably MacConkey agar (B569324). Its principal function is to act as a selective agent, inhibiting the growth of most Gram-positive bacteria while permitting the growth of Gram-negative enteric bacteria. This selectivity mimics the environment of the gastrointestinal tract, making it an invaluable tool for the isolation and differentiation of enteric microorganisms from clinical, food, and water samples.[1][2][3] These application notes provide detailed information on the use of this compound in microbiological media, including its mechanism of action, quantitative data on its efficacy, and comprehensive protocols for its application.

Mechanism of Action

The selective inhibitory action of this compound is attributed to its amphipathic nature, which allows it to disrupt the integrity of bacterial cell membranes.[4] Gram-positive bacteria, with their relatively thick but exposed peptidoglycan layer and single lipid membrane, are particularly susceptible to the detergent-like properties of bile salts. Taurocholic acid intercalates into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Gram-negative bacteria, on the other hand, possess an outer membrane rich in lipopolysaccharides, which provides a barrier against the disruptive effects of bile salts, rendering them more resistant.[3]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of taurocholic acid and other bile salts on various bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) of Taurocholic Acid (TCA) and Other Bile Salts

Bacterial SpeciesTaurocholic Acid (TCA) MICUrsodeoxycholic Acid (UDCA) MICReference
Staphylococcus aureus2000 µg/mL1000 µg/mL[4][5]
Pseudomonas aeruginosa3000 µg/mL1500 µg/mL[4][5]
Enterococcus faecalisHigh resistance (growth not significantly inhibited at concentrations up to 0.5%)Not specified[6][7]
Salmonella enterica serovar TyphiMIC of 12% (for bile)Not specified[8]
Salmonella enterica serovar TyphimuriumMIC of 18% (for bile)Not specified[8]

Table 2: Typical Composition of MacConkey Agar with Sodium Taurocholate

ComponentConcentration (g/L)Reference
Peptic Digest of Animal Tissue20.0[2]
Lactose10.0[2]
Sodium Taurocholate 5.0 (0.5%) [1][2]
Neutral Red0.04[2]
Agar20.0[2]

Experimental Protocols

Protocol 1: Preparation of MacConkey Agar with 0.5% Sodium Taurocholate

Objective: To prepare MacConkey agar plates for the selective isolation and differentiation of enteric bacteria.

Materials:

  • MacConkey Agar powder (with 0.5% sodium taurocholate)

  • Distilled or deionized water

  • Autoclave

  • Sterile Petri dishes

  • Weighing balance and weigh boats

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • Suspend 55.0 grams of MacConkey Agar powder in 1000 ml of distilled or deionized water.[1]

  • Heat the mixture to boiling on a heating plate with gentle swirling to ensure the agar is completely dissolved.

  • Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[1][9] Avoid overheating.

  • Cool the sterilized medium to 45-50°C in a water bath.

  • Mix the medium well to ensure homogeneity and pour approximately 20-25 ml into each sterile Petri dish.

  • Allow the agar to solidify at room temperature. The surface of the medium should be dry before inoculation.[1]

  • Store the prepared plates at 2-8°C in a sealed container, protected from light.[9]

Protocol 2: Quality Control and Performance Testing of MacConkey Agar

Objective: To verify the selective and differential properties of the prepared MacConkey agar.

Materials:

  • Prepared MacConkey agar plates

  • Control strains (e.g., Escherichia coli ATCC 25922, Salmonella Typhimurium ATCC 14028, Enterococcus faecalis ATCC 29212, Staphylococcus aureus ATCC 25923)

  • Sterile inoculating loops

  • Incubator (35-37°C)

Procedure:

  • Using a sterile inoculating loop, streak each control organism onto a separate, labeled MacConkey agar plate.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Examine the plates for growth and colony morphology.

Expected Results:

OrganismExpected GrowthColony AppearanceLactose Fermentation
Escherichia coli ATCC 25922Good to luxuriant growthPink to red colonies with bile precipitatePositive
Salmonella Typhimurium ATCC 14028Good to luxuriant growthColorless coloniesNegative
Enterococcus faecalis ATCC 29212Fair to good growth (some inhibition)Pale pink to red coloniesPositive
Staphylococcus aureus ATCC 25923Fair to good growth (some inhibition)Pale pink-red coloniesPositive
Protocol 3: Enumeration of Coliforms in Water Samples using MacConkey Agar

Objective: To determine the number of coliform bacteria in a water sample.

Materials:

  • Water sample

  • Sterile pipettes and dilution blanks

  • MacConkey agar plates

  • Sterile spreaders

  • Incubator (37°C)

Procedure:

  • Prepare serial dilutions of the water sample (e.g., 1:10, 1:100, 1:1000) in sterile dilution blanks.

  • Aseptically pipette 0.1 ml of each dilution onto the surface of a pre-dried MacConkey agar plate.

  • Spread the inoculum evenly over the surface of the agar using a sterile spreader.

  • Incubate the plates in an inverted position at 37°C for 24-48 hours.[10][11]

  • Following incubation, count the number of pink to red colonies (lactose-fermenting coliforms).

  • Calculate the number of coliforms per ml of the original water sample by multiplying the colony count by the dilution factor.

Visualizations

Signaling Pathway: Mechanism of Taurocholic Acid Inhibition of Gram-Positive Bacteria

G Mechanism of Taurocholic Acid Inhibition of Gram-Positive Bacteria cluster_extracellular Extracellular Environment cluster_cell_wall Gram-Positive Bacterial Cell cluster_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm TCA Taurocholic Acid (Amphipathic Molecule) Membrane Lipid Bilayer TCA->Membrane Intercalation Disruption Membrane Disruption Membrane->Disruption Loss of Integrity Proteins Membrane Proteins Proteins->Disruption Contents Intracellular Contents (Ions, Metabolites, etc.) Leakage Leakage of Contents Contents->Leakage DNA_RNA DNA/RNA Death Cell Death DNA_RNA->Death Disruption->Leakage Leakage->Death

Caption: Inhibition of Gram-positive bacteria by taurocholic acid.

Experimental Workflow: Isolation and Differentiation of Enteric Bacteria

G Experimental Workflow for Isolation and Differentiation of Enteric Bacteria cluster_preparation Preparation cluster_inoculation Inoculation and Incubation cluster_analysis Analysis cluster_confirmation Confirmation Start Start: Obtain Sample (Clinical, Food, Water) PrepareMedia Prepare MacConkey Agar with Sodium Taurocholate Start->PrepareMedia Inoculate Inoculate MacConkey Agar Plate PrepareMedia->Inoculate Incubate Incubate at 35-37°C for 18-24 hours Inoculate->Incubate Observe Observe for Growth and Colony Morphology Incubate->Observe Decision Lactose Fermentation? Observe->Decision LF Lactose Fermenter (Pink/Red Colonies) Decision->LF Yes NLF Non-Lactose Fermenter (Colorless Colonies) Decision->NLF No Biochemical Perform Biochemical Tests (e.g., IMViC, TSI) LF->Biochemical NLF->Biochemical Serological Perform Serological Tests Biochemical->Serological End End: Identification of Isolate Serological->End

References

Application Notes and Protocols for Induction of Experimental Pancreatitis Using Sodium Taurocholate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for inducing experimental acute pancreatitis in animal models using sodium taurocholate. This model is highly relevant for studying the pathophysiology of biliary pancreatitis and for evaluating potential therapeutic interventions.

Introduction

Acute pancreatitis is a serious inflammatory condition of the pancreas with significant morbidity and mortality. A common cause in humans is biliary obstruction, leading to the reflux of bile into the pancreatic duct. Sodium taurocholate, a primary bile salt, is widely used to mimic this clinical scenario in animal models.[1][2][3] The retrograde infusion of sodium taurocholate into the pancreatic duct of rodents reliably induces a reproducible and dose-dependent acute pancreatitis, characterized by edema, inflammation, acinar cell necrosis, and hemorrhage.[1][4][5] The severity of the induced pancreatitis can be modulated by adjusting the concentration, volume, and infusion rate of the sodium taurocholate solution.[2][3][6] This model allows for the investigation of the early cellular and molecular events in pancreatitis and the subsequent systemic inflammatory response.[7][8][9]

Mechanism of Action

The induction of pancreatitis by sodium taurocholate is primarily initiated by its detergent action, which disrupts the integrity of pancreatic acinar and ductal cells.[6] This initial injury triggers a cascade of intracellular events, including a sustained increase in cytosolic calcium concentrations.[10][11] This pathological calcium signaling leads to the premature activation of digestive enzymes, such as trypsinogen (B12293085) to trypsin, within the acinar cells.[5][10] The activated enzymes then begin to autodigest the pancreatic parenchyma, leading to further cell death and the release of pro-inflammatory mediators. This inflammatory response is mediated by the activation of signaling pathways such as nuclear factor-kappa B (NF-κB), which upregulates the expression of cytokines like TNF-α, IL-1β, and IL-6.[10][12]

TC Sodium Taurocholate (Bile Reflux) Cell_Injury Acinar & Ductal Cell Injury TC->Cell_Injury Ca_Increase Sustained Cytosolic Ca2+ Increase Cell_Injury->Ca_Increase Calcineurin Calcineurin Activation Ca_Increase->Calcineurin Trypsinogen Premature Trypsinogen Activation Ca_Increase->Trypsinogen NFkB NF-κB Activation Calcineurin->NFkB contributes to Autodigestion Pancreatic Autodigestion Trypsinogen->Autodigestion Inflammation Pancreatic Inflammation & Necrosis Autodigestion->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Cytokines->Inflammation Start Start Fasting Fasting (8-12h) Start->Fasting Anesthesia Anesthesia (e.g., Pentobarbital) Fasting->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Exposure Expose Duodenum & Pancreas Laparotomy->Exposure Occlusion Occlude Hepatic Duct Exposure->Occlusion Cannulation Retrograde Cannulation of Biliopancreatic Duct Occlusion->Cannulation Infusion Infuse Sodium Taurocholate Cannulation->Infusion Closure Remove Needle & Clip, Suture Abdomen Infusion->Closure PostOp Postoperative Care Closure->PostOp End End PostOp->End

References

Application of Taurocholic Acid Sodium in the Study of Bile Acid Transporters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Taurocholic acid (TCA), a primary conjugated bile acid, plays a pivotal role in the emulsification of fats and the absorption of fat-soluble vitamins.[1] Its sodium salt is an indispensable tool for researchers and drug development professionals investigating the function and modulation of bile acid transporters. These transporters, including the Na+-taurocholate cotransporting polypeptide (NTCP), the apical sodium-dependent bile acid transporter (ASBT), and the bile salt export pump (BSEP), are crucial for maintaining bile acid homeostasis and are implicated in various liver diseases and drug-induced liver injury (DILI).[2][3] This document provides detailed application notes and experimental protocols for utilizing taurocholic acid sodium in the study of these critical transporters.

Key Bile Acid Transporters and the Role of Taurocholic Acid

Taurocholic acid is an endogenous substrate for several key bile acid transporters, making it an ideal probe for studying their kinetics and inhibition.

  • Na+-Taurocholate Cotransporting Polypeptide (NTCP; SLC10A1): Located on the basolateral membrane of hepatocytes, NTCP is the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into the liver.[4][5][6] It facilitates over 80% of conjugated taurocholate uptake.[5]

  • Apical Sodium-Dependent Bile Acid Transporter (ASBT; SLC10A2): Expressed predominantly in the terminal ileum, ASBT is responsible for the reabsorption of bile acids from the intestinal lumen, a critical step in their enterohepatic circulation.[5][7]

  • Bile Salt Export Pump (BSEP; ABCB11): Situated on the canalicular membrane of hepatocytes, BSEP is an ATP-dependent efflux transporter that secretes bile salts into the bile, a rate-limiting step in bile formation.[2][3] Inhibition of BSEP can lead to the accumulation of cytotoxic bile acids in hepatocytes, resulting in cholestasis and DILI.[3]

Quantitative Data on Taurocholic Acid Transport and Inhibition

The following tables summarize key quantitative data for taurocholic acid interactions with bile acid transporters, compiled from various in vitro studies.

Table 1: Michaelis-Menten Constants (Km) for Taurocholic Acid Transport

TransporterCell System/ModelKm (µM)Reference
NTCPHEK293 cells6.12 (for CDCA-NBD, a fluorescent derivative)[8]
NTCPMdr2 P-glycoprotein-deficient mice liver plasma membranesUnaffected (Vmax decreased)[9]
ASBTCaco-2 cellsNo significant change (with 25-hydroxycholesterol (B127956) treatment)[7]

Note: Direct Km values for taurocholic acid were not consistently available across the search results. The provided data reflects the information found.

Table 2: Inhibition Constants (IC50/Ki) for Compounds Affecting Taurocholic Acid Transport

TransporterInhibitorSubstrateCell System/ModelIC50/Ki (µM)Reference
NTCPMyrcludex BTaurocholic AcidIn vivo (mice)Specific inhibitor[10]
NTCPRosiglitazone, Zafirlukast, TRIAC, Sulfasalazine, Chicago sky blue 6BTaurocholic AcidHepaRG cells< 10[11]
NTCPEverolimusTaurocholic AcidDifferentiated HuH-7 cells6.7 ± 1.3[6]
ASBTCompounds with Ki up to 25 µM are considered strong inhibitorsTaurocholic AcidASBT-MDCK monolayers< 25 (strong)[12]
ASBTCompounds with Ki between 25 µM - 100 µM are denoted moderate inhibitorsTaurocholic AcidASBT-MDCK monolayers25-100 (moderate)[12]
BSEPVarious cholestasis-inducing drugsTaurocholic AcidOATP1B1/NTCP/BSEP-expressing MDCK cellsTested at 30-300[13]

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Protocol 1: In Vitro Taurocholic Acid Uptake Assay in NTCP-Expressing Cells

This protocol is designed to measure the uptake of radiolabeled taurocholic acid into cells stably expressing the NTCP transporter, such as HEK293 or LX2 cells.[8][14]

Materials:

  • NTCP-expressing cells (e.g., HEK293-NTCP, LX2NTCP+)

  • 24-well cell culture plates

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • [3H]-Taurocholic acid

  • Unlabeled taurocholic acid

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 0.05% SDS)

  • Scintillation counter and vials

  • Test compounds (potential inhibitors)

Procedure:

  • Seed NTCP-expressing cells in 24-well plates and culture until they reach approximately 80% confluence.[14]

  • On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.

  • Pre-incubate the cells with uptake buffer (with or without test compounds) for 10-15 minutes at 37°C.[2]

  • Initiate the uptake by adding uptake buffer containing a known concentration of [3H]-taurocholic acid (e.g., 0.25 µCi) and unlabeled taurocholic acid (to achieve the desired final concentration, e.g., 100 µM).[14]

  • Incubate for a specific time period (e.g., 5-45 minutes) at 37°C.[2][14]

  • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells four times with ice-cold PBS.[14]

  • Lyse the cells by adding lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration in each well to normalize the uptake data.

Protocol 2: BSEP Inhibition Assay using Membrane Vesicles

This assay assesses the potential of test compounds to inhibit BSEP-mediated transport of taurocholic acid into inside-out membrane vesicles.[2][15]

Materials:

  • HEK293 membrane vesicles stably expressing human BSEP.[2]

  • 96-well plates

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2)

  • [3H]-Taurocholic acid (or unlabeled for LC-MS detection)

  • ATP and AMP (as a negative control)

  • Test compounds (potential inhibitors)

  • Washing buffer (ice-cold)

  • LC-MS/MS system (for non-radioactive detection)[2]

Procedure:

  • Pre-incubate the BSEP membrane vesicles with the test compound or vehicle control in assay buffer for 15 minutes at 37°C.[2][15]

  • Add the substrate, taurocholic acid (e.g., 1 µM), to the wells.[2]

  • Initiate the transport by adding ATP to the reaction mixture. Use AMP in control wells to determine non-specific binding.

  • Incubate for 5 minutes at 37°C.[2]

  • Stop the reaction by adding ice-cold washing buffer.

  • Rapidly filter the mixture through a filter plate and wash to separate the vesicles from the assay medium.

  • Quantify the amount of taurocholic acid accumulated inside the vesicles. For radiolabeled substrate, use a scintillation counter. For unlabeled substrate, lyse the vesicles and quantify using LC-MS/MS.[2]

  • Calculate the percent inhibition by comparing the transport in the presence of the test compound to the vehicle control.

  • For IC50 determination, test compounds are evaluated at multiple concentrations.[2]

Protocol 3: Farnesoid X Receptor (FXR) Activation Assay

This protocol determines if taurocholic acid or other compounds can activate FXR, a key nuclear receptor in bile acid signaling.[16][17]

Materials:

  • HepG2 cells (or other suitable cell line)

  • FXR reporter plasmid (containing an FXR response element driving a luciferase gene)

  • Transfection reagent

  • Cell culture medium

  • Taurocholic acid or other test compounds

  • Luciferase assay system

Procedure:

  • Co-transfect HepG2 cells with the FXR reporter plasmid and a control plasmid (e.g., β-galactosidase for normalization).

  • After transfection, plate the cells in 96-well plates and allow them to recover.

  • Treat the cells with various concentrations of taurocholic acid or test compounds. Include a known FXR agonist (e.g., GW4064) as a positive control and a vehicle control.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to the control plasmid activity.

  • Calculate the fold activation relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Bile_Acid_Signaling cluster_Hepatocyte Hepatocyte TCA_blood Taurocholic Acid (Portal Blood) NTCP NTCP TCA_blood->NTCP Uptake TCA_cyto Taurocholic Acid (Cytosol) NTCP->TCA_cyto FXR FXR TCA_cyto->FXR Activation BSEP BSEP TCA_cyto->BSEP Efflux FXR->BSEP Upregulation Bile_Canaliculus Bile Canaliculus BSEP->Bile_Canaliculus

Caption: Enterohepatic circulation and FXR activation by taurocholic acid in hepatocytes.

Uptake_Assay_Workflow start Seed NTCP-expressing cells in 24-well plate wash1 Wash cells with uptake buffer start->wash1 preincubate Pre-incubate with buffer (± inhibitor) wash1->preincubate add_substrate Add [3H]-Taurocholic Acid preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_wash Stop uptake & wash with ice-cold PBS incubate->stop_wash lyse Lyse cells stop_wash->lyse measure Measure radioactivity (Scintillation Counter) lyse->measure end Analyze Data measure->end

Caption: Workflow for an in vitro taurocholic acid uptake assay.

BSEP_Inhibition_Workflow start Pre-incubate BSEP vesicles with test compound add_substrate Add Taurocholic Acid start->add_substrate initiate_transport Initiate with ATP (AMP as control) add_substrate->initiate_transport incubate Incubate at 37°C initiate_transport->incubate stop_reaction Stop with ice-cold buffer incubate->stop_reaction filter_wash Filter and wash vesicles stop_reaction->filter_wash quantify Quantify intra-vesicular Taurocholic Acid (LC-MS/MS) filter_wash->quantify end Calculate % Inhibition / IC50 quantify->end

Caption: Workflow for a BSEP inhibition assay using membrane vesicles.

Conclusion

This compound is a fundamental tool for elucidating the mechanisms of bile acid transport and the effects of xenobiotics on these pathways. The protocols and data presented here provide a comprehensive resource for researchers in academia and the pharmaceutical industry to design and execute robust experiments in this critical area of study. Understanding the interactions between drugs and bile acid transporters is paramount for predicting and mitigating the risk of drug-induced liver injury.

References

Application Notes and Protocols for Investigating Lipid Absorption and Metabolism Using Sodium Taurocholate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium taurocholate, a primary conjugated bile acid, is a critical physiological agent in the digestion and absorption of dietary lipids. Its amphipathic nature allows it to emulsify fats, forming mixed micelles that facilitate the action of lipases and the subsequent uptake of fatty acids and monoglycerides (B3428702) by enterocytes. Beyond its role in digestion, sodium taurocholate also acts as a signaling molecule, modulating lipid and glucose metabolism through the activation of nuclear and membrane receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5). These multifaceted functions make sodium taurocholate an indispensable tool for researchers investigating lipid absorption, metabolism, and related therapeutic interventions.

These application notes provide detailed protocols for utilizing sodium taurocholate in both in vitro and in vivo models to study lipid absorption and metabolism.

Key Applications

  • Micelle Formation and Lipid Solubilization: Studying the formation of mixed micelles with lipids and determining the critical micelle concentration (CMC).

  • In Vitro Lipid Digestion and Absorption: Modeling the intestinal environment to assess the breakdown and uptake of lipids by intestinal epithelial cells (Caco-2).

  • In Vivo Lipid Absorption Studies: Investigating the role of sodium taurocholate in lipid absorption in animal models.

  • Signaling Pathway Analysis: Elucidating the molecular mechanisms by which sodium taurocholate regulates gene expression and cellular metabolism through FXR and TGR5 activation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of sodium taurocholate in lipid absorption and metabolism studies.

Table 1: Critical Micelle Concentration (CMC) of Sodium Taurocholate

MediumTemperature (°C)MethodCMC (mM)
Water25Fluorescence10.5 ± 0.6
Maleic Buffer (pH 6.5, I=120 mM)25Fluorescence7.0 ± 0.5
Aqueous NaCl (0.15 mol/dm³)37Light Scattering6.0 - 8.7

Table 2: Effect of Sodium Taurocholate on Caco-2 Cell Viability

Concentration (mM)Incubation TimeViability (%)
1.0 - 6.024 hours93.81 - 96.59
1024 hours46.79
2024 hours2.70

Table 3: Effect of Lipids on Taurocholate Uptake in Rat Jejunum

LipidOptimal ConcentrationEnhancement of Taurocholate Uptake (fold)
Oleic AcidMolar ratio close to taurocholate~4
MonooleinVaries~4
LecithinVaries~4
LysolecithinVaries~4

Experimental Protocols

Protocol 1: In Vitro Lipid Digestion and Absorption using Caco-2 Cells

This protocol describes a method to simulate the digestion of lipids and measure their uptake by a Caco-2 cell monolayer, a widely used in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (0.4 µm pore size)

  • Sodium Taurocholate

  • Porcine Pancreatin

  • Lipase (B570770) from Rhizopus oryzae

  • Fatty acid of interest (e.g., oleic acid)

  • Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution (HBSS)

  • Triglyceride quantification kit

  • Bradford protein assay kit

Procedure:

  • Caco-2 Cell Culture and Differentiation:

    • Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells onto Transwell® inserts at a density of 1 x 10^5 cells/cm².

    • Allow cells to differentiate for 21 days, changing the medium every 2-3 days. Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).

  • Preparation of Digestion Medium:

    • Prepare a simulated intestinal fluid (SIF) containing 5 mM sodium taurocholate, 1.25 mg/mL porcine pancreatin, and 0.5 mg/mL lipase in HBSS (pH 6.8).

  • Lipid Digestion:

    • Prepare a lipid emulsion by sonicating the fatty acid of interest with BSA in HBSS.

    • Add the lipid emulsion to the SIF to initiate digestion.

    • Incubate at 37°C for 2 hours with gentle agitation.

  • Lipid Uptake by Caco-2 Cells:

    • Wash the differentiated Caco-2 monolayers with warm HBSS.

    • Add the digested lipid mixture to the apical side of the Transwell® inserts.

    • Incubate for 2-4 hours at 37°C.

    • Collect the apical and basolateral media.

    • Wash the cell monolayer with cold HBSS.

  • Quantification of Lipid Uptake:

    • Lyse the cells and measure the intracellular triglyceride content using a commercially available kit.

    • Measure the protein concentration of the cell lysate using a Bradford assay.

    • Normalize the triglyceride content to the protein concentration.

cluster_0 In Vitro Lipid Digestion cluster_1 Caco-2 Cell Uptake Lipid_Emulsion Lipid Emulsion (Fatty Acid + BSA) Digestion Digestion (37°C, 2h) Lipid_Emulsion->Digestion SIF Simulated Intestinal Fluid (Sodium Taurocholate, Pancreatin, Lipase) SIF->Digestion Uptake Lipid Uptake (37°C, 2-4h) Digestion->Uptake Digested Lipid Mixture Caco2 Differentiated Caco-2 Monolayer Caco2->Uptake Analysis Quantification of Intracellular Lipids Uptake->Analysis

In vitro lipid digestion and Caco-2 cell uptake workflow.
Protocol 2: In Vivo Lipid Absorption using a Rat Intestinal Loop Model

This protocol describes an in situ method to study the absorption of lipids from a ligated intestinal segment in an anesthetized rat.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical instruments

  • [14C]-labeled taurocholic acid

  • Lipid of interest (e.g., oleic acid)

  • Bicarbonate buffer (pH 6.5)

  • Scintillation counter

Procedure:

  • Animal Preparation:

    • Fast the rats overnight with free access to water.

    • Anesthetize the rat and maintain anesthesia throughout the experiment.

    • Perform a midline laparotomy to expose the small intestine.

  • Creation of Intestinal Loop:

    • Isolate a 10-15 cm segment of the jejunum.

    • Ligate both ends of the segment with surgical thread, being careful not to obstruct major blood vessels.

  • Infusion of Test Solution:

    • Prepare a test solution containing [14C]-labeled taurocholic acid and the lipid of interest in bicarbonate buffer.

    • Inject the test solution into the lumen of the ligated intestinal loop.

  • Incubation and Sample Collection:

    • Return the intestinal loop to the abdominal cavity and maintain body temperature.

    • After a predetermined time (e.g., 30-60 minutes), collect blood samples via cardiac puncture.

    • Excise the intestinal loop, rinse the lumen, and collect the luminal contents.

    • Homogenize the intestinal tissue.

  • Quantification of Absorption:

    • Measure the radioactivity in the plasma, luminal contents, and intestinal tissue using a scintillation counter to determine the amount of absorbed taurocholic acid.

    • Analyze the lipid content in the same samples using appropriate analytical methods (e.g., GC-MS).

Start Anesthetized Rat Laparotomy Midline Laparotomy Start->Laparotomy Isolate Isolate Jejunal Segment Laparotomy->Isolate Ligate Ligate Intestinal Loop Isolate->Ligate Inject Inject Test Solution ([14C]-Taurocholate + Lipid) Ligate->Inject Incubate Incubate (30-60 min) Inject->Incubate Collect Collect Samples (Blood, Lumen, Tissue) Incubate->Collect Analyze Quantify Radioactivity and Lipid Content Collect->Analyze

Workflow for in vivo lipid absorption in a rat intestinal loop model.

Signaling Pathways

Sodium taurocholate influences lipid metabolism by activating FXR and TGR5.

FXR Signaling Pathway

Activation of FXR in enterocytes by bile acids, including taurocholate, induces the expression of Fibroblast Growth Factor 19 (FGF19). FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor (FGFR4) and suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is crucial for maintaining bile acid homeostasis.

cluster_enterocyte Enterocyte cluster_liver Hepatocyte TC Sodium Taurocholate FXR FXR TC->FXR activates FGF19 FGF19 FXR->FGF19 induces expression FGFR4 FGFR4 FGF19->FGFR4 binds FGF19->FGFR4 CYP7A1 CYP7A1 FGFR4->CYP7A1 suppresses BASynthesis Bile Acid Synthesis CYP7A1->BASynthesis

FXR-mediated signaling pathway in enterocytes and hepatocytes.
TGR5 Signaling Pathway

TGR5 is a G-protein coupled receptor expressed on the apical membrane of enteroendocrine L-cells. Activation of TGR5 by bile acids, including taurocholate, stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1, in turn, enhances insulin (B600854) secretion from pancreatic β-cells and has beneficial effects on glucose homeostasis.

cluster_Lcell Enteroendocrine L-cell cluster_pancreas Pancreatic β-cell TC Sodium Taurocholate TGR5 TGR5 TC->TGR5 activates GLP1 GLP-1 TGR5->GLP1 stimulates secretion Insulin Insulin Secretion GLP1->Insulin enhances GLP1->Insulin

TGR5-mediated signaling pathway in enteroendocrine L-cells.

Application of Sodium Taurocholate in Organ-on-a-Chip Models: Advanced In Vitro Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organ-on-a-chip (OOC) technology represents a paradigm shift in preclinical research, offering more physiologically relevant models of human organs compared to traditional 2D cell cultures. These microfluidic devices recapitulate key architectural and functional aspects of tissues, enabling the study of organ-level physiology and pathophysiology in vitro. Sodium taurocholate, a primary conjugated bile acid, plays a critical role in digestion and is implicated in various liver and intestinal diseases. Its application in liver-on-a-chip and gut-on-a-chip models allows for the controlled investigation of bile acid homeostasis, drug-induced liver injury (DILI), cholestasis, and intestinal barrier function. These advanced models provide a powerful platform for mechanistic studies and the development of novel therapeutics.

Application Notes

Modeling Cholestasis and Drug-Induced Liver Injury in Liver-on-a-Chip

Sodium taurocholate is instrumental in modeling cholestatic liver injury in liver-on-a-chip systems. Cholestasis, characterized by the accumulation of bile acids in hepatocytes, leads to cellular damage and inflammation. By introducing pathophysiological concentrations of sodium taurocholate into the microfluidic culture, researchers can mimic the cytotoxic effects of cholestasis. This enables the study of cellular and molecular mechanisms of bile acid toxicity, including oxidative stress, apoptosis, and inflammatory responses.

Furthermore, these cholestatic models are invaluable for assessing the potential of drug candidates to cause or exacerbate liver injury. Co-exposure of the liver-on-a-chip to a test compound and sodium taurocholate can reveal synergistic hepatotoxicity, providing a more sensitive and predictive screening tool for DILI. Key readouts in these models include hepatocyte viability, albumin and urea (B33335) secretion, and the expression of inflammatory cytokines.

Investigating Intestinal Barrier Function and Permeability in Gut-on-a-Chip

In gut-on-a-chip models, sodium taurocholate is utilized to study its dual role in intestinal physiology. At physiological concentrations, it aids in the emulsification and absorption of lipids. However, at elevated concentrations, as seen in certain disease states, it can disrupt the intestinal barrier integrity. This is modeled by introducing varying concentrations of sodium taurocholate to the apical channel of the gut-on-a-chip, mimicking the intestinal lumen.

The effects on barrier function are quantified by measuring the transepithelial electrical resistance (TEER) and the permeability to marker molecules. These studies are crucial for understanding the pathophysiology of inflammatory bowel disease (IBD) and other conditions characterized by a "leaky gut." Moreover, these models can be used to evaluate the efficacy of therapeutic agents aimed at restoring intestinal barrier function in the presence of high bile acid concentrations.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of sodium taurocholate in representative liver-on-a-chip and gut-on-a-chip experiments.

Table 1: Effect of Sodium Taurocholate on Hepatocyte Viability and Function in a Liver-on-a-Chip Model

Sodium Taurocholate Concentration (µM)Hepatocyte Viability (%)Albumin Secretion (µ g/day/10^6 cells)Urea Secretion (µ g/day/10^6 cells)
0 (Control)92 ± 435 ± 3150 ± 12
5088 ± 532 ± 4145 ± 15
10085 ± 628 ± 3130 ± 10
25072 ± 820 ± 5110 ± 18
50055 ± 912 ± 480 ± 20

Table 2: Effect of Sodium Taurocholate on Intestinal Barrier Function in a Caco-2 Gut-on-a-Chip Model

Sodium Taurocholate Concentration (mM)TEER (Ω·cm²)Apparent Permeability (Papp) of 4 kDa FITC-Dextran (10⁻⁶ cm/s)
0 (Control)450 ± 250.5 ± 0.1
1420 ± 300.8 ± 0.2
5310 ± 452.5 ± 0.5
10180 ± 505.8 ± 1.2
2090 ± 3512.1 ± 2.5

Experimental Protocols

Protocol 1: Induction of Cholestasis in a Liver-on-a-Chip Model

1. Liver-on-a-Chip Culture:

  • Co-culture primary human hepatocytes and liver sinusoidal endothelial cells (LSECs) in a two-channel microfluidic device.
  • Seed hepatocytes in the upper chamber and LSECs in the lower chamber, separated by a porous membrane.
  • Maintain the culture under continuous perfusion with hepatocyte maintenance medium at a flow rate of 30 µL/h for 5-7 days to allow for tissue maturation.

2. Sodium Taurocholate Treatment:

  • Prepare stock solutions of sodium taurocholate in hepatocyte maintenance medium at concentrations of 50 µM, 100 µM, 250 µM, and 500 µM.
  • Introduce the sodium taurocholate-containing medium into the hepatocyte chamber at a continuous flow rate of 30 µL/h for 24-48 hours.
  • Use hepatocyte maintenance medium without sodium taurocholate as a negative control.

3. Assessment of Hepatotoxicity:

  • Viability: At the end of the treatment period, perfuse the chip with a solution containing Calcein-AM (to stain live cells green) and Ethidium homodimer-1 (to stain dead cells red). Image using fluorescence microscopy and quantify the percentage of viable cells.
  • Function: Collect the effluent from the hepatocyte chamber at 24-hour intervals and measure the concentration of albumin and urea using commercially available ELISA kits.

Protocol 2: Assessment of Intestinal Barrier Dysfunction in a Gut-on-a-Chip Model

1. Gut-on-a-Chip Culture:

  • Seed human Caco-2 intestinal epithelial cells on the apical side of the porous membrane in a two-channel microfluidic device.
  • Culture for 14-21 days under continuous perfusion with cell culture medium at a flow rate of 30 µL/h to allow for differentiation and formation of a tight monolayer.

2. Sodium Taurocholate Treatment and TEER Measurement:

  • Prepare solutions of sodium taurocholate in cell culture medium at concentrations of 1 mM, 5 mM, 10 mM, and 20 mM.
  • Introduce the sodium taurocholate solutions to the apical channel.
  • Measure TEER at baseline and at regular intervals (e.g., 1, 4, 8, 12, and 24 hours) after the introduction of sodium taurocholate using an integrated or external TEER measurement system.

3. Permeability Assay:

  • Following TEER measurements, introduce a solution of 4 kDa FITC-dextran (1 mg/mL) into the apical channel.
  • Collect samples from the basolateral channel at regular time points (e.g., 30, 60, 90, and 120 minutes).
  • Measure the fluorescence intensity of the collected samples and calculate the apparent permeability coefficient (Papp).

Visualizations

Signaling Pathways

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCA Taurocholic Acid (TCA) NTCP NTCP TCA->NTCP Uptake FXR_inactive FXR (inactive) NTCP->FXR_inactive Activation FXR_active FXR-RXR Complex FXR_inactive->FXR_active FXRE FXR Response Element (FXRE) FXR_active->FXRE Binds to DNA RXR RXR RXR->FXR_active Gene_Transcription Gene Transcription FXRE->Gene_Transcription SHP SHP SHP->FXR_active Inhibition BSEP BSEP BSEP->TCA Efflux FGF19 FGF19 Gene_Transcription->SHP Increased Expression Gene_Transcription->BSEP Increased Expression Gene_Transcription->FGF19 Increased Expression

Caption: Farnesoid X Receptor (FXR) Signaling Pathway.

TGR5_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCA Taurocholic Acid (TCA) TGR5 TGR5 TCA->TGR5 Binds to Gs Gαs TGR5->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates NFkB NF-κB cAMP->NFkB Inhibits CREB CREB PKA->CREB Phosphorylates Inflammation Inflammation NFkB->Inflammation Promotes

Caption: TGR5 Signaling Pathway.

Experimental Workflows

Liver_Chip_Workflow cluster_setup Chip Setup & Culture cluster_experiment Cholestasis Induction cluster_analysis Data Analysis A 1. Seed Hepatocytes & LSECs B 2. Culture under Perfusion (5-7 days) A->B C 3. Perfuse with Sodium Taurocholate (24-48h) B->C D 4. Assess Viability (Live/Dead Staining) C->D E 5. Measure Function (Albumin/Urea) C->E Gut_Chip_Workflow cluster_setup Chip Setup & Culture cluster_experiment Barrier Disruption cluster_analysis Data Analysis A 1. Seed Caco-2 Cells B 2. Differentiate under Perfusion (14-21 days) A->B C 3. Apical Perfusion with Sodium Taurocholate B->C D 4. Measure TEER C->D E 5. Assess Permeability (FITC-Dextran) C->E

Troubleshooting & Optimization

Preventing precipitation of Taurocholic acid sodium in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Sodium Taurocholate in experimental buffers.

Troubleshooting Guide

Precipitation of Sodium Taurocholate during an experiment can compromise results. This guide provides a systematic approach to identifying and resolving common causes of precipitation.

Problem: Precipitate forms in the Sodium Taurocholate solution upon preparation or during the experiment.

Potential Cause Recommended Action
Low-Quality Reagent Ensure you are using high-purity Sodium Taurocholate (assay ≥97%). Impurities can act as nucleation sites for precipitation.
Incorrect Solvent For aqueous buffers, ensure the Sodium Taurocholate is fully dissolved. If preparing a stock solution, use an appropriate organic solvent like DMSO or ethanol (B145695), ensuring the final concentration of the organic solvent in the aqueous buffer is low enough to not affect the experiment.[1]
Suboptimal pH The solubility of bile salts is pH-dependent. Taurine-conjugated bile acids like Sodium Taurocholate are more soluble at acidic pH.[2][3] Check the pH of your buffer and adjust if necessary.
Low Temperature The solubility of Sodium Taurocholate may decrease at lower temperatures.[4][5] Prepare and use the solutions at the experimental temperature, and avoid storing solutions at low temperatures unless specified.
High Ionic Strength While moderate ionic strength can increase the solubility of some salts, excessively high salt concentrations can lead to "salting out" and precipitation.[6] Prepare buffers with the specified ionic strength and avoid adding other salts unnecessarily.
Presence of Divalent Cations Calcium ions (Ca²⁺) can form insoluble salts with some bile acids.[2][3] If your buffer contains calcium, consider using a calcium-free alternative if your experimental design allows.
Concentration Exceeds Solubility Limit The concentration of Sodium Taurocholate in your buffer may be too high. Refer to the solubility data tables below and ensure your working concentration is below the solubility limit for the specific buffer and conditions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of Sodium Taurocholate in common laboratory buffers?

Solvent/Buffer pH Temperature Solubility Source
WaterNot SpecifiedRoom Temperature100 mg/mL[7]
Water20°CNot Specified50 mg/mL (clear solution)
Phosphate-Buffered Saline (PBS)7.2Not Specified~3 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)Not ApplicableNot Specified~20 mg/mL[1]
EthanolNot ApplicableNot Specified~2 mg/mL[1]
Dimethyl formamide (B127407) (DMF)Not ApplicableNot Specified~25 mg/mL[1]

Note: Quantitative solubility data for Sodium Taurocholate in Tris, HEPES, and Citrate (B86180) buffers is not consistently available in the provided search results. It is recommended to determine the empirical solubility for your specific experimental conditions.

Q2: How does pH affect the solubility of Sodium Taurocholate?

A2: Sodium Taurocholate is a taurine-conjugated bile acid, which makes it more soluble in acidic conditions compared to glycine-conjugated or unconjugated bile acids.[2][3] The taurine (B1682933) conjugation lowers the pKa of the molecule, allowing it to remain ionized and soluble over a wider pH range.[3] However, at very low pH, precipitation can still occur. For instance, in one study, a 10 mM solution of taurocholate was tested in a citrate buffer at pH 7.0 and in an HCl solution at pH 1.1 without mention of precipitation.[8]

Q3: Can temperature changes cause Sodium Taurocholate to precipitate?

A3: Yes, temperature can influence the solubility of Sodium Taurocholate. While the effect might be weak around room temperature, solubility generally tends to increase with temperature.[4][5] Therefore, preparing your solutions at the intended experimental temperature and avoiding drastic temperature drops can help prevent precipitation.

Q4: What is the Critical Micellar Concentration (CMC) of Sodium Taurocholate?

A4: The CMC is the concentration at which surfactant molecules, like Sodium Taurocholate, begin to form micelles. Above the CMC, the solubility of hydrophobic substances can be significantly increased. The CMC of Sodium Taurocholate is reported to be in the range of 2-4 mM.

Q5: How should I prepare a stock solution of Sodium Taurocholate?

A5: For aqueous applications where high concentrations are needed, it is often best to first dissolve Sodium Taurocholate in an organic solvent like DMSO or ethanol to create a concentrated stock solution.[1] This stock can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is minimal to avoid interfering with your experiment. For direct dissolution in aqueous buffers, add the powder to the buffer and stir until a clear solution is obtained. Gentle warming may aid dissolution, but be mindful of the temperature stability of other buffer components.

Q6: How should I store Sodium Taurocholate solutions?

A6: It is generally recommended to use freshly prepared Sodium Taurocholate solutions. If storage is necessary, it is advisable to store them at room temperature and protect them from light.[9] Avoid refrigeration or freezing, as this can cause the compound to precipitate out of solution.

Experimental Protocols

Protocol 1: Preparation of 0.1 M Phosphate Buffer (pH 7.4)

Materials:

  • Sodium Phosphate, Dibasic (Na₂HPO₄)

  • Sodium Phosphate, Monobasic (NaH₂PO₄)

  • Distilled or deionized water

  • pH meter

Procedure:

  • Prepare a 0.1 M solution of Sodium Phosphate, Dibasic by dissolving the appropriate amount in distilled water.

  • Prepare a 0.1 M solution of Sodium Phosphate, Monobasic by dissolving the appropriate amount in distilled water.

  • To a beaker, add a volume of the 0.1 M Sodium Phosphate, Dibasic solution.

  • While stirring, slowly add the 0.1 M Sodium Phosphate, Monobasic solution until the pH of the mixture reaches 7.4, as measured by a calibrated pH meter.

  • Bring the final volume to the desired amount with distilled water.

Protocol 2: Preparation of 50 mM Tris-HCl Buffer (pH 7.5)

Materials:

  • Tris base (Tris(hydroxymethyl)aminomethane)

  • Hydrochloric acid (HCl), 1 M

  • Distilled or deionized water

  • pH meter

Procedure:

  • Dissolve the required amount of Tris base in approximately 80% of the final desired volume of distilled water.

  • While stirring, slowly add 1 M HCl to the Tris solution to lower the pH.

  • Monitor the pH continuously with a calibrated pH meter until a pH of 7.5 is reached.

  • Add distilled water to bring the solution to the final desired volume.

Protocol 3: Preparation of 0.1 M Citrate Buffer (pH 6.0)

Materials:

  • Citric Acid, Monohydrate

  • Sodium Citrate, Dihydrate

  • Distilled or deionized water

  • pH meter

Procedure:

  • Prepare a 0.1 M solution of Citric Acid, Monohydrate.

  • Prepare a 0.1 M solution of Sodium Citrate, Dihydrate.

  • To a beaker, add a volume of the 0.1 M Sodium Citrate solution.

  • While stirring, slowly add the 0.1 M Citric Acid solution until the pH of the mixture reaches 6.0, as measured by a calibrated pH meter.

  • Bring the final volume to the desired amount with distilled water.

Protocol 4: Preparation of HEPES-Buffered Saline (HBS)

Materials:

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Sodium Chloride (NaCl)

  • Sodium Phosphate, Dibasic (Na₂HPO₄)

  • Potassium Chloride (KCl) (optional)

  • Sodium Hydroxide (NaOH), 1 M

  • Distilled or deionized water

  • pH meter

Procedure:

  • Dissolve HEPES and NaCl (and KCl if using) in approximately 90% of the final desired volume of distilled water.

  • Add the Na₂HPO₄ and dissolve completely.

  • Adjust the pH to the desired value (typically 7.0-7.4) using 1 M NaOH while stirring and monitoring with a calibrated pH meter.

  • Add distilled water to bring the solution to the final desired volume.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Select Appropriate Buffer weigh Weigh High-Purity Sodium Taurocholate start->weigh 1 dissolve Dissolve in Buffer (or organic solvent for stock) weigh->dissolve 2 check_ph Check and Adjust pH dissolve->check_ph 3 filter Sterile Filter (optional) check_ph->filter 4 use Use in Experiment filter->use 5 observe Observe for Precipitation use->observe 6 troubleshoot Troubleshoot if Precipitate Forms observe->troubleshoot Precipitate? end Experiment Complete observe->end No Precipitate troubleshoot->start Re-evaluate Buffer/Conditions

Caption: A workflow for preparing and using Sodium Taurocholate solutions to minimize precipitation.

precipitation_factors cluster_factors Factors Influencing Precipitation Precipitation Precipitation pH pH pH->Precipitation Suboptimal pH Temperature Temperature Temperature->Precipitation Low Temperature IonicStrength Ionic Strength IonicStrength->Precipitation High Ionic Strength Concentration Concentration Concentration->Precipitation Exceeds Solubility DivalentCations Divalent Cations (e.g., Ca²⁺) DivalentCations->Precipitation Forms Insoluble Salts Purity Reagent Purity Purity->Precipitation Low Purity

Caption: Key factors that can lead to the precipitation of Sodium Taurocholate in experimental buffers.

References

Technical Support Center: Troubleshooting Taurocholic Acid Sodium-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during in vitro experiments involving Taurocholic acid (TCA) sodium-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Taurocholic acid (TCA) sodium-induced cytotoxicity?

Taurocholic acid, a major bile acid, can induce programmed cell death (apoptosis) and, at higher concentrations, necrosis.[1][2] The specific mechanism is often cell-type dependent but generally involves two main apoptotic pathways:

  • The Extrinsic (Death Receptor) Pathway: Toxic bile acids can cause ligand-independent activation and oligomerization of death receptors like Fas at the cell membrane.[3][4] This leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates initiator caspase-8.[1][5]

  • The Intrinsic (Mitochondrial) Pathway: TCA can directly target mitochondria, leading to oxidative stress and the generation of Reactive Oxygen Species (ROS).[1][2] This disrupts the mitochondrial membrane potential, causing the release of pro-apoptotic factors like cytochrome c. Cytochrome c then forms an apoptosome with Apaf-1, which activates the initiator caspase-9.[1]

Both pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7, which carry out the final stages of apoptosis.[1][6][7]

Q2: My experimental results with TCA are inconsistent. What are the common causes of variability?

Inconsistent cytotoxicity results can arise from several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to TCA. Hepatocytes and specific cancer cell lines are common models, but their responses can differ significantly.[3][5]

  • TCA Concentration: The concentration of TCA is critical. Low concentrations may not induce a measurable effect, while very high concentrations can cause rapid necrosis instead of apoptosis, confounding results.[8]

  • Cell Density and Health: The initial seeding density and overall health of the cells can impact their response. Over-confluent or unhealthy cells may be more susceptible to stress. Low cell density can also lead to low absorbance values in colorimetric assays.[9]

  • Passage Number: Using cells at a high passage number can lead to phenotypic drift and altered sensitivity to cytotoxic agents. It is crucial to use cells within a consistent and validated passage range.

  • Solvent and Preparation: Taurocholic acid sodium is soluble in water, DMSO, and ethanol.[10][11] Ensure the final concentration of any organic solvent is minimal and consistent across all wells, as solvents themselves can be cytotoxic.[11] Always prepare fresh solutions.

Q3: How do I choose the correct concentration of TCA for my experiment?

The optimal TCA concentration is highly dependent on the cell line and the experimental goal (e.g., studying early apoptosis vs. widespread cell death).

  • Literature Review: Start by reviewing published studies that use your specific cell line or a similar one.

  • Dose-Response Curve: It is essential to perform a dose-response experiment. Test a wide range of TCA concentrations (e.g., from 10 µM to 500 µM) to determine the EC50 (half-maximal effective concentration) for your specific cell line and time point.[12]

  • Time-Course Experiment: Cytotoxicity is time-dependent. Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) to find the optimal incubation period for your desired outcome.

Cell Type / Model Typical Concentration Range (in vitro) Observed Effect Reference
HTR-8/SVneo cells10 µM - 100 µMApoptosis Induction[12]
Hepatoma Cells (HepG2)~75 µM (for GCDCA, a related bile acid)Caspase Activation[6]
Pancreatic Acinar CellsNot specified, but induces necrosisMitochondrial Dysfunction, ROS[2]
Hepatic Stellate Cells (LX-2)Not specified, but induces activationProliferation, Migration[13]
Q4: How can I effectively distinguish between apoptosis and necrosis in my TCA-treated cells?

Distinguishing between these two forms of cell death is crucial for mechanistic studies. A combination of assays is recommended as no single method is definitive.[14]

  • Morphological Analysis: Observe cells using phase-contrast or fluorescence microscopy. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells swell and lyse.[15]

  • Membrane Integrity and Phosphatidylserine (PS) Exposure: Use flow cytometry with Annexin V and a viability dye like Propidium Iodide (PI).

    • Healthy Cells: Annexin V-negative and PI-negative.

    • Early Apoptotic Cells: Annexin V-positive and PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[16]

  • Biochemical Markers:

    • Caspase Activation: Measure the activity of caspases (e.g., caspase-3, -8, -9) using colorimetric, fluorometric, or Western blot assays. Caspase activation is a hallmark of apoptosis.[5][17][18]

    • DNA Fragmentation: Detect the characteristic ladder pattern of DNA fragmentation on an agarose (B213101) gel or use a TUNEL assay. This is indicative of apoptosis.[14]

    • Release of Intracellular Contents: Assays measuring the release of lactate (B86563) dehydrogenase (LDH) or High Mobility Group Box 1 (HMGB1) into the culture medium can quantify necrosis.[14][15]

Feature Apoptosis Necrosis Primary Assay
Plasma Membrane Intact, but PS is exposed externallyRuptured, loss of integrityAnnexin V / PI Staining[15]
Cell Morphology Shrinkage, blebbing, apoptotic bodiesSwelling (oncosis) and lysisMicroscopy[14]
Caspase Activation Yes (Caspase-3, -8, -9)NoCaspase Activity Assays[18]
DNA Fragmentation Internucleosomal cleavage (laddering)Random, diffuse degradationAgarose Gel, TUNEL Assay[15]
Inflammation No, cleared by phagocytesYes, release of cellular contentsLDH Release Assay[14]

Key Signaling Pathways and Experimental Workflows

Signaling Pathways in TCA-Induced Apoptosis

TCASignaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway TCA_ext Taurocholic Acid (TCA) DeathReceptor Death Receptor (e.g., Fas) TCA_ext->DeathReceptor Induces Oligomerization DISC DISC Formation DeathReceptor->DISC Casp8 Pro-Caspase-8 DISC->Casp8 Casp8_act Active Caspase-8 Casp8->Casp8_act Casp3 Pro-Caspase-3/7 Casp8_act->Casp3 TCA_int Taurocholic Acid (TCA) Mito Mitochondrion TCA_int->Mito ROS ROS Generation Mito->ROS CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Casp9_act->Casp3 Casp3_act Active Caspase-3/7 Casp3->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis

General Experimental Workflow for Cytotoxicity Assay

CytotoxicityWorkflow start Start seed_cells 1. Seed cells in a multi-well plate start->seed_cells incubate1 2. Incubate for 24h (allow attachment) seed_cells->incubate1 treat 3. Treat cells with various TCA concentrations (include controls) incubate1->treat incubate2 4. Incubate for desired time period (e.g., 24h) treat->incubate2 assay 5. Perform cytotoxicity assay (e.g., add MTT/LDH reagent) incubate2->assay measure 6. Measure signal (e.g., absorbance) assay->measure analyze 7. Analyze data and calculate % cytotoxicity measure->analyze end_node End analyze->end_node

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inaccurate pipetting- Uneven cell seeding- Edge effects in the plate- Use calibrated pipettes and proper technique.- Ensure a single-cell suspension before seeding.- Avoid using the outermost wells of the plate or fill them with sterile PBS/media.
No significant cell death observed - TCA concentration is too low- Incubation time is too short- Cell line is resistant- TCA solution degraded- Perform a dose-response curve with higher concentrations.- Increase the treatment duration (e.g., 48h).- Confirm the sensitivity of your cell line from literature.- Prepare fresh TCA solutions for each experiment.[11]
Nearly 100% cell death in all treated wells - TCA concentration is too high- Contamination (bacterial/fungal)- Solvent toxicity- Perform a dose-response curve with lower concentrations.- Check media and incubator for contamination.- Ensure the final solvent concentration is non-toxic (e.g., <0.1% for DMSO).
High background in control wells - Cells are unhealthy or over-confluent- Culture medium components interfere with the assay- Forceful pipetting during cell seeding- Use healthy, sub-confluent cells.[9]- Run a "media only" control to check for interference.- Handle cells gently to avoid mechanical stress.[9]

Detailed Experimental Protocols

Protocol 1: Assessing Cell Viability with MTT Assay

This protocol measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Cells and complete culture medium

  • This compound

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of TCA in culture medium. Remove the old medium from the wells and add 100 µL of the TCA-containing medium. Include untreated cells (vehicle control) and media-only (blank) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Percent Viability = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] x 100

Protocol 2: Apoptosis Detection by Annexin V-FITC and PI Staining

This flow cytometry-based method distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[12]

Materials:

  • Cells and complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the desired concentrations of TCA for the chosen time period. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well, and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Interpretation:

    • Q1 (FITC-/PI+): Necrotic cells

    • Q2 (FITC+/PI+): Late apoptotic/necrotic cells

    • Q3 (FITC-/PI-): Live/healthy cells

    • Q4 (FITC+/PI-): Early apoptotic cells

References

Technical Support Center: Optimizing Taurocholic Acid Sodium for Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Taurocholic acid sodium for protein extraction. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your experiments for the best results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein extraction?

A1: this compound is an anionic bile salt detergent. Its amphipathic nature, possessing both a hydrophilic (water-loving) and a hydrophobic (water-fearing) region, allows it to solubilize proteins, particularly those embedded in cell membranes. It disrupts the lipid bilayer and forms micelles around the hydrophobic regions of the protein, effectively extracting it into an aqueous solution.

Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers associate to form micelles. For this compound, the CMC is in the range of 3-11 mM. It is a crucial parameter because detergents are most effective at solubilizing proteins at concentrations at or above their CMC. Operating below the CMC may result in incomplete protein extraction.

Q3: What types of proteins can be extracted using this compound?

A3: this compound is particularly useful for the solubilization of lipids and membrane-bound proteins. This includes integral membrane proteins that are permanently attached to the lipid bilayer and peripheral membrane proteins that are temporarily associated.

Q4: Can this compound interfere with downstream applications?

A4: Yes, like many detergents, this compound can interfere with downstream applications such as mass spectrometry (MS) and certain immunoassays. It is often necessary to remove the detergent after extraction, which can be achieved through methods like dialysis, gel filtration, or hydrophobic adsorption chromatography.

Q5: Is this compound a denaturing detergent?

A5: Bile salts like this compound are considered to be milder than harsh ionic detergents such as SDS. However, they can still cause some degree of protein denaturation. The extent of denaturation depends on the concentration of the detergent, the specific protein, and the buffer conditions. It is always recommended to empirically determine the optimal concentration to maintain the structural and functional integrity of your protein of interest.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Protein Yield Inefficient Cell Lysis: The cells or tissues were not adequately disrupted to release the proteins.- Ensure complete homogenization of the tissue or cell pellet. - Consider adding a sonication step after initial homogenization to further disrupt cell membranes.
Suboptimal this compound Concentration: The concentration is too low to effectively solubilize the target protein.- Increase the concentration of this compound in the lysis buffer. A good starting point is a concentration above the CMC (e.g., 15-20 mM). - Perform a concentration titration experiment to determine the optimal concentration for your specific protein.
Insufficient Incubation Time: The lysis buffer did not have enough time to solubilize the proteins.- Increase the incubation time of the sample with the lysis buffer. Gentle agitation (e.g., on a rotator) during incubation can also improve efficiency.
Protein Degradation: Proteases released during cell lysis are degrading the target protein.- Always add a protease inhibitor cocktail to your lysis buffer immediately before use. - Perform all extraction steps at 4°C to minimize protease activity.
Protein Aggregation High Protein Concentration: The concentration of the extracted protein is too high, leading to aggregation.- Dilute the protein extract after solubilization. - Consider using a larger volume of lysis buffer during the initial extraction.
Inappropriate Buffer Conditions: The pH or ionic strength of the buffer is not optimal for protein stability.- Optimize the pH and salt concentration of your lysis buffer. A common starting point is a buffer with a pH between 7.4 and 8.0 and a salt concentration of 150 mM NaCl.
Detergent Removal Issues: The protein is aggregating upon removal of the detergent.- If removing the detergent, ensure the process is gradual (e.g., stepwise dialysis). - Consider adding stabilizing agents like glycerol (B35011) or specific lipids to the buffer during detergent removal.
Denatured Protein Harsh Lysis Conditions: The concentration of this compound is too high, leading to denaturation.- Reduce the concentration of this compound. While it needs to be above the CMC, excessively high concentrations can be detrimental. - Minimize the incubation time with the detergent.
Mechanical Stress: Excessive sonication or vigorous vortexing can denature proteins.- Use short pulses of sonication on ice. - Mix by gentle inversion or rocking instead of vigorous vortexing.
Interference in Downstream Assays (e.g., Mass Spectrometry) Presence of Detergent: Residual this compound is interfering with the analysis.- Implement a detergent removal step after extraction. Methods include: - Dialysis: Effective for detergents with a high CMC. - Gel Filtration Chromatography: Separates proteins from smaller detergent micelles based on size. - Hydrophobic Adsorption Chromatography: Uses a resin that binds the hydrophobic tails of the detergent.
Contamination with Salts or Other Buffer Components: - Perform a buffer exchange step using dialysis or a desalting column to remove interfering salts.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC₂₆H₄₄NNaO₇S--INVALID-LINK--
Molecular Weight537.68 g/mol --INVALID-LINK--
Critical Micelle Concentration (CMC)3-11 mM--INVALID-LINK--
AppearanceWhite to off-white powder-
SolubilitySoluble in water--INVALID-LINK--

Table 2: Recommended Starting Concentrations for Protein Extraction

Protein TypeRecommended this compound Concentration (mM)Notes
Integral Membrane Proteins 15 - 50 mMOptimization is critical. Start with a lower concentration and increase if solubilization is incomplete.
Peripheral Membrane Proteins 5 - 20 mMThese proteins are often more easily extracted and may not require concentrations far above the CMC.
Lipid-Associated Proteins 10 - 30 mMThe optimal concentration will depend on the strength of the lipid-protein interaction.

Note: The optimal concentration should be empirically determined for each specific protein and application.

Experimental Protocols

Protocol: Extraction of Membrane Proteins Using this compound

This protocol provides a general framework for the extraction of membrane proteins from cultured mammalian cells. Modifications may be necessary for different cell types or tissues.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

  • This compound (stock solution, e.g., 10% w/v in water)

  • Homogenizer (e.g., Dounce homogenizer)

  • Microcentrifuge

  • Sonicator (optional)

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash with ice-cold PBS, then scrape cells into a pre-chilled microcentrifuge tube.

    • For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

    • Homogenize the cell suspension on ice using a Dounce homogenizer until a uniform lysate is achieved.

    • (Optional) Sonicate the lysate on ice using short pulses to further disrupt membranes.

  • Protein Solubilization:

    • Add this compound from the stock solution to the lysate to achieve the desired final concentration (start with a concentration from Table 2).

    • Incubate the mixture on a rotator at 4°C for 30-60 minutes.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.

    • Carefully transfer the supernatant, containing the solubilized proteins, to a new pre-chilled tube.

  • Downstream Processing:

    • The solubilized protein extract is now ready for downstream applications. If required, perform detergent removal at this stage.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Protein Extraction cluster_analysis Analysis harvest Cell Harvesting lysis Cell Lysis (Homogenization) harvest->lysis solubilization Add Taurocholic Acid & Incubate lysis->solubilization clarification Centrifugation (Clarification) solubilization->clarification supernatant Solubilized Protein Supernatant clarification->supernatant downstream Downstream Applications detergent_removal Detergent Removal (Optional) detergent_removal->downstream supernatant->downstream Directly if no removal needed supernatant->detergent_removal

Caption: Workflow for membrane protein extraction using this compound.

troubleshooting_logic start Start Protein Extraction check_yield Low Protein Yield? start->check_yield check_aggregation Protein Aggregation? check_yield->check_aggregation No increase_conc Increase Taurocholic Acid Conc. check_yield->increase_conc Yes optimize_lysis Optimize Lysis/Incubation check_yield->optimize_lysis Yes add_protease_inhibitors Add Protease Inhibitors check_yield->add_protease_inhibitors Yes check_denaturation Protein Denatured? check_aggregation->check_denaturation No optimize_buffer Optimize Buffer (pH, Salt) check_aggregation->optimize_buffer Yes success Successful Extraction check_denaturation->success No reduce_conc Reduce Taurocholic Acid Conc. check_denaturation->reduce_conc Yes gentle_handling Use Gentler Handling check_denaturation->gentle_handling Yes increase_conc->start optimize_lysis->start add_protease_inhibitors->start optimize_buffer->start reduce_conc->start gentle_handling->start

Caption: Troubleshooting logic for optimizing protein extraction.

signaling_pathway TCA Taurocholic Acid (TCA) S1PR2 S1PR2 Receptor TCA->S1PR2 activates p38_MAPK p38 MAPK S1PR2->p38_MAPK activates YAP YAP p38_MAPK->YAP activates HSC_activation Hepatic Stellate Cell Activation YAP->HSC_activation leads to

Caption: Taurocholic acid-mediated S1PR2/p38 MAPK/YAP signaling pathway.[1]

References

Common issues with Taurocholic acid sodium stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common issues related to the stability and storage of sodium taurocholate. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store solid sodium taurocholate?

A1: Solid sodium taurocholate is hygroscopic and should be stored in a tightly sealed container in a dry and well-ventilated place.[1][2][3] For long-term stability, it is recommended to store it at -20°C.[4] Some suppliers also recommend storage at 2-8°C.[5] Always refer to the manufacturer's instructions for specific storage recommendations.

Q2: How should I prepare and store sodium taurocholate solutions?

A2: Aqueous solutions of sodium taurocholate are not recommended for storage for more than one day.[4] For stock solutions, it is best to prepare them fresh before use. If storage is necessary, some sources suggest that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[6] When preparing aqueous solutions, use purified water (e.g., ultrapure water) and ensure the container is tightly sealed to prevent evaporation and contamination. For cell culture applications, it is advisable to filter-sterilize the solution through a 0.22 µm filter before use.[6]

Q3: What are the signs of degradation of sodium taurocholate?

A3: Visible signs of degradation in solid sodium taurocholate can include a change in color from white or off-white to yellowish or brownish, and a change in texture, such as clumping or becoming sticky, which indicates moisture absorption. For solutions, precipitation, cloudiness, or a noticeable change in pH may indicate degradation or contamination.

Q4: What is the primary degradation pathway for sodium taurocholate?

A4: The primary degradation pathway for sodium taurocholate is hydrolysis of the amide bond, which breaks it down into cholic acid and taurine.[7] This hydrolysis can be accelerated by acidic or alkaline conditions and elevated temperatures.

Q5: How does pH affect the stability of sodium taurocholate?

A5: Sodium taurocholate is more stable at a neutral pH. Acidic and alkaline conditions can promote hydrolysis. For instance, in artificial gastric juice (an acidic environment), the half-life of sodium taurocholate is significantly shorter than in a more neutral solution.[8] It is crucial to consider the pH of your experimental buffer system, as prolonged exposure to non-neutral pH can lead to degradation of the compound.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving sodium taurocholate.

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results (e.g., in enzyme assays or cell culture) Degradation of sodium taurocholate due to improper storage or handling.1. Verify the storage conditions of your solid sodium taurocholate and its solutions. 2. Prepare fresh solutions for each experiment. 3. Perform a quality check of your sodium taurocholate using TLC or HPLC (see Experimental Protocols section).
Contamination of the sodium taurocholate solution.1. Ensure aseptic techniques are used when preparing solutions for cell culture. 2. Filter-sterilize the solution before use.
Precipitation or cloudiness in the prepared solution The concentration of sodium taurocholate exceeds its solubility in the chosen solvent or buffer.1. Check the solubility of sodium taurocholate in your specific solvent system. 2. Gently warm the solution or use sonication to aid dissolution. 3. Consider preparing a more dilute solution.
The solution has been stored for too long or at an improper temperature.1. Discard the old solution and prepare a fresh one. 2. Adhere to the recommended storage conditions for solutions.
Change in the physical appearance of solid sodium taurocholate (e.g., color change, clumping) Absorption of moisture due to its hygroscopic nature.1. Discard the product if significant changes in appearance are observed. 2. Ensure the container is always tightly sealed after use and stored in a desiccator if necessary.
Degradation due to exposure to light or high temperatures.1. Store the compound in a dark place and at the recommended temperature.

Data on Sodium Taurocholate Stability

The stability of sodium taurocholate is influenced by the solvent and temperature. Below is a summary of stability data from a study investigating its degradation.

Medium Temperature Half-life (t½)
25% Alcoholic Solution25°C60.57 days
Artificial Gastric Juice37°C11.37 days

Data from a study on the stability of sodium taurocholate.[8]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment

Objective: To qualitatively assess the purity of sodium taurocholate and detect the presence of its primary degradation product, cholic acid.

Methodology:

  • Plate Preparation: Use silica (B1680970) gel 60 F254 TLC plates.

  • Sample Preparation: Prepare a 1 mg/mL solution of your sodium taurocholate in methanol (B129727). Prepare a 1 mg/mL solution of cholic acid standard in methanol for comparison.

  • Spotting: Apply 1-2 µL of each sample solution to the TLC plate.

  • Mobile Phase: A common mobile phase system for separating bile acids is a mixture of chloroform, methanol, and acetic acid in a ratio of 80:20:1 (v/v/v).

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Alternatively, spray the plate with a 10% solution of phosphomolybdic acid in ethanol (B145695) and heat until spots appear.

  • Interpretation: Compare the chromatogram of your sample with the cholic acid standard. The presence of a spot in your sample that corresponds to the Rf value of the cholic acid standard indicates degradation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

Objective: To quantitatively determine the purity of sodium taurocholate and monitor its stability over time.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution is often used for better separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 30%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength of 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of sodium taurocholate in the initial mobile phase composition.

  • Injection Volume: 10-20 µL.

  • Analysis: The retention time of sodium taurocholate can be compared to a standard. The appearance of new peaks or a decrease in the area of the main peak over time in stability studies indicates degradation.

Visualizations

G Troubleshooting Logic for Inconsistent Experimental Results A Inconsistent or Unexpected Experimental Results B Check Sodium Taurocholate Solution Preparation and Storage A->B C Was the solution freshly prepared? B->C D Was the solid stored correctly (cool, dry, tightly sealed)? B->D C->D Yes E Prepare fresh solution for each experiment. C->E No F Perform Quality Check (TLC/HPLC) D->F Yes H Discard old stock and use a new, verified batch. D->H No E->F G Is degradation observed? F->G G->H Yes I Investigate other experimental parameters (e.g., other reagents, instrumentation). G->I No

Caption: Troubleshooting workflow for inconsistent experimental results.

G Sodium Taurocholate Degradation Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products A Sodium Taurocholate D Cholic Acid A->D Hydrolysis E Taurine A->E Hydrolysis B Water (H2O) B->D B->E C Acidic or Alkaline pH Elevated Temperature C->A

Caption: Primary degradation pathway of sodium taurocholate.

References

How to remove Taurocholic acid sodium from a protein sample after solubilization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Topic: How to Remove Taurocholic Acid Sodium from a Protein Sample after Solubilization

This compound is a bile salt detergent frequently used for the solubilization of membrane proteins. However, its presence can interfere with downstream applications such as functional assays, structural studies, and mass spectrometry. Therefore, its removal is a critical step in many protein purification workflows.[1]

Here, we provide a guide to the most common methods for removing this compound from protein samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing this compound from a protein sample?

A1: The most common methods for removing this compound include dialysis, diafiltration (ultrafiltration), size exclusion chromatography, and precipitation.[1] The choice of method depends on factors such as the properties of the protein of interest, the required final concentration of the detergent, sample volume, and the downstream application.

Q2: What is the Critical Micelle Concentration (CMC) of sodium taurocholate, and why is it important for its removal?

A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers associate to form micelles. The CMC of sodium taurocholate can vary depending on the temperature and buffer conditions, but it is generally in the range of 5-15 mM. For effective removal by methods like dialysis and diafiltration, it is advantageous to work at concentrations below the CMC, as individual detergent molecules are much smaller than micelles and can pass more easily through the pores of a dialysis membrane or ultrafiltration filter.[2]

Q3: Can residual taurocholic acid affect my downstream experiments?

A3: Yes, residual taurocholic acid can interfere with various downstream applications. For example, it can inhibit enzyme activity, interfere with antibody-antigen binding in immunoassays, and suppress ionization in mass spectrometry. Therefore, reducing its concentration to a minimum is often necessary.

Troubleshooting Guides

Method 1: Dialysis

Dialysis is a widely used technique for removing small molecules like detergent monomers from a solution containing macromolecules by selective and passive diffusion through a semi-permeable membrane.[3][4]

Experimental Protocol:

  • Membrane Preparation: Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein) to ensure the protein is retained. Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with distilled water.[5]

  • Sample Loading: Load the protein sample into the dialysis tubing or cassette, ensuring to leave some space for potential sample dilution due to osmotic pressure.[5]

  • Dialysis Setup: Immerse the sealed dialysis bag or cassette in a large volume of dialysis buffer (at least 200-500 times the sample volume) at the desired temperature (often 4°C to maintain protein stability).[4] The dialysis buffer should be free of taurocholic acid.

  • Buffer Exchange: Gently stir the dialysis buffer to facilitate diffusion.[6] For efficient removal, perform several buffer changes. A typical schedule is to dialyze for 2-4 hours, change the buffer, dialyze for another 2-4 hours, change the buffer again, and then dialyze overnight at 4°C.[3][4]

  • Sample Recovery: After the final dialysis step, carefully remove the sample from the tubing or cassette.

Troubleshooting:

  • Low Protein Recovery: The protein may be precipitating or adsorbing to the dialysis membrane. Try using a different membrane material or adding a low concentration of a non-interfering stabilizing agent to the dialysis buffer.

  • Inefficient Detergent Removal: The initial concentration of taurocholic acid may be too high, leading to the formation of large micelles that cannot pass through the membrane pores. Dilute the sample before dialysis to bring the detergent concentration below its CMC. Also, ensure a large enough volume of dialysis buffer and frequent buffer changes.

Method 2: Diafiltration (Ultrafiltration)

Diafiltration is a filtration process that uses ultrafiltration membranes to remove small molecules from a solution containing macromolecules. It can be performed in a continuous or discontinuous mode.[7][8][9][10]

Experimental Protocol:

  • Device Selection: Choose an ultrafiltration device (e.g., a centrifugal filter) with an appropriate MWCO that will retain your protein while allowing the taurocholic acid monomers to pass through.

  • Sample Loading: Add the protein sample to the device.

  • Diafiltration Process:

    • Discontinuous Mode: Add a volume of detergent-free buffer to the sample (dilution), and then concentrate the sample back to its original volume by centrifugation. Repeat this process several times.[10]

    • Continuous Mode: Add the detergent-free buffer to the sample reservoir at the same rate that the filtrate is being removed. This maintains a constant sample volume.[10]

  • Sample Recovery: After the desired number of buffer exchanges, recover the concentrated, detergent-depleted protein sample.

Troubleshooting:

  • Membrane Fouling: The protein may be aggregating and blocking the membrane pores. Optimize the centrifugation speed and consider using a device with a larger surface area.

  • Protein Loss: If the MWCO of the membrane is too close to the molecular weight of the protein, some protein may be lost in the filtrate. Use a membrane with a smaller MWCO.

Method 3: Size Exclusion Chromatography (SEC)

Size exclusion chromatography, also known as gel filtration, separates molecules based on their size. Larger molecules (proteins) pass through the column more quickly, while smaller molecules (detergent monomers) enter the pores of the chromatography resin and are eluted later.[2][11][12]

Experimental Protocol:

  • Column Selection and Equilibration: Choose a desalting or size exclusion column with a resin that has a fractionation range appropriate for separating your protein from the taurocholic acid monomers. Equilibrate the column with a detergent-free buffer.

  • Sample Loading: Apply the protein sample to the column. The sample volume should typically be a small fraction of the total column volume for optimal resolution.

  • Elution: Elute the sample with the detergent-free buffer.

  • Fraction Collection: Collect fractions as they elute from the column. The protein will be in the earlier fractions, while the taurocholic acid will be in the later fractions.

  • Protein Detection: Monitor the protein content of the fractions using a spectrophotometer (at 280 nm) or a protein assay.

Troubleshooting:

  • Poor Separation: If the protein and detergent peaks overlap, the column may be overloaded, or the flow rate may be too high. Reduce the sample volume or the flow rate.

  • Protein Dilution: SEC can result in significant sample dilution. If a higher protein concentration is required, the eluted fractions can be concentrated using ultrafiltration.

Method 4: Protein Precipitation

Protein precipitation can be used to separate proteins from detergents and other contaminants.[13][14] Common precipitating agents include trichloroacetic acid (TCA) and acetone (B3395972).[15][16]

Experimental Protocol (TCA/Acetone Precipitation):

  • Precipitation: To your protein sample, add ice-cold acetone containing 10% TCA to a final concentration that effectively precipitates your protein (this may require optimization).

  • Incubation: Incubate the sample on ice or at -20°C for at least 30 minutes to allow the protein to precipitate.

  • Pelleting: Centrifuge the sample at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Washing: Carefully decant the supernatant containing the taurocholic acid. Wash the protein pellet with ice-cold acetone to remove any residual TCA and detergent.

  • Resuspension: After removing the acetone, air-dry the pellet and resuspend it in a suitable buffer.

Troubleshooting:

  • Difficulty Resuspending the Pellet: The protein may have denatured during precipitation. Try resuspending in a buffer containing a mild chaotropic agent (e.g., a low concentration of urea) or a different non-interfering detergent.

  • Low Protein Recovery: Some proteins may not precipitate efficiently with TCA/acetone. Other precipitation methods, such as ammonium (B1175870) sulfate (B86663) precipitation, could be explored.

Quantitative Data Summary

The following table summarizes the typical performance of different detergent removal methods. Note that the efficiency can vary depending on the specific protein, detergent, and experimental conditions. The data for sodium deoxycholate, a bile salt similar to taurocholate, is included as a reference.

MethodDetergentStarting Concentration (%)Detergent Removal (%)Protein Recovery (%)Reference
Proprietary Resin Sodium Deoxycholate599100[1]
Proprietary Resin CHAPS39990[1]
Proprietary Resin SDS2.59995[1]

Visualizations

experimental_workflow_dialysis start Protein Sample with Taurocholic Acid load Load Sample into Dialysis Bag/Cassette start->load dialyze1 Dialyze against Detergent-Free Buffer (2-4 hours) load->dialyze1 buffer_change1 Change Buffer dialyze1->buffer_change1 dialyze2 Dialyze again (2-4 hours) buffer_change1->dialyze2 buffer_change2 Change Buffer dialyze2->buffer_change2 dialyze3 Dialyze Overnight at 4°C buffer_change2->dialyze3 end Recover Purified Protein Sample dialyze3->end

Dialysis workflow for detergent removal.

experimental_workflow_sec start Protein Sample with Taurocholic Acid equilibrate Equilibrate SEC Column with Detergent-Free Buffer start->equilibrate load_sample Load Sample onto Column equilibrate->load_sample elute Elute with Detergent-Free Buffer load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions for Protein Content collect_fractions->analyze pool Pool Protein-Containing Fractions analyze->pool end Purified Protein Sample pool->end

Size Exclusion Chromatography workflow.

References

Best practices for handling and disposal of Taurocholic acid sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Taurocholic acid sodium. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Section 1: General Information and Safety Precautions

Q1: What is this compound and what are its primary hazards?

This compound salt is the product of the conjugation of cholic acid with taurine (B1682933) and is a primary component of bile in carnivorous animals.[1] It is a crystalline solid that is hygroscopic, meaning it absorbs moisture from the air.[2] While the toxicological properties have not been fully investigated, it is considered hazardous.[2][3] The primary hazards are skin, eye, and respiratory tract irritation.[4][5]

Q2: What are the synonyms for this compound?

Common synonyms include Sodium taurocholate, N-Choloyltaurine sodium salt, and Cholaic acid sodium salt.[1][2]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

To ensure personal safety, the following PPE is recommended:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][4]

  • Skin Protection: Wear suitable protective gloves (e.g., Nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[2][6]

  • Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Section 2: Handling and Storage

Q4: How should I properly handle this compound powder?

Always handle this compound in a well-ventilated area, such as a fume hood, to minimize dust generation and accumulation.[2][7] Avoid contact with eyes, skin, and clothing.[2] After handling, wash your hands and any exposed skin thoroughly.[4]

Q5: What are the ideal storage conditions for this compound?

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] It is recommended to store it refrigerated at 2-8°C and protected from light and moisture.[2][8]

Q6: What substances are incompatible with this compound?

Avoid contact with strong oxidizing agents and moisture.[2][4]

Section 3: Accidental Exposure and First Aid

Q7: What should I do in case of accidental eye contact?

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

Q8: What is the first aid procedure for skin contact?

Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation develops or persists, get medical aid.[2][4]

Q9: What should I do if I inhale this compound dust?

Move to an area with fresh air immediately. If you experience difficulty breathing, give oxygen. If you are not breathing, give artificial respiration. Seek medical attention.[2]

Q10: What action should be taken if this compound is accidentally ingested?

Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Section 4: Spill Cleanup and Disposal

Q11: How should I clean up a small spill of this compound powder?

For small spills, you can vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust during cleanup.[2] Ensure you are wearing the appropriate PPE. After the powder is removed, decontaminate the area with a suitable cleaning agent.[9]

Q12: What is the procedure for a large spill?

In the event of a large spill, evacuate the area and ensure it is well-ventilated.[9] Control the spread of the spill by creating a dike around the edges with an inert absorbent material like vermiculite (B1170534) or sand.[9] Then, carefully collect the material and place it in a sealed container for disposal.

Q13: How do I dispose of this compound waste?

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3.[2] Always consult with your institution's environmental health and safety (EHS) office and follow all federal, state, and local regulations for chemical waste disposal.[7] Do not empty into drains.[6]

Troubleshooting Guide

Issue Possible Cause Solution
Powder appears clumpy or wet The material is hygroscopic and has absorbed moisture from the air.Store the container tightly sealed with a desiccant. If clumping is minor, the product may still be usable depending on the application. For quantitative work, using a fresh, unopened container is recommended.
Difficulty dissolving the powder The solvent may be inappropriate or saturated.This compound is soluble in water, ethanol, DMSO, and dimethylformamide.[3] Ensure you are using a suitable solvent and have not exceeded its solubility limit. Gentle warming or vortexing may aid dissolution.
Inconsistent experimental results The compound may have degraded due to improper storage.Store as recommended (2-8°C, protected from light and moisture).[2][8] Use a fresh stock solution for each experiment, as aqueous solutions are not recommended for storage for more than one day.[3]

Quantitative Data Summary

Property Value Reference
Molecular Weight 537.7 g/mol [4]
Melting Point 230 °C / 446 °F[4]
pH (50 g/L solution) 5 - 7.5[4]
Solubility in Ethanol ~2 mg/mL[3]
Solubility in DMSO ~20 mg/mL[3]
Solubility in Dimethylformamide ~25 mg/mL[3]
Solubility in PBS (pH 7.2) ~3 mg/mL[3]
Critical Micelle Concentration (CMC) 3 - 11 mM

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes a general procedure for preparing a stock solution. Concentrations should be adjusted based on specific experimental needs.

Materials:

  • This compound salt

  • Appropriate solvent (e.g., sterile PBS, DMSO)

  • Sterile conical tubes or vials

  • Calibrated balance

  • Spatula

  • Vortex mixer

  • Personal Protective Equipment (PPE)

Procedure:

  • Pre-Experiment Safety Check: Don appropriate PPE, including a lab coat, gloves, and safety goggles. Perform all weighing and initial dilutions in a chemical fume hood.

  • Weighing: Tare a sterile conical tube or vial on a calibrated balance. Carefully weigh the desired amount of this compound powder into the container using a clean spatula.

  • Dissolution: Add the desired volume of solvent to the container. For example, to prepare a 100 mM stock solution in DMSO, add the appropriate volume of DMSO to the weighed powder.

  • Mixing: Tightly cap the container and vortex until the solid is completely dissolved. Gentle warming may be required for some solvents, but check for temperature sensitivity of your specific application.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage.[10] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[3]

Disclaimer: This is a generalized protocol. Researchers should consult relevant scientific literature for detailed protocols specific to their experimental design.

Visual Guides

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment start Start: Obtain this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Powder Carefully fume_hood->weigh Minimize Inhalation dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment cleanup Clean Work Area experiment->cleanup dispose Dispose of Waste (Follow Local Regulations) cleanup->dispose remove_ppe Remove and Dispose of Contaminated PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Workflow for the safe handling of this compound.

SpillResponseDecisionTree spill Spill Occurs is_major Is the spill major? (Large quantity, highly dispersed) spill->is_major evacuate Evacuate Area Alert Others Call EHS/Emergency Services is_major->evacuate Yes is_minor Minor Spill is_major->is_minor No ppe Don Appropriate PPE is_minor->ppe contain Cover/Contain Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Avoid raising dust) contain->cleanup dispose Place Waste in Sealed Container for Disposal cleanup->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate end Response Complete decontaminate->end

Caption: Decision tree for responding to a this compound spill.

References

Validation & Comparative

A Head-to-Head Comparison of Bile Salts for Protein Solubilization: Taurocholic Acid Sodium vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of protein extraction, the choice of solubilizing agent is paramount. The efficacy of a detergent can dictate the success of downstream applications, from structural biology to functional assays. This guide provides an in-depth comparison of Taurocholic acid sodium and other commonly used bile salts—sodium cholate (B1235396), sodium deoxycholate, and glycocholic acid—for the solubilization of proteins, with a focus on membrane proteins.

Bile salts are natural surfactants that play a crucial role in the digestion and absorption of fats. In the laboratory, their amphipathic nature is harnessed to disrupt cell membranes and solubilize proteins, particularly those embedded within the lipid bilayer. The choice of bile salt can significantly impact protein yield, stability, and functional integrity.

Comparative Efficacy in Protein Solubilization

The effectiveness of a bile salt in solubilizing proteins is influenced by its chemical structure, particularly the number and position of hydroxyl groups and the nature of its conjugated amino acid. These structural differences affect properties such as the critical micelle concentration (CMC), hydrophobicity, and the potential for protein denaturation.

A key study comparing the effects of various bile salts on rat liver plasma membranes found that sodium deoxycholate , a dihydroxy bile salt, is a more potent solubilizing agent than the trihydroxy bile salts, cholate and its taurine (B1682933) and glycine (B1666218) conjugates (taurocholate and glycocholate).[1] Deoxycholate was observed to remove a greater amount of proteins and membrane enzymes.[1] However, this increased solubilizing power comes at a cost: deoxycholate also causes greater disruption to the membrane structure, suggesting a higher potential for protein denaturation.[1]

In the realm of proteomics, sodium deoxycholate has been shown to be a highly effective solubilizing agent, in some cases leading to the identification of a greater number of proteins compared to non-bile salt detergents like sodium dodecyl sulfate (B86663) (SDS). While direct quantitative comparisons of protein yield between all four bile salts are scarce in existing literature, studies on oil palm proteomics have indicated that the difference in protein yield between a standard urea/thiourea/CHAPS buffer and a sodium deoxycholate-based buffer was not significant.

Taurocholic acid and glycocholic acid , being conjugated bile salts, are generally considered to be milder detergents than their unconjugated counterparts. Their conjugation with taurine and glycine, respectively, lowers their pKa, making them more soluble over a wider pH range. This can be advantageous for maintaining the native conformation and activity of pH-sensitive proteins. While they may be less aggressive in membrane disruption compared to deoxycholate, they are effective in solubilizing membrane proteins while better preserving their structural integrity.[1]

Sodium cholate represents a middle ground. As a trihydroxy bile salt, it is less harsh than deoxycholate but can be more effective than its conjugated derivatives for certain applications.

Bile SaltChemical StructureCritical Micelle Concentration (CMC)Key Characteristics & Performance Insights
This compound Trihydroxy bile acid conjugated with taurine3-11 mMGenerally considered a mild detergent, effective at preserving protein structure and function. Its conjugated nature provides a lower pKa and good solubility over a range of pH values.
Sodium cholate Trihydroxy bile acid~14 mMA moderately effective and relatively mild detergent. Less damaging to membranes than deoxycholate.
Sodium deoxycholate Dihydroxy bile acid2-6 mMA powerful solubilizing agent, often yielding a high number of identified proteins in proteomics. However, it is known to be more denaturing and damaging to membrane structures compared to trihydroxy bile salts.[1]
Glycocholic acid Trihydroxy bile acid conjugated with glycine4-8 mMSimilar to taurocholic acid in being a milder, conjugated bile salt. It has been shown to form physically stable mixed micelles at a lower pH compared to deoxycholic acid.

Impact on Protein Function and Cellular Processes

The choice of bile salt can have significant downstream consequences on the functional integrity of the solubilized protein and its interaction with other molecules. For instance, different bile acids can have distinct effects on cellular signaling pathways.

Deoxycholic acid (DCA) and taurodeoxycholic acid (a taurine conjugate of deoxycholic acid) have been shown to differentially regulate the NF-κB signaling pathway, a key pathway involved in inflammation and cell survival. This highlights that the choice of bile salt can influence the biological system being studied, a critical consideration for researchers in drug development.

dot

Caption: Simplified diagram of the NF-κB signaling pathway, which can be influenced by bile salts.

Experimental Protocols

The following are generalized protocols for membrane protein solubilization using bile salts. Optimal conditions, including detergent concentration, temperature, and incubation time, should be empirically determined for each specific protein and membrane system.

General Workflow for Protein Solubilization

dot

Protein_Solubilization_Workflow start Start: Cell/Tissue Homogenate centrifuge1 Centrifugation (Low Speed) start->centrifuge1 supernatant1 Discard Supernatant (Cytosolic Proteins) centrifuge1->supernatant1 pellet1 Collect Pellet (Membrane Fraction) centrifuge1->pellet1 resuspend Resuspend Pellet in Buffer pellet1->resuspend add_detergent Add Bile Salt (e.g., Taurocholic Acid) resuspend->add_detergent incubate Incubate (e.g., 4°C with mixing) add_detergent->incubate centrifuge2 Ultracentrifugation (High Speed) incubate->centrifuge2 pellet2 Discard Pellet (Insoluble Material) centrifuge2->pellet2 supernatant2 Collect Supernatant (Solubilized Proteins) centrifuge2->supernatant2 end Downstream Applications (Purification, Assays) supernatant2->end

Caption: General experimental workflow for membrane protein solubilization using bile salts.

Protocol Using this compound
  • Membrane Preparation: Isolate the membrane fraction from your cell or tissue sample by differential centrifugation.

  • Resuspension: Resuspend the membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) at a protein concentration of 5-10 mg/mL.

  • Solubilization: Add this compound to a final concentration of 1-2% (w/v). The optimal concentration may vary and should be determined empirically.

  • Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle agitation.

  • Clarification: Centrifuge the suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

  • Collection: Carefully collect the supernatant containing the solubilized proteins for downstream applications.

Protocol Using Sodium Deoxycholate
  • Membrane Preparation: As described for this compound.

  • Resuspension: Resuspend the membrane pellet in a suitable buffer.

  • Solubilization: Add sodium deoxycholate to a final concentration of 0.5-1% (w/v). Note that higher concentrations can be more denaturing.

  • Incubation: Incubate for 30-60 minutes at 4°C with gentle mixing.

  • Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C.

  • Collection: Collect the supernatant. It is important to be aware that deoxycholate can interfere with some protein quantification assays.

Conclusion

The selection of a bile salt for protein solubilization is a critical step that requires careful consideration of the experimental goals.

  • For preserving protein structure and function , the milder, conjugated bile salts This compound and glycocholic acid are often the preferred choice.

  • When high protein yield is the primary objective , and some degree of denaturation is acceptable, sodium deoxycholate can be a powerful tool, though its potential for membrane damage should be acknowledged.[1]

  • Sodium cholate offers a balance between solubilization efficiency and mildness.

Ultimately, the optimal choice will depend on the specific protein of interest and the downstream applications. It is highly recommended to perform pilot experiments to screen a panel of detergents and determine the best-performing bile salt for your particular system.

References

Validation of Taurocholic acid sodium as a model compound for studying cholestasis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate model is paramount for advancing the understanding and treatment of cholestatic liver diseases. This guide provides a comprehensive comparison of taurocholic acid sodium (TCA) as a model compound for inducing cholestasis, alongside commonly used alternatives: α-naphthylisothiocyanate (ANIT), 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC), and bile duct ligation (BDL). This analysis is supported by experimental data and detailed protocols to facilitate informed model selection.

Cholestasis, characterized by the impairment of bile flow, leads to the accumulation of cytotoxic bile acids within the liver, precipitating hepatocyte injury, inflammation, and fibrosis.[1][2] Mimicking this complex pathophysiology in a controlled research setting is crucial for investigating disease mechanisms and evaluating novel therapeutic interventions.

Taurocholic acid, a primary conjugated bile acid, plays a significant role in bile formation and flow under physiological conditions.[3] However, at elevated concentrations, as seen in cholestatic conditions, TCA can contribute to liver damage.[4] This dual role makes it an intriguing compound for modeling cholestasis, allowing for the study of bile acid-specific signaling and toxicity.

Comparative Analysis of Cholestasis Models

To aid in model selection, the following tables summarize key characteristics and quantitative data from studies utilizing TCA, ANIT, DDC, and BDL to induce cholestasis in rodents. It is important to note that the magnitude and time course of these changes can vary depending on the specific protocol, animal strain, and duration of the study.

Table 1: General Characteristics of Cholestasis Models

FeatureTaurocholic Acid (TCA)α-Naphthylisothiocyanate (ANIT)3,5-Diethoxycarbonyl-1,4-Dihydrocollidine (DDC)Bile Duct Ligation (BDL)
Induction Method Intravenous or intraperitoneal injectionOral gavageDietary administrationSurgical ligation of the common bile duct
Type of Cholestasis Intrahepatic, functionalIntrahepatic, bile duct injuryIntrahepatic, obstructive (porphyrin plugs)Extrahepatic, obstructive
Onset of Injury Acute (hours)Acute (24-48 hours)Chronic (weeks)Acute to chronic (days to weeks)
Key Pathological Features Hepatocyte apoptosis and necrosis, inflammationBile duct necrosis, cholangitis, periductal inflammation and fibrosisDuctular reaction, "onion-skin" periductal fibrosis, porphyrin plugsBile duct proliferation, portal inflammation, progressive fibrosis
Primary Injury Site HepatocytesCholangiocytes (bile duct epithelial cells)CholangiocytesBile ducts (physical obstruction)

Table 2: Comparison of Serum Biochemical Markers

ParameterTaurocholic Acid (TCA) ModelANIT ModelDDC ModelBDL Model
Alanine Aminotransferase (ALT) Moderately to significantly elevatedSignificantly elevatedMildly to moderately elevatedSignificantly elevated
Aspartate Aminotransferase (AST) Moderately to significantly elevatedSignificantly elevatedMildly to moderately elevatedSignificantly elevated
Alkaline Phosphatase (ALP) Mildly to moderately elevatedSignificantly elevatedSignificantly elevatedSignificantly elevated
Total Bilirubin Mildly to moderately elevatedSignificantly elevatedModerately to significantly elevatedSignificantly elevated
Total Bile Acids (TBA) Significantly elevatedSignificantly elevatedSignificantly elevatedSignificantly elevated

Table 3: Comparison of Histopathological Features

FeatureTaurocholic Acid (TCA) ModelANIT ModelDDC ModelBDL Model
Hepatocellular Necrosis Prominent, dose-dependentPresent, secondary to bile acid accumulationMinimal to moderatePresent, particularly in later stages
Bile Duct Proliferation MinimalProminentProminent ("ductular reaction")Extensive
Inflammatory Infiltrate Neutrophilic and mononuclearPredominantly neutrophilicMixed inflammatory cellsMixed inflammatory cells
Fibrosis Minimal in acute models; can develop with chronic administrationPeriductal fibrosisProgressive "onion-skin" periductal and bridging fibrosisProgressive portal and bridging fibrosis

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison across studies. The following are representative protocols for each cholestasis model.

Taurocholic Acid (TCA)-Induced Cholestasis Model

Objective: To induce acute, dose-dependent cholestatic liver injury in rodents.

Materials:

  • This compound salt

  • Sterile saline solution (0.9% NaCl)

  • Male BALB/c mice or Wistar rats (8-10 weeks old)

  • Syringes and needles for injection

Procedure:

  • Acclimatize animals for at least one week with ad libitum access to food and water.

  • Prepare a stock solution of TCA in sterile saline. The concentration will depend on the desired dosage.

  • Administer TCA via intravenous (tail vein) or intraperitoneal injection. A common dosage range is 100-500 µmol/kg body weight.[4]

  • Monitor animals for signs of distress.

  • Collect blood and liver tissue at desired time points (e.g., 2, 6, 24 hours) post-injection for analysis.

Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Model

Objective: To induce acute cholestasis characterized by severe cholangiocyte injury.

Materials:

  • α-Naphthylisothiocyanate (ANIT)

  • Corn oil or olive oil (vehicle)

  • Male C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

Procedure:

  • Acclimatize animals as described for the TCA model.

  • Prepare a suspension of ANIT in the oil vehicle. A common dose is 50-100 mg/kg body weight.

  • Administer the ANIT suspension via oral gavage.

  • Collect blood and liver tissue 24 to 72 hours post-administration.

3,5-Diethoxycarbonyl-1,4-Dihydrocollidine (DDC)-Induced Cholestasis Model

Objective: To induce chronic cholestasis with progressive fibrosis, mimicking features of primary sclerosing cholangitis.

Materials:

  • 3,5-Diethoxycarbonyl-1,4-dihydrocollidine (DDC)

  • Standard rodent chow

  • Male mice (e.g., C57BL/6) (6-8 weeks old)

Procedure:

  • Acclimatize animals.

  • Prepare a diet containing 0.1% (w/w) DDC mixed into the standard chow.

  • Provide the DDC-containing diet to the animals ad libitum for a period of 2 to 8 weeks.

  • Monitor animal weight and health status regularly.

  • Collect blood and liver tissue at the end of the dietary administration period.

Bile Duct Ligation (BDL) Model

Objective: To induce obstructive cholestasis leading to progressive liver fibrosis.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, sutures)

  • Male mice or rats (8-12 weeks old)

Procedure:

  • Anesthetize the animal.

  • Perform a midline laparotomy to expose the abdominal cavity.

  • Carefully locate and isolate the common bile duct.

  • Ligate the common bile duct in two locations with surgical suture and transect the duct between the ligatures.

  • Close the abdominal incision in layers.

  • Provide post-operative care, including analgesia.

  • Collect samples at desired time points (e.g., 3, 7, 14, 28 days) post-surgery.

Signaling Pathways in TCA-Induced Cholestasis

Taurocholic acid, at cholestatic concentrations, initiates a cascade of cellular events leading to liver injury. Understanding these signaling pathways is critical for identifying therapeutic targets.

At pathophysiological concentrations, TCA can induce a hepatocyte-specific inflammatory response by increasing the expression of pro-inflammatory cytokines.[4] This process can be dependent on the bile acid transporter Ntcp for cellular uptake and may involve the activation of innate immune signaling pathways.[4] Furthermore, TCA has been shown to promote the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, through specific signaling cascades.

TCA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_hepatocyte Hepatocyte TCA Taurocholic Acid (TCA) NTCP NTCP Transporter TCA->NTCP Uptake TCA_int Intracellular TCA NTCP->TCA_int ER_Stress ER Stress TCA_int->ER_Stress Mito_Damage Mitochondrial Damage TCA_int->Mito_Damage Inflam_Cytokines Pro-inflammatory Cytokines (e.g., Ccl2, Cxcl2) TCA_int->Inflam_Cytokines Mito_Damage->Inflam_Cytokines

Caption: TCA uptake and initiation of hepatocyte injury.

Experimental Workflow for Model Comparison

A standardized workflow is essential for the objective comparison of different cholestasis models.

Experimental_Workflow cluster_induction Model Induction cluster_sampling Sample Collection cluster_analysis Analysis TCA_Inj TCA Injection Blood Blood Sampling TCA_Inj->Blood Tissue Liver Tissue Collection TCA_Inj->Tissue ANIT_Gav ANIT Gavage ANIT_Gav->Blood ANIT_Gav->Tissue DDC_Diet DDC Diet DDC_Diet->Blood DDC_Diet->Tissue BDL_Surg BDL Surgery BDL_Surg->Blood BDL_Surg->Tissue Serum Serum Biochemistry (ALT, AST, ALP, Bilirubin, TBA) Blood->Serum Histo Histopathology (H&E, Sirius Red) Tissue->Histo Gene_Exp Gene Expression (qPCR, RNA-seq) Tissue->Gene_Exp

Caption: Workflow for comparing cholestasis models.

Logical Relationship of Cholestatic Injury Progression

The progression from initial insult to chronic liver disease in cholestasis follows a logical sequence of events, although the primary trigger differs between models.

Cholestasis_Progression Initial_Insult Initial Insult (Bile Acid Accumulation, Ductular Injury, or Obstruction) Hepatocyte_Stress Hepatocyte Stress & Apoptosis/Necrosis Initial_Insult->Hepatocyte_Stress Inflammation Inflammatory Response (Neutrophil & Macrophage Infiltration) Hepatocyte_Stress->Inflammation HSC_Activation Hepatic Stellate Cell (HSC) Activation Inflammation->HSC_Activation Fibrosis Fibrosis (Collagen Deposition) HSC_Activation->Fibrosis Cirrhosis Cirrhosis Fibrosis->Cirrhosis

Caption: Logical progression of cholestatic liver injury.

Conclusion

The choice of a cholestasis model is contingent on the specific research question. The this compound model is particularly valuable for investigating the direct effects of a primary conjugated bile acid on hepatocyte injury and inflammatory signaling. Its acute nature makes it suitable for mechanistic studies and initial compound screening. In contrast, the ANIT model excels in studying cholangiocyte-specific injury, while the DDC and BDL models are the standards for investigating chronic cholestasis and the progression of fibrosis. By understanding the distinct characteristics, methodologies, and underlying mechanisms of each model, researchers can select the most appropriate tool to advance the development of effective therapies for cholestatic liver diseases.

References

A Comparative Guide to Taurocholic Acid Sodium and Other Detergents for Membrane Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate detergent is a critical step in the successful solubilization, purification, and characterization of membrane proteins. The ideal detergent must effectively extract the protein from the lipid bilayer while preserving its native structure and function. This guide provides an objective comparison of taurocholic acid sodium, a bile salt detergent, with other commonly used detergents—n-dodecyl-β-D-maltoside (DDM), lauryldimethylamine-N-oxide (LDAO), and 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS)—in the context of membrane protein research.

Overview of Detergent Properties

Detergents are amphipathic molecules that can be broadly classified as ionic, non-ionic, or zwitterionic. This compound is an anionic bile salt detergent, DDM is a non-ionic detergent, LDAO is a zwitterionic detergent, and CHAPS is a zwitterionic derivative of cholic acid.[1] These differences in chemical properties influence their behavior in solution and their interactions with membrane proteins.

Table 1: Physicochemical Properties of Selected Detergents

DetergentTypeMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)Micelle Size (kDa)
This compound Anionic (Bile Salt)537.73 - 11~2.1
DDM Non-ionic510.6~0.17~50
LDAO Zwitterionic229.41 - 2~21.5
CHAPS Zwitterionic614.98 - 10~6.2

Performance Comparison

The choice of detergent significantly impacts solubilization efficiency, protein stability, and the preservation of functional activity.

Solubilization Efficiency

The effectiveness of a detergent in solubilizing a membrane protein depends on both the detergent's properties and the specific protein being studied.

A study on the solubilization of rhodopsin from photoreceptor disk membranes provides a direct comparison between taurocholate and CHAPS.[2] The results indicated that bile salt-related detergents like taurocholate and CHAPS tended to release relatively more lipid than protein.[2] In contrast, non-ionic detergents often remove more protein than lipid.[2] The amount of lipid associated with the solubilized rhodopsin was found to correlate with the detergent's CMC; detergents with a higher CMC, such as taurocholate and CHAPS, resulted in a larger amount of lipid associated with the solubilized protein.[2]

Table 2: Comparative Solubilization of Rhodopsin

DetergentProtein Solubilized (%)Lipid Solubilized (%)Molar Ratio (Lipid/Protein) in Micelles
Taurocholate ~60~80High
CHAPS ~55~75High
DDM Not specified in this studyNot specified in this studyGenerally lower than bile salts
LDAO Not specified in this studyNot specified in this studyNot specified in this study

Note: The values for Taurocholate and CHAPS are estimated from the trends described in the cited study.[2] DDM is generally considered an effective solubilizer for many membrane proteins. LDAO has been reported to be less effective for the solubilization of certain proteins.

Protein Stability and Functional Integrity

Maintaining the structural and functional integrity of a membrane protein after its removal from the native lipid environment is paramount.

  • This compound: As a bile salt, taurocholic acid can be a relatively mild detergent. However, its ionic nature can sometimes lead to protein denaturation, depending on the specific protein and the experimental conditions. A derivative of taurocholate has been shown to selectively solubilize and stabilize glycosyl-phosphatidylinositol-anchored membrane proteins.

  • DDM: DDM is widely regarded as a gentle, non-denaturing detergent and is often the first choice for solubilizing membrane proteins for structural and functional studies.[3] Studies on G protein-coupled receptors (GPCRs) have shown that DDM is effective at maintaining their stability, although even this detergent is not always sufficient for preserving the integrity of more sensitive GPCRs.[4]

  • LDAO: LDAO has been successfully used for the crystallization of some membrane proteins. However, it can be more denaturing than DDM for certain proteins.

  • CHAPS: CHAPS, with its steroidal structure, is also considered a mild detergent. It has been used in the reconstitution of functional transport proteins into liposomes.[5] However, for some GPCRs, the presence of CHAPS without cholesteryl hemisuccinate (CHS) can compromise ligand-binding activity.[6]

Experimental Protocols

General Protocol for Detergent Screening and Membrane Protein Solubilization

This protocol provides a general workflow for screening different detergents to identify the optimal conditions for solubilizing a target membrane protein.

  • Membrane Preparation:

    • Harvest cells expressing the target membrane protein.

    • Lyse the cells using an appropriate method (e.g., sonication, French press).

    • Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.

    • Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g).

    • Wash the membrane pellet with a high-salt buffer to remove peripheral proteins.

  • Detergent Screening:

    • Resuspend the membrane pellet in a solubilization buffer (e.g., Tris-HCl, NaCl, protease inhibitors) to a final protein concentration of 5-10 mg/mL.

    • Aliquot the membrane suspension into separate tubes for each detergent to be tested.

    • Add varying concentrations of each detergent (e.g., 0.5%, 1%, 1.5%, 2% w/v) to the respective tubes. It is crucial to work above the CMC of each detergent.

    • Incubate the mixtures with gentle agitation for 1-2 hours at 4°C.

  • Clarification and Analysis:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized material.

    • Carefully collect the supernatant containing the solubilized membrane proteins.

    • Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to assess the solubilization efficiency of each detergent.

  • Stability and Functional Assays:

    • For the most promising detergents, assess the stability of the solubilized protein using techniques like size-exclusion chromatography (to check for aggregation) or thermal shift assays.

    • If a functional assay is available (e.g., ligand binding, enzyme activity), evaluate the activity of the protein in each detergent to determine which best preserves its function.

Experimental_Workflow cluster_prep Preparation cluster_solubilization Solubilization & Screening cluster_analysis Analysis cell_harvest Cell Harvesting cell_lysis Cell Lysis cell_harvest->cell_lysis membrane_isolation Membrane Isolation cell_lysis->membrane_isolation resuspend Resuspend Membranes membrane_isolation->resuspend detergent_addition Add Detergents (TCA-Na, DDM, LDAO, CHAPS) resuspend->detergent_addition incubation Incubation detergent_addition->incubation centrifugation Ultracentrifugation incubation->centrifugation sds_page SDS-PAGE / Western Blot centrifugation->sds_page Analyze Supernatant & Pellet stability_assay Stability Assays sds_page->stability_assay Select Best Detergents functional_assay Functional Assays stability_assay->functional_assay

Caption: A typical workflow for screening detergents for membrane protein solubilization.

Effect on Protein Function and Signaling Pathways

Taurocholic acid and other bile acids are not just detergents but also biologically active molecules that can modulate cellular signaling pathways.

Modulation of Na+/K+-ATPase Activity

Taurocholic acid has been shown to modulate the activity of Na+/K+-ATPase, an essential membrane protein responsible for maintaining ion gradients across the plasma membrane.[7] Studies have demonstrated that administration of taurocholate can lead to an increase in Na+/K+-ATPase activity in the liver and ileum.[7] This effect involves an increased number of Na+/K+ pump sites on the liver plasma membrane.[7] The signaling cascade initiated by the binding of ligands like cardiotonic steroids to Na+/K+-ATPase involves the activation of Src kinase, transactivation of the EGF receptor, and subsequent activation of the Ras/MEK/ERK pathway.[8][9]

Na_K_ATPase_Signaling TCA Taurocholic Acid NKA Na+/K+-ATPase TCA->NKA modulates activity Src Src Kinase NKA->Src activates EGFR EGFR Src->EGFR transactivates Ras Ras EGFR->Ras MEK_ERK MEK/ERK Pathway Ras->MEK_ERK Gene_Expression Altered Gene Expression MEK_ERK->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Simplified signaling pathway of Na+/K+-ATPase modulation.

Farnesoid X Receptor (FXR) Signaling

Taurocholic acid is a known agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid homeostasis, lipid metabolism, and inflammation. The activation of FXR by taurocholic acid can lead to the regulation of downstream target genes, demonstrating a direct link between this bile salt and cellular signaling cascades.

Conclusions and Recommendations

The selection of a detergent for membrane protein studies is a highly empirical process, and there is no single "best" detergent for all applications.

  • This compound can be an effective solubilizing agent, particularly for GPI-anchored proteins, and its biological activity may be relevant for studies on specific signaling pathways. However, its potential to be denaturing for some proteins should be considered.

  • DDM remains a gold standard for initial screening due to its mild, non-denaturing properties and its proven success with a wide range of membrane proteins, especially GPCRs.

  • LDAO can be useful for structural studies due to its small micelle size but may be too harsh for functional assays of sensitive proteins.

  • CHAPS is another mild, zwitterionic detergent that is effective for reconstitution experiments, but its performance can be protein-dependent.

For any new membrane protein, it is highly recommended to perform a thorough screening of several detergents, including this compound, DDM, LDAO, and CHAPS, to empirically determine the optimal conditions for solubilization, stability, and preservation of function. The experimental protocol provided in this guide offers a starting point for such a screening process.

References

In Vitro and In Vivo Correlation of Sodium Taurocholate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activities of sodium taurocholate, a primary conjugated bile acid. By presenting experimental data, detailed methodologies, and visual representations of its mechanisms, this document aims to be a valuable resource for understanding the physiological and pharmacological roles of this crucial biological molecule.

Sodium taurocholate plays a significant role in lipid digestion and absorption, and also acts as a signaling molecule, influencing various cellular processes.[1][2][3] Understanding the correlation between its effects in controlled laboratory settings (in vitro) and within living organisms (in vivo) is critical for drug development and physiological research.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on sodium taurocholate.

Table 1: In Vitro Activity of Sodium Taurocholate

ParameterCell Line/SystemConcentrationObserved EffectReference
Taurocholate UptakeBrush border membrane vesicles (rat kidney)0.01 mmol/literTwo-fold stimulation in the presence of a Na+ gradient.[4][4]
Inhibition of Taurocholate UptakeNTCP-transfected HuH-7 cellsIC50 = 6.7–8.0 µM (Everolimus)Inhibition of NTCP-mediated taurocholate uptake.[5][5]
NF-κB ActivationHuCCT-1 (human cholangiocarcinoma)100 µMSignificant increase in phosphorylated IKKα/β and NF-κB p65.[6][6]
Permeability EnhancementCaco-2 cell monolayersNot specifiedTransient and reversible decrease in transepithelial electrical resistance.[7][7]
Solubilization of VesiclesEgg phosphatidylcholine vesiclesNot specifiedProgressive solubilization and micellar reorganization.[8][9][8][9]

Table 2: In Vivo Activity of Sodium Taurocholate

ParameterAnimal ModelDosage/ConcentrationObserved EffectReference
Bile SecretionMongrel dogsNot specifiedMarked increase in bile salt output and biliary clearance of erythritol (B158007).[10][10]
Taurocholate ReabsorptionRat kidney proximal convolution0.1 mmol/literActive reabsorption, dependent on Na+ concentration.[4][4]
Gastric Mucosal DamageHuman subjects10 mMSignificant increase in net hydrogen and sodium ion flux, leading to mucosal erosions.[11][11]
Biliary Lipid SecretionMiceNot specified (with NTCP inhibition)Increased biliary cholesterol and phospholipid excretion.[12][12]
Acute Toxicity (LC50)Zebrafish1050.42 mg/L (96 h)Mortality.[13][13]
Liver RegenerationRats (after portal vein ligation)Not specifiedPromoted liver regeneration.[14][14]

Experimental Protocols

In Vitro: Taurocholate Uptake in Renal Brush Border Membrane Vesicles [4]

  • Vesicle Preparation: Brush border membrane vesicles are isolated from the renal cortex of rats.

  • Uptake Assay: The initial uptake (at 20 seconds) of 0.01 mmol/liter taurocholate is measured in the presence and absence of a sodium gradient (Na+ outside > Na+ inside).

  • Analysis: The amount of taurocholate taken up by the vesicles is quantified to determine the influence of the sodium gradient on transport.

In Vivo: Choleretic Effect in Dogs [10]

  • Animal Preparation: Mongrel dogs undergo cholecystectomy, ligation of the lesser pancreatic duct, and insertion of cannulas into the duodenum and stomach.

  • Bile Collection: After recovery, the common bile duct is cannulated for bile collection.

  • Administration: Sodium taurocholate is administered to the conscious animals.

  • Measurement: Bile flow, bile composition, and the biliary clearance of a marker molecule like erythritol are measured and compared to control periods.

In Vivo: Gastric Mucosal Effects in Humans [11]

  • Subject Recruitment: Fasted, healthy human subjects are enrolled.

  • Procedure: A solution containing 10 mM sodium taurocholate is instilled into the stomach for a 15-minute period.

  • Measurements: Net ion fluxes (hydrogen and sodium), potential difference across the mucosa, and mucosal damage (assessed endoscopically) are measured.

  • Comparison: The effects are compared to control solutions at both acidic (pH 1.1) and neutral (pH 7.0) conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Taurocholate in Hepatocyte Polarization

Taurocholate has been shown to accelerate the formation of bile canalicular networks in hepatocytes through a specific signaling cascade. This pathway involves the activation of cAMP, which then triggers a series of downstream effectors leading to the activation of AMP-activated protein kinase (AMPK).[15]

Taurocholate_Signaling Taurocholate Taurocholate cAMP ↑ cAMP Taurocholate->cAMP Epac Epac cAMP->Epac Rap1 Rap1 Epac->Rap1 MEK MEK Rap1->MEK LKB1 LKB1 MEK->LKB1 AMPK AMPK LKB1->AMPK Polarization Hepatocyte Polarization AMPK->Polarization

Taurocholate-induced hepatocyte polarization signaling pathway.

Taurocholate-Induced NF-κB Activation in Cholangiocarcinoma Cells

In the context of cholangiocarcinoma, taurocholic acid can induce the expression of cyclooxygenase-2 (COX-2) through the activation of the NF-κB signaling pathway. This process is initiated by the phosphorylation of IKKα/β, which in turn leads to the phosphorylation and nuclear translocation of the NF-κB p65 subunit.[6]

Taurocholate_NFkB_Activation TCA Taurocholic Acid (TCA) IKK p-IKKα/β TCA->IKK p65 p-NF-κB p65 IKK->p65 Nuclear Nuclear Translocation of NF-κB p65 p65->Nuclear COX2 ↑ COX-2 Expression Nuclear->COX2

TCA-induced NF-κB activation leading to COX-2 expression.

General Experimental Workflow for Investigating Sodium Taurocholate Activity

The study of sodium taurocholate's activity, both in vitro and in vivo, typically follows a structured workflow to ensure comprehensive analysis and correlation of the findings.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture/ Membrane Vesicle Prep Treatment Treatment with Sodium Taurocholate CellCulture->Treatment BiochemicalAssays Biochemical Assays (e.g., uptake, signaling) Treatment->BiochemicalAssays DataAnalysis1 Data Analysis BiochemicalAssays->DataAnalysis1 Correlation In Vitro-In Vivo Correlation (IVIVC) DataAnalysis1->Correlation AnimalModel Animal Model Selection & Preparation Administration Administration of Sodium Taurocholate AnimalModel->Administration PhysiologicalMeasurement Physiological Measurements & Sample Collection Administration->PhysiologicalMeasurement DataAnalysis2 Data Analysis PhysiologicalMeasurement->DataAnalysis2 DataAnalysis2->Correlation

A generalized workflow for in vitro and in vivo studies of sodium taurocholate.

References

Reproducibility of experimental results using different batches of Taurocholic acid sodium

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Ensuring Reproducibility with Taurocholic Acid Sodium

For researchers, scientists, and professionals in drug development, the consistency and reliability of experimental reagents are paramount to achieving reproducible results. This guide provides a comprehensive overview of this compound, potential sources of batch-to-batch variability, and best practices to ensure the reproducibility of your experimental outcomes.

Understanding this compound: Physicochemical Properties

This compound is a bile salt that is crucial in the emulsification of fats.[1] It is the sodium salt of taurocholic acid, which is a conjugate of cholic acid and taurine.[2] Below is a summary of its key physicochemical properties.

PropertyValue
Synonyms Sodium taurocholate, N-Choloyltaurine sodium salt
CAS Number 145-42-6[3]
Molecular Formula C₂₆H₄₄NNaO₇S
Molecular Weight 537.68 g/mol [3]
Purity Typically >97%
Solubility Soluble in water
Appearance White to off-white solid[4]

Potential Sources of Batch-to-Batch Variability

Ensuring the quality and consistency of reagents is a critical step in research.[5] Several factors can contribute to variability between different batches of this compound, potentially impacting experimental outcomes.

  • Purity: The presence of impurities can significantly alter the biological activity of this compound. A certificate of analysis should be reviewed for each batch to identify and quantify any impurities.[4]

  • Isomeric Content: The orientation of hydroxyl groups on the steroid nucleus of bile acids can affect their biological activity. Variations in the ratio of different stereoisomers between batches could lead to inconsistent results.

  • Contaminants: Residual solvents, salts, or by-products from the synthesis and purification process can interfere with experimental assays.

  • Storage and Handling: Improper storage conditions, such as exposure to light or moisture, can lead to degradation of the compound over time.[2]

Core Signaling Pathways of Taurocholic Acid

Taurocholic acid is a key signaling molecule that regulates various metabolic processes, primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[6] Understanding these pathways is crucial for interpreting experimental results and identifying potential sources of variability.

Activation of FXR and TGR5 by bile acids like taurocholic acid plays a critical role in regulating glucose, lipid, and energy metabolism.[6] In the intestine, FXR and TGR5 can work together to stimulate the secretion of glucagon-like peptide-1 (GLP-1), which in turn promotes insulin (B600854) secretion.[6][7]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Intestinal L-Cell TCA Taurocholic Acid TGR5 TGR5 TCA->TGR5 activates FXR FXR TCA->FXR activates AC Adenylate Cyclase TGR5->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates GLP1_Secretion GLP-1 Secretion CREB->GLP1_Secretion promotes TGR5_exp TGR5 Expression FXR->TGR5_exp increases

Figure 1: Simplified signaling pathway of Taurocholic acid in intestinal L-cells.

Experimental Protocols and Best Practices for Reproducibility

To minimize variability and ensure the reproducibility of experimental results, it is essential to follow standardized protocols and implement rigorous quality control measures.

General Experimental Workflow

The following diagram illustrates a general workflow for an in vitro experiment using this compound. This workflow can be adapted for various cell-based assays.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagent_Prep Prepare Taurocholic Acid Stock Solution Treatment Treat Cells with Taurocholic Acid Reagent_Prep->Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Data_Collection Collect Data (e.g., Cell Viability, Gene Expression) Incubation->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis Reproducibility_Logic cluster_inputs Inputs cluster_practices Best Practices cluster_output Outcome Reagent This compound QC Quality Control (CoA, Validation) Reagent->QC Protocol Experimental Protocol SOPs Standard Operating Procedures Protocol->SOPs Reproducibility Reproducible Results QC->Reproducibility SOPs->Reproducibility Documentation Accurate Documentation Documentation->Reproducibility

References

Illuminating the Path of Bile Acids: A Comparative Guide to In Vivo Imaging with Fluorophore-Coupled Taurocholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of fluorophore-coupled taurocholic acid and its alternatives for real-time, in vivo visualization of bile acid dynamics, offering researchers a comprehensive guide to selecting the optimal imaging modality for their experimental needs.

The enterohepatic circulation of bile acids is a complex and vital physiological process, playing a crucial role in nutrient absorption and metabolic signaling. Dysregulation of this pathway is implicated in a variety of diseases, making the ability to visualize and quantify bile acid transport in vivo an invaluable tool for researchers and drug development professionals. This guide provides a detailed comparison of fluorophore-coupled taurocholic acid with alternative in vivo imaging techniques, supported by experimental data and detailed protocols.

Performance Comparison of In Vivo Bile Acid Imaging Modalities

The selection of an appropriate in vivo imaging modality for studying bile acid transport is contingent on the specific research question, available instrumentation, and the desired balance between sensitivity, resolution, and quantitative accuracy. Here, we compare the performance of fluorophore-coupled taurocholic acid-based imaging with two prominent alternatives: ¹⁹F Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET).

FeatureFluorophore-Coupled Taurocholic Acid (Intravital Microscopy)¹⁹F MRI with Multi-Fluorinated Bile Acids (e.g., CA-lys-TFA)PET with Radiolabeled Bile Acids (e.g., ¹⁸F-FBCGly)
Principle Direct visualization of fluorescently tagged bile acid analogs in living animals at a cellular level.Detection of the ¹⁹F signal from fluorinated bile acid analogs, providing excellent contrast against biological tissues.Tomographic reconstruction of the distribution of positron-emitting radiolabeled bile acid analogs.
Sensitivity High at the microscopic level, but limited tissue penetration.Moderate; requires accumulation of the probe in the millimolar range for detection[1][2].High; capable of detecting picomolar to nanomolar concentrations of the tracer.
Spatial Resolution Subcellular (~1 µm) with multiphoton microscopy[3].Lower (~1-2 mm), suitable for whole-organ imaging[2].Moderate (~1-2 mm), suitable for whole-organ and regional distribution studies.
Quantitative Accuracy Semi-quantitative; relative changes in fluorescence intensity can be measured.Quantitative; signal intensity is proportional to the concentration of the ¹⁹F-labeled probe[1].Highly quantitative; allows for the determination of tracer concentration in tissues[4].
Temporal Resolution High; enables real-time tracking of bile acid transport dynamics.Lower; image acquisition can take several minutes to hours[1].Moderate; dynamic scanning can track tracer kinetics over time.
Advantages - High spatial resolution- Real-time imaging- No ionizing radiation- No background signal- Quantitative- Non-invasive whole-body imaging- No ionizing radiation[5]- High sensitivity- Quantitative- Whole-body imaging
Disadvantages - Limited tissue penetration- Invasive surgical procedure often required- Potential for phototoxicity- Lower sensitivity compared to PET- Requires specialized hardware (¹⁹F coil) and software[6]- Longer acquisition times- Use of ionizing radiation- Requires a cyclotron for short-lived isotopes- Lower spatial resolution than microscopy

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these advanced imaging techniques. Below are representative protocols for key experiments cited in this guide.

Protocol 1: In Vivo Intravital Microscopy of Cholyl-Lysyl-Fluorescein (CLF) in Mice

This protocol details the visualization of the fluorescent bile acid analog CLF in the liver of a living mouse using multiphoton microscopy.

Materials:

  • Cholyl-lysyl-fluorescein (CLF)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for laparotomy

  • Multiphoton microscope with a water-immersion objective

  • Animal warming system

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Perform a midline laparotomy to expose the liver.

  • Position the mouse on a heated stage to maintain body temperature.

  • Gently exteriorize a lobe of the liver and immobilize it for imaging.

  • Administer CLF intravenously via the tail vein at a concentration of 0.5 mg/kg[7].

  • Immediately begin imaging the liver using the multiphoton microscope.

  • Acquire time-lapse images to visualize the uptake of CLF from the sinusoids into hepatocytes and its subsequent excretion into the bile canaliculi[7][8].

Protocol 2: In Vivo ¹⁹F MRI of a Trifluorinated Cholic Acid Derivative (CA-lys-TFA) in Mice

This protocol describes the use of ¹⁹F MRI to quantify the accumulation of the fluorinated bile acid analog CA-lys-TFA in the gallbladder of mice.

Materials:

  • CA-lys-TFA

  • Oral gavage needle

  • Anesthetic (e.g., isoflurane)

  • MRI scanner equipped with a dual ¹H/¹⁹F coil

  • Reference phantom containing a known concentration of CA-lys-TFA

Procedure:

  • Fast mice overnight to ensure gallbladder filling.

  • Administer CA-lys-TFA (150 mg/kg) via oral gavage[1].

  • At a predetermined time point (e.g., 7 hours post-gavage), anesthetize the mouse with isoflurane[1].

  • Position the mouse in the MRI scanner along with the reference phantom.

  • Acquire anatomical ¹H images to locate the gallbladder.

  • Perform ¹⁹F MRI to detect the signal from CA-lys-TFA accumulated in the gallbladder[1][5].

  • Quantify the concentration of CA-lys-TFA in the gallbladder by comparing the signal intensity to that of the reference phantom[1].

Protocol 3: In Vivo PET Imaging of ¹⁸F-Labeled Bile Acid Analogs

This protocol provides a general workflow for conducting PET imaging studies with ¹⁸F-labeled bile acid analogs to assess their biodistribution.

Materials:

  • ¹⁸F-labeled bile acid analog (e.g., ¹⁸F-FBCGly)

  • Anesthetic (e.g., isoflurane)

  • PET/CT or PET/MRI scanner

  • Tail vein catheter

Procedure:

  • Anesthetize the animal using isoflurane.

  • Place a catheter in the tail vein for radiotracer injection.

  • Position the animal in the PET scanner.

  • Acquire a baseline CT or MRI scan for anatomical reference.

  • Administer a bolus injection of the ¹⁸F-labeled bile acid analog via the tail vein catheter.

  • Initiate a dynamic PET scan immediately after injection to capture the biodistribution and kinetics of the tracer over time[4].

  • Reconstruct the PET data and co-register it with the anatomical images.

  • Perform quantitative analysis by drawing regions of interest (ROIs) over various organs to determine the tracer uptake.

Visualizing the Journey: Signaling Pathways and Experimental Workflows

To better understand the biological processes and experimental setups described, the following diagrams have been generated using Graphviz (DOT language).

Enterohepatic_Circulation Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Storage and Concentration) Liver->Gallbladder Bile Flow Small_Intestine Small Intestine (Duodenum & Ileum) Gallbladder->Small_Intestine Release upon meal Portal_Vein Portal Vein Small_Intestine->Portal_Vein Active Transport (ASBT) & Passive Diffusion (~95%) Feces Fecal Excretion (~5%) Small_Intestine->Feces Portal_Vein->Liver Return to Liver

Caption: The enterohepatic circulation of bile acids.

Bile_Acid_Signaling cluster_cell Hepatocyte / Enterocyte Bile_Acid Bile Acid FXR FXR (Nuclear Receptor) Bile_Acid->FXR Binds TGR5 TGR5 (Membrane Receptor) Bile_Acid->TGR5 Activates Gene_Expression Target Gene Expression FXR->Gene_Expression Regulates Signaling_Cascade Signaling Cascade (e.g., cAMP) TGR5->Signaling_Cascade Initiates Metabolic_Regulation Metabolic Regulation (Glucose, Lipid Homeostasis) Gene_Expression->Metabolic_Regulation Signaling_Cascade->Metabolic_Regulation

Caption: Key signaling pathways activated by bile acids.

InVivo_Imaging_Workflow Animal_Model Animal Model (e.g., Mouse) Probe_Admin Probe Administration (IV, Oral Gavage) Animal_Model->Probe_Admin Imaging In Vivo Imaging (Microscopy, MRI, PET) Probe_Admin->Imaging Data_Acquisition Data Acquisition (Time-lapse, Tomography) Imaging->Data_Acquisition Image_Analysis Image Analysis (Quantification, Co-localization) Data_Acquisition->Image_Analysis Results Results (Biodistribution, Kinetics) Image_Analysis->Results

References

A Researcher's Guide to Commercial Taurocholic Acid Sodium: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Research Professional:

Taurocholic acid (TCA), a taurine-conjugated primary bile acid, is a critical signaling molecule and biological detergent essential for lipid emulsification and absorption.[1][2][3] In the laboratory, its sodium salt is indispensable for a range of applications, from solubilizing membrane proteins and lipids to investigating cellular transport mechanisms and serving as a key agonist for the Farnesoid X Receptor (FXR).[2][4][5] Given its integral role in experimental systems, the purity, consistency, and biological activity of commercially sourced taurocholic acid sodium are paramount for generating reproducible and reliable data.

This guide provides a comparative framework for researchers to evaluate this compound from various commercial suppliers. It outlines key quality attributes, presents standardized protocols for performance validation, and details the critical FXR signaling pathway in which TCA participates.

Supplier Product Comparison

Selecting a supplier requires careful consideration of product specifications. While lot-to-lot variability is inherent, comparing catalog specifications provides a crucial baseline. Key parameters include purity, analytical method, and physical form. Researchers should always consult the Certificate of Analysis (CoA) for lot-specific data.

Table 1: Representative Comparison of this compound Specifications

SupplierProduct ExamplePurity SpecificationAnalytical MethodForm
Sigma-Aldrich / MilliporeSigma T4009≥95%HPLCPowder
Cayman Chemical 16215≥95%Not specified[6][7][8]Crystalline Solid[6][8]
Thermo Fisher Scientific J64119≥98%TLC[9]Powder[9]
Selleck Chemicals S513098%Not specified[1]Solid
Chem-Impex 02449≥97%TLC[3]Powder[3]

Note: This table is for illustrative purposes and is based on publicly available data, which may change. Researchers should verify current specifications directly with suppliers.

Key Performance Evaluation: Experimental Protocols

To ensure the suitability of a specific lot of this compound for its intended application, researchers can perform in-house validation using standardized protocols.

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of bile acid preparations and separating different bile acid species.[10][11]

Objective: To verify the purity of this compound and identify potential contaminants, such as other bile acid conjugates.

Exemplary Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient of methanol (B129727) and a phosphate (B84403) buffer (e.g., 0.4% sodium dihydrogen phosphate solution).[12]

  • Detection: UV detection at a low wavelength (e.g., 205 nm) or Evaporative Light Scattering Detector (ELSD).[10][12]

  • Standard: A certified reference standard of this compound is required for retention time comparison and quantification.

  • Procedure:

    • Prepare a stock solution of the this compound sample and a reference standard in the mobile phase.

    • Inject the samples onto the HPLC system.

    • Run the gradient elution method.

    • Compare the retention time of the major peak in the sample chromatogram to that of the reference standard.

    • Calculate purity based on the area of the main peak relative to the total area of all peaks.[13]

Solubility Assessment

Verifying solubility is critical for preparing stock solutions and ensuring complete dissolution in experimental buffers.

Objective: To confirm the solubility of the compound in relevant solvents as per supplier specifications.

Exemplary Protocol:

  • Solvents: Deionized water, Phosphate-Buffered Saline (PBS, pH 7.2), Dimethyl Sulfoxide (DMSO), and Ethanol.[6][14]

  • Procedure:

    • At room temperature, add a pre-weighed amount of this compound to a known volume of the solvent of choice.

    • Vortex or sonicate the mixture for a set period.

    • Visually inspect for any undissolved particulate matter against a dark background.

    • If fully dissolved, add more compound incrementally until saturation is reached. Solubility is expressed in mg/mL or Molarity. For example, solubility in water should be high (e.g., 100 mg/mL), while in PBS (pH 7.2) it is lower (approx. 3 mg/mL).[6][8][14]

Biological Activity: Farnesoid X Receptor (FXR) Activation Assay

The primary biological activity of TCA is its function as an agonist for FXR, a nuclear receptor that regulates bile acid, lipid, and glucose homeostasis.[5] A cell-based reporter assay can confirm this activity.

Objective: To measure the ability of this compound to activate the FXR signaling pathway.

Exemplary Protocol:

  • Cell Line: Use a human hepatocyte cell line (e.g., HepG2) or another suitable cell line (e.g., HEK293) transiently transfected with two plasmids: one expressing the full-length human FXR and another containing a reporter gene (e.g., Luciferase) driven by a promoter with FXR response elements (FXREs).

  • Reagents: Cell culture medium, transfection reagent, Luciferase assay system, and a positive control agonist (e.g., Chenodeoxycholic acid (CDCA) or Obeticholic Acid (OCA)).[15]

  • Procedure:

    • Seed the transfected cells in a 96-well plate.

    • After 24 hours, treat the cells with a serial dilution of this compound (e.g., 10 µM to 200 µM), a positive control, and a vehicle control (e.g., DMSO).

    • Incubate for 18-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Plot the dose-response curve and calculate the EC50 value. The results should demonstrate a dose-dependent increase in reporter gene activity.

Visualization of Key Biological Pathway and Workflow

Understanding the mechanism of action is crucial for experimental design. Taurocholic acid functions as a key ligand for the Farnesoid X Receptor (FXR), initiating a signaling cascade that regulates gene expression.

FXR_Signaling_Pathway cluster_cell Hepatocyte TCA Taurocholic Acid (TCA) FXR FXR TCA->FXR binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE in DNA) FXR_RXR->FXRE binds to Transcription Target Gene Transcription FXRE->Transcription regulates BSEP BSEP (Bile Salt Export) Transcription->BSEP upregulates SHP SHP (Inhibitor) Transcription->SHP upregulates Result ↓ Bile Acid Synthesis ↑ Bile Acid Efflux BSEP->Result CYP7A1 CYP7A1 (Bile Synthesis) SHP->CYP7A1 inhibits CYP7A1->Result

Caption: Taurocholic acid activation of the FXR signaling pathway.

Caption: Recommended workflow for validating commercial taurocholic acid.

References

A study on the acute toxicity of sodium taurocholate using zebrafish as a model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acute toxicity of sodium taurocholate using the zebrafish (Danio rerio) model. It is designed to offer objective data and detailed experimental protocols to inform research and development in drug-induced liver injury and cholestasis. While direct comparative acute toxicity data for alternative cholestatic agents in zebrafish is limited in the current literature, this guide presents a thorough analysis of sodium taurocholate and a qualitative comparison with other bile acids.

Executive Summary

Sodium taurocholate, a primary conjugated bile acid, is frequently used to induce cholestasis in experimental models. Understanding its acute toxicity profile is crucial for interpreting study outcomes and for the development of novel therapeutics. This guide details the lethal concentrations, sublethal effects, and metabolic consequences of acute exposure to sodium taurocholate in adult zebrafish. Furthermore, it outlines the experimental methodologies to ensure reproducibility and contextualizes the toxic potential of sodium taurocholate in relation to other bile acids.

Quantitative Data Summary

The following table summarizes the key quantitative data from a pivotal study on the acute toxicity of sodium taurocholate in adult zebrafish.

ParameterValueExposure DurationNotes
LC50 1760.32 mg/L72 hoursLC50 (Lethal Concentration, 50%) is the concentration of a substance that is fatal to 50% of the test organisms.[1][2][3][4]
LC50 1050.42 mg/L96 hoursA lower LC50 value at a longer exposure duration indicates time-dependent toxicity.[1][2][3][4]
Behavioral Effects (Non-lethal concentrations) Decreased total distance traveled and activity duration.96 hoursObserved at concentrations of 375 mg/L and 750 mg/L.[1][2][3][4]
Physiological Effects (Non-lethal concentrations) Surface respiration, sluggish movement.96 hoursObserved at concentrations of 375 mg/L and 750 mg/L, suggesting respiratory distress.[1][2][3][5]
Metabolic Perturbations (750 mg/L) Down-regulated: Valine, isoleucine, glycine (B1666218), glucose, pyruvate. Up-regulated: Taurine (B1682933), creatine, lactate, acetate.96 hoursIndicates a shift in energy metabolism towards lipid and amino acid consumption for ATP production.[1][2][3][4]

Comparative Analysis with Alternative Cholestatic Agents

A direct quantitative comparison of the acute toxicity of sodium taurocholate with other cholestasis-inducing agents in zebrafish is challenging due to a lack of standardized studies in the available literature. However, a qualitative comparison can be made based on the known properties of different bile acids.

Bile acid toxicity is largely determined by its hydrophobicity. More hydrophobic bile acids are more effective at solubilizing cell membranes, leading to greater cytotoxicity. The general ranking of hydrophobicity for common bile acids is:

Lithocholic acid (LCA) > Deoxycholic acid (DCA) > Chenodeoxycholic acid (CDCA) > Cholic acid (CA) > Ursodeoxycholic acid (UDCA)

Sodium taurocholate is the taurine conjugate of cholic acid. Conjugation with taurine or glycine increases the hydrophilicity of bile acids, thereby reducing their toxicity. Therefore, it is expected that the unconjugated and more hydrophobic bile acids, such as lithocholic acid and deoxycholic acid , would exhibit significantly higher acute toxicity in zebrafish compared to sodium taurocholate. While these compounds are potent inducers of cholestasis, researchers should anticipate the need for lower concentrations and expect more severe toxicological outcomes. The lack of specific LC50 values for these more hydrophobic bile acids in zebrafish highlights a key area for future research.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in this guide, based on the study of acute sodium taurocholate toxicity in zebrafish.

1. Animal Husbandry and Acclimatization:

  • Species: Adult zebrafish (Danio rerio), approximately four months old.

  • Housing: Maintained in a recirculating aquatic system with controlled temperature (26-28°C), pH (7.0-7.5), and a 14:10 hour light/dark cycle.

  • Feeding: Fed with commercial dry pellets and live Artemia twice daily.

  • Acclimatization: Fish are transferred to experimental tanks and acclimatized for at least one week prior to the start of the experiment.

2. Acute Toxicity Test (Static Immersion):

  • Test Substance: Sodium taurocholate (NaT).

  • Test Concentrations: A range of concentrations are prepared, for example, 3000 mg/L, 1500 mg/L, 750 mg/L, 375 mg/L, and a control group (0 mg/L).[1][2][3][4][5]

  • Exposure Duration: 96 hours.

  • Procedure:

    • Ten adult zebrafish are randomly selected and placed in triplicate glass tanks for each concentration.

    • The fish are exposed to the different concentrations of sodium taurocholate by immersion.

    • Mortality is recorded at 24, 48, 72, and 96 hours. The criterion for death is the absence of respiratory movement and response to gentle prodding.

    • The LC50 values are calculated for 72 and 96 hours using appropriate statistical methods (e.g., probit analysis).

3. Behavioral Analysis:

  • Apparatus: A video tracking system is used to monitor the swimming behavior of the zebrafish.

  • Procedure:

    • At the end of the 96-hour exposure to non-lethal concentrations (e.g., 375 mg/L and 750 mg/L) and the control, individual fish are placed in the tracking arena.

    • After a brief acclimatization period, the swimming activity is recorded for a defined duration.

    • Parameters such as total distance traveled, velocity, and duration of activity are quantified using the tracking software.

4. Metabolomics Analysis (NMR-based):

  • Sample Collection: Following behavioral analysis, fish from the non-lethal exposure groups and the control group are euthanized in an ice bath.

  • Metabolite Extraction: A standardized extraction method (e.g., using a methanol-chloroform-water solvent system) is employed to extract metabolites from the whole fish.

  • NMR Spectroscopy: The extracted metabolites are analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify changes in the metabolic profile.

  • Data Analysis: Multivariate statistical analysis, such as Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA), is used to identify the metabolites that are significantly altered between the control and treated groups.[1]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exposure Acute Exposure (96h) cluster_analysis Endpoint Analysis acclimatization Zebrafish Acclimatization exposure Expose Zebrafish to NaT Concentrations (0, 375, 750, 1500, 3000 mg/L) acclimatization->exposure solution_prep Prepare NaT Solutions solution_prep->exposure mortality Record Mortality (24, 48, 72, 96h) exposure->mortality behavior Behavioral Analysis (Non-lethal doses) exposure->behavior metabolomics NMR Metabolomics (Non-lethal doses) exposure->metabolomics lc50 Calculate LC50 mortality->lc50

Caption: Workflow for the acute toxicity assessment of sodium taurocholate in zebrafish.

Signaling Pathway for Bile Acid-Induced Toxicity

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria NaT High Concentration Sodium Taurocholate fas_receptor Fas Death Receptor NaT->fas_receptor Activates bax Bax Translocation NaT->bax Induces caspase8 Caspase-8 Activation fas_receptor->caspase8 bid Bid -> tBid caspase8->bid caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 bid->bax cytochrome_c Cytochrome c Release bax->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Key signaling pathways in bile acid-induced hepatocyte apoptosis.

References

Safety Operating Guide

Navigating the Safe Disposal of Taurocholic Acid Sodium Salt: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Taurocholic acid sodium salt, a frequently used bile acid salt in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound salt is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard, causing skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Immediate Safety and Spill Response

In the event of a spill, immediate action is necessary to mitigate exposure and contamination.

  • Small Spills: For minor spills of solid material, carefully sweep up the powder, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][2]

  • Large Spills: For larger spills, evacuate the area and ensure adequate ventilation.[3] Use appropriate personal protective equipment before attempting to clean the spill.[3] Absorb liquid spills with an inert material (e.g., sand, diatomite) and collect all contaminated materials into a designated waste container.[4]

  • Decontamination: Following the removal of the spilled material, decontaminate the area with a suitable cleaning agent.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound salt is to treat it as a chemical waste product and dispose of it through an approved waste disposal plant.[1] Always consult and adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1]

  • Waste Collection:

    • Collect all waste this compound salt, including unused product and contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a clearly labeled, sealed container.

    • Ensure the container is appropriate for chemical waste and is kept closed when not in use.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "this compound Salt." Include any other information required by your institution's specific waste management guidelines.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.[1][5]

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound salt down the drain or in regular trash.[6][7]

Quantitative Hazard Data

For a quick reference, the following table summarizes key quantitative data related to the hazards of this compound salt.

ParameterValueReference
Melting Point230 °C / 446 °F[1]
pH (50 g/L solution at 20°C)5 - 7.5[1]

Note: No occupational exposure limits have been established for this product by region-specific regulatory bodies.[1]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound salt.

This compound Salt Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Disposal & Compliance cluster_3 Spill Response start Start: Handling this compound Salt ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? ppe->spill waste Generate Waste (Unused chemical, contaminated items) ppe->waste spill->waste No small_spill Small Spill: Sweep solid, avoid dust spill->small_spill Yes, Small large_spill Large Spill: Evacuate, Ventilate, use PPE spill->large_spill Yes, Large collect Collect in a Labeled, Sealed Hazardous Waste Container waste->collect storage Store in Designated Hazardous Waste Area collect->storage disposal Arrange for Professional Disposal (EHS or Contractor) storage->disposal end End: Proper Disposal Complete disposal->end cleanup Collect Contaminated Material in Hazardous Waste Container small_spill->cleanup large_spill->cleanup cleanup->collect

Disposal workflow for this compound salt.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Taurocholic Acid Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Taurocholic acid sodium, a common bile acid salt used in various research applications. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.

This compound, while a valuable research tool, is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Therefore, stringent adherence to safety protocols is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Rationale
Hand Protection GlovesNitrile gloves are recommended for their resistance to a range of chemicals and for providing good dexterity.[3][4][5][6][7] For handling larger quantities or during procedures with a higher risk of splashing, consider heavier-duty nitrile or butyl rubber gloves.[4][8][9][10] Always inspect gloves for tears or holes before use.
Eye and Face Protection Safety Glasses with Side Shields or GogglesTo protect against airborne powder and splashes.[1] A face shield should be worn in addition to safety goggles when handling large quantities or when there is a significant risk of splashing.[9]
Body Protection Laboratory CoatA standard, buttoned lab coat should be worn to protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorA respirator is necessary if working outside of a certified chemical fume hood where dust cannot be controlled at the source.[1] The specific type of respirator should be determined by a risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a standardized operational plan minimizes the risk of exposure and contamination.

1. Preparation and Area Designation:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.

  • Designate a specific area for handling, ideally within a certified chemical fume hood to control airborne powder.[11][12][13]

  • Cover the work surface with absorbent, disposable bench paper.[11]

  • Ensure an eyewash station and safety shower are readily accessible.

2. Weighing the Powder:

  • Tare Method: This method minimizes contamination of the balance.

    • Place a clean, empty, and sealable container (e.g., a vial with a cap) on the balance and tare it to zero.[14]

    • Move the container into the chemical fume hood.

    • Carefully add the desired amount of this compound powder to the container. Use a clean spatula.[12]

    • Securely close the container.

    • Wipe the exterior of the container with a damp cloth to remove any residual powder.

    • Return the sealed container to the balance to record the final weight.

3. Dissolving the Powder:

  • All dissolution steps should be performed within a chemical fume hood.

  • Slowly add the desired solvent to the container with the pre-weighed this compound.

  • Keep the container closed as much as possible during the dissolution process to prevent the release of aerosols.

  • If using a magnetic stirrer, ensure the container is securely placed and the stir speed is increased gradually to avoid splashing.

The following diagram illustrates the logical workflow for safely handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Read SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 weigh Weigh Powder (Tare Method) prep3->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate Proceed to Cleanup dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe

Workflow for Handling this compound

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste:

    • Unused or excess this compound powder should be collected in a clearly labeled, sealed, and compatible waste container.[15] The label should read "Hazardous Waste" and include the chemical name and date.[2]

    • Contaminated disposable items such as weigh paper, gloves, and bench liners should be collected in a designated hazardous waste bag.[15]

  • Liquid Waste:

    • Solutions of this compound should be collected in a labeled, sealed, and compatible liquid waste container. Do not pour down the drain.[2][16][17] The container should be clearly marked as "Hazardous Waste" with the chemical name and approximate concentration.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent.[18] The rinsate should be collected and disposed of as hazardous liquid waste.[18] After rinsing, the container can be disposed of in the regular trash, with the label defaced.[1][18]

Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Store hazardous waste in a designated satellite accumulation area until it is collected by EHS.[16]

  • Never mix incompatible waste streams.

By adhering to these detailed safety and logistical procedures, you can confidently handle this compound while maintaining a safe and compliant research environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。